molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B127050 Styrene-d8 CAS No. 19361-62-7

Styrene-d8

Cat. No.: B127050
CAS No.: 19361-62-7
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Description

Styrene is primarily a synthetic chemical. It is also known as vinylbenzene, ethenylbenzene, cinnamene, or phenylethylene. It's a colorless liquid that evaporates easily and has a sweet smell. It often contains other chemicals that give it a sharp, unpleasant smell. It dissolves in some liquids but doesn't dissolve easily in water. Billions of pounds are produced each year to make products such as rubber, plastic, insulation, fiberglass, pipes, automobile parts, food containers, and carpet backing. Most of these products contain styrene linked together in a long chain (polystyrene) as well as unlinked styrene. Low levels of styrene also occur naturally in a variety of foods such as fruits, vegetables, nuts, beverages, and meats.
Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.
Styrene is a vinylarene that is benzene carrying a vinyl group. It has been isolated from the benzoin resin produced by Styrax species. It has a role as a mutagen, a plant metabolite and a mouse metabolite. It is a vinylarene, a volatile organic compound and a member of styrenes.
Styrene is primarily used in the production of polystyrene plastics and resins. Acute (short-term) exposure to styrene in humans results in mucous membrane and eye irritation, and gastrointestinal effects. Chronic (long-term) exposure to styrene in humans results in effects on the central nervous system (CNS), such as headache, fatigue, weakness, and depression, CSN dysfunction, hearing loss, and peripheral neuropathy. Human studies are inconclusive on the reproductive and developmental effects of styrene;  several studies did not report an increase in developmental effects in women who worked in the plastics industry, while an increased frequency of spontaneous abortions and decreased frequency of births were reported in another study. Several epidemiologic studies suggest there may be an association between styrene exposure and an increased risk of leukemia and lymphoma. However, the evidence is inconclusive due to confounding factors. EPA has not given a formal carcinogen classification to styrene.
Styrene is a natural product found in Oecophylla smaragdina, Punica granatum, and other organisms with data available.
Styrene can cause cancer according to The National Toxicology Program.
Styrene is found in alcoholic beverages. Styrene is present in cranberry, bilberry, currants, grapes, vinegar, parsley, milk and dairy products, whisky, cocoa, coffee, tea, roasted filberts and peanuts. Styrene is a flavouring ingredient. Polymers are used in ion-exchange resins in food processing. Indirect food additive arising from adhesives, oatings and packaging materials. Styrene, also known as vinyl benzene, is a colorless oily liquid that evaporates easily and has a sweet smell, although high concentrations confer a less pleasant odor. Styrene is the precursor to polystyrene and several copolymers. Low levels of styrene occur naturally in plants as well as a variety of foods such as fruits, vegetables, nuts, beverages, and meats. (Wikipedia) Styrene has been shown to exhibit signalling and catabolic functions (A7738, A7739). Styrene belongs to the family of Styrenes. These are organic compounds containing an ethenylbenzene moiety.
A colorless, toxic liquid with a strong aromatic odor. It is used to make rubbers, polymers and copolymers, and polystyrene plastics.
See also: Polistirex (monomer of);  Calcium Polystyrene Sulfonate (monomer of);  Polystyrene sulfonic acid (monomer of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

styrene
Source PubChem
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InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
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InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
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Record name STYRENE
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Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
Record name Ethenylbenzene trimer
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Record name Syndiotactic polystyrene
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Record name Ethenylbenzene tetramer
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Record name Polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Molecular Weight

104.15 g/mol
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Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
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Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
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Foundational & Exploratory

Styrene-d8 chemical properties and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Specifications of Styrene-d8 for Researchers, Scientists, and Drug Development Professionals.

This compound, the deuterated analogue of styrene, serves as a crucial tool in a multitude of research and development applications. Its unique isotopic composition makes it invaluable for studies requiring mass differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, specifications, and common experimental applications of this compound.

Core Chemical Properties

This compound, also known as octadeuterostyrene or vinylbenzene-d8, is a colorless liquid.[1] The substitution of hydrogen atoms with deuterium imparts a higher molecular weight compared to styrene, a key feature leveraged in its applications.

PropertyValueReferences
Molecular Formula C₈D₈[1]
Linear Formula C₆D₅CD=CD₂[2][3][4][5][6]
Molecular Weight 112.20 g/mol [1][2][5][6][7][8][9]
CAS Number 19361-62-7[1][2][4][9][10]
Appearance Colorless to light yellow liquid[1][9][11][12]
Odor Pungent, aromatic[11][12]

Physical and Spectroscopic Specifications

The physical and spectroscopic properties of this compound are well-characterized, ensuring its suitability for high-precision analytical and synthetic applications.

SpecificationValueReferences
Density 0.979 g/mL at 25 °C[1][2][3][13][14][15]
Boiling Point 145-146 °C[2][3][14][15]
50-51 °C at 25 mm Hg[1][13]
Melting Point -31 °C[2][3][14][15]
Refractive Index (n20/D) 1.5445[2][3][13][14][15]
Isotopic Purity ≥98 atom % D[2][3][14][15]
Chemical Purity ≥98%[2][3][4][14][15]
Solubility in Water 0.24 g/L at 20°C[13]
Flash Point 32 °C (closed cup)[3][14]

Commercial Specifications and Handling

This compound is commercially available from various suppliers, often with a stabilizer to prevent polymerization.

SpecificationDetailsReferences
Common Stabilizers 4-tert-Butylcatechol or BHT (Butylated hydroxytoluene)[2][3][4][8][9][10][14][15]
Storage Temperature 2-8°C, refrigerated, or in freezer (-20°C)[2][3][4][11][14][15]
Handling Precautions Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[11]

Experimental Protocols

Use of this compound as an Internal Standard for GC-MS Analysis of Styrene

This protocol outlines the use of this compound as an internal standard for the quantification of styrene in an environmental water sample. The principle lies in adding a known amount of the deuterated standard to the sample; since this compound has nearly identical chemical properties to styrene, it experiences similar extraction efficiency and chromatographic behavior. The mass difference allows for distinct detection by the mass spectrometer.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1000 µg/mL stock solution of Styrene (analyte) in methanol.

    • Prepare a 1000 µg/mL stock solution of this compound (internal standard) in methanol.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking different known amounts of the styrene stock solution into a clean matrix (e.g., deionized water).

    • To each calibration standard, add a constant, known amount of the this compound internal standard stock solution. A typical concentration for the internal standard is 10 µg/L.

    • The concentration range for styrene should bracket the expected concentration in the samples.

  • Sample Preparation:

    • Collect the water sample in a suitable container.

    • To a known volume of the sample (e.g., 10 mL), add the same constant amount of the this compound internal standard as used in the calibration standards.

    • Extract the analytes from the water sample using a suitable technique, such as liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE).

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (Typical):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless).

      • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Mass Spectrometer (MS) Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for Styrene: m/z 104 (quantification), 78, 51 (qualifier).

      • Ions to Monitor for this compound: m/z 112 (quantification), 86, 58 (qualifier).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of this compound against the concentration of styrene for the calibration standards.

    • Calculate the same peak area ratio for the unknown sample.

    • Determine the concentration of styrene in the sample by using the calibration curve.

Monitoring Polymerization Kinetics using this compound

This protocol provides a general methodology for using this compound in a laboratory-scale free-radical polymerization to study the reaction kinetics. By analyzing samples at different time points, the rate of monomer consumption can be determined.

Methodology:

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a known amount of this compound.

    • Add a suitable solvent (e.g., toluene) and a free-radical initiator (e.g., benzoyl peroxide).

    • The total volume and the molar ratios of monomer to initiator should be calculated based on the desired experimental conditions.

  • Polymerization Reaction:

    • Purge the reaction mixture with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) to initiate the polymerization.

  • Monitoring the Reaction:

    • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone) and cooling it in an ice bath.

  • Analysis of Monomer Conversion:

    • Determine the concentration of the remaining this compound monomer in each aliquot. This can be done using techniques such as:

      • Gas Chromatography (GC): A non-volatile internal standard (e.g., n-dodecane) can be added to each quenched aliquot before GC analysis to accurately quantify the remaining monomer.

      • NMR Spectroscopy: The disappearance of the vinyl proton signals of this compound in the ¹H NMR spectrum (or the corresponding signals in ²H NMR) can be monitored relative to an internal standard.

  • Kinetic Analysis:

    • Plot the concentration of this compound as a function of time.

    • From this data, the rate of polymerization can be calculated.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the conceptual relationships of this compound.

experimental_workflow Experimental Workflow: this compound as an Internal Standard in GC-MS cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Prepare Styrene Stock Solution cal_standards Create Calibration Standards (Styrene + constant this compound) stock_analyte->cal_standards stock_is Prepare this compound (Internal Standard) Stock stock_is->cal_standards spike_is Spike with this compound stock_is->spike_is gcms GC-MS Analysis (SIM Mode) cal_standards->gcms sample_prep Take Sample Aliquot sample_prep->spike_is extract Extract Analytes spike_is->extract extract->gcms data Generate Calibration Curve (Area Ratio vs. Concentration) gcms->data quantify Quantify Styrene in Sample data->quantify

Caption: Workflow for quantification of styrene using this compound as an internal standard.

logical_relationship Conceptual Relationships of this compound cluster_compounds Chemical Entities cluster_applications Primary Applications of this compound styrene Styrene (C8H8) styrene_d8 This compound (C8D8) styrene->styrene_d8 Isotopic Labeling gcms Internal Standard (GC-MS, LC-MS) styrene_d8->gcms nmr NMR Solvent / Standard styrene_d8->nmr polymer Polymerization Studies (Kinetics, Mechanism) styrene_d8->polymer material Synthesis of Labeled Polymers & Materials styrene_d8->material

References

An In-depth Technical Guide to the Synthesis and Purification of Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Styrene-d8 (perdeuterated styrene), a valuable isotopically labeled compound used in a variety of scientific applications, including as an analytical standard, in kinetic studies, and for the synthesis of deuterated polymers.[1][2] This document details the most common synthetic route, purification methodologies, and relevant characterization data.

Synthesis of this compound

The most well-documented laboratory-scale synthesis of this compound involves a two-step process starting from perdeuteriated phenylacetic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, 2-phenylethanol-d9, followed by dehydration to yield the final product, this compound.[1]

Primary Synthetic Pathway: Reduction and Dehydration

This method offers a high degree of isotopic incorporation and is a reliable route for the preparation of this compound.

1. Reduction of Perdeuteriated Phenylacetic Acid to 2-Phenylethanol-d9

Perdeuteriated phenylacetic acid is reduced to 2-phenylethanol-d9 using a powerful reducing agent, lithium aluminum deuteride (LAD), to ensure the preservation of the deuterium labels.

2. Dehydration of 2-Phenylethanol-d9 to this compound

The resulting deuterated alcohol is then dehydrated using a strong base, such as potassium hydroxide (KOH), to form the vinyl group, yielding this compound.[1]

Synthesis_Pathway Synthesis Pathway of this compound start Perdeuteriated Phenylacetic Acid (C6D5CD2COOD) intermediate 2-Phenylethanol-d9 (C6D5CD2CD2OH) start->intermediate 1. Lithium Aluminum Deuteride (LAD) 2. H2O/HCl workup end This compound (C6D5CD=CD2) intermediate->end Solid KOH, Heat

A diagram illustrating the two-step synthesis of this compound.
Alternative Synthetic Pathways

While the reduction and dehydration route is well-established, other general methods for styrene synthesis could be adapted for the preparation of this compound, such as the Wittig and Grignard reactions.

  • Wittig Reaction: This method would involve the reaction of a deuterated phosphonium ylide with a deuterated benzaldehyde. For instance, benzaldehyde-d6 could be reacted with methyl-d3-triphenylphosphonium iodide in the presence of a strong base.[3]

  • Grignard Reaction: A deuterated Grignard reagent, such as phenyl-d5-magnesium bromide, could be reacted with a deuterated vinyl halide, like vinyl-d3-bromide.[4]

These methods offer alternative routes that may be advantageous depending on the availability of starting materials. However, specific, detailed protocols for the synthesis of this compound using these methods are not as readily available in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound from Perdeuteriated Phenylacetic Acid

This protocol is adapted from the method described by Werstiuk and Timmins.[1]

Step 1: Reduction of Perdeuteriated Phenylacetic Acid

  • To a slurry of lithium aluminum deuteride (LAD) (3.5 g) in dry diethyl ether (100 mL), slowly add a solution of perdeuteriated phenylacetic acid (10.2 g) in dry diethyl ether (100 mL).

  • Reflux the mixture for 8 hours.

  • Carefully quench the reaction by the slow addition of wet ether (25 mL), followed by water (50 mL).

  • Acidify the mixture with concentrated HCl.

  • Saturate the aqueous layer with NaCl and extract with diethyl ether (5 x 30 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO3 (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, decolorize with activated carbon, filter, and remove the solvent by distillation.

  • Remove residual ether under vacuum to yield 2-phenylethanol-d9.

Step 2: Dehydration of 2-Phenylethanol-d9

  • Heat the 2-phenylethanol-d9 (8.2 g) with potassium hydroxide (KOH) pellets (3.7 g).

  • Rapidly distill the resulting this compound through a 15-cm Vigreux column into a receiver cooled with a dry ice/acetone bath.

  • Separate the this compound from any co-distilled water.

  • Dry the this compound over anhydrous Na2SO4.

Purification of this compound

Crude this compound is purified to remove any unreacted starting materials, byproducts, and residual solvent. Given styrene's propensity to polymerize at elevated temperatures, vacuum distillation is the preferred method of purification.[5]

Protocol 2: Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus with a round-bottom flask containing the crude this compound and a magnetic stir bar. Ensure all glass joints are properly sealed.

  • Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), if not already present.[2]

  • Apply a vacuum to the system. A water aspirator can typically achieve a pressure of around 18-20 mmHg.[5]

  • Gently heat the distillation flask while stirring.

  • Collect the this compound fraction at the appropriate boiling point for the given pressure. The boiling point of non-deuterated styrene is approximately 40-42 °C at 20 mmHg.

  • Store the purified this compound at a low temperature (-20°C to 8°C) in the presence of a stabilizer to prevent polymerization.[6]

Purification_Workflow Purification Workflow for this compound crude Crude this compound (from synthesis) distillation Vacuum Distillation (with inhibitor) crude->distillation pure Purified this compound distillation->pure storage Storage (-20°C to 8°C with stabilizer) pure->storage

A flowchart outlining the purification process for this compound.

Data Presentation

Table 1: Synthesis and Purification Data for this compound
ParameterValueReference
Synthesis
Starting MaterialPerdeuteriated Phenylacetic Acid[1]
Reducing AgentLithium Aluminum Deuteride (LAD)[1]
Dehydrating AgentPotassium Hydroxide (KOH)[1]
Overall Yield (similar deuterated styrene)65%[1]
Purification
MethodVacuum Distillation[5]
Typical Pressure~18-20 mmHg[5]
Boiling Point (non-deuterated)~40-42 °C at 20 mmHg
Stabilizer4-tert-Butylcatechol (TBC) or BHT[2][6]
Table 2: Characterization Data for this compound
PropertyValueReference
Isotopic Purity
Isotopic Distribution (by MS)0.5% d4, 6.0% d5, 12.6% d6, 37.0% d7, 44.0% d8[1]
Deuterium Content (Commercial)≥98 atom % D[6]
NMR Data
2H NMR (in CHCl3)δ 5.1 (trans-D-2), 5.6 (cis-D-2), 6.6 (D-1), 7.1-7.4 (aromatic Ds)[1]
Deuterium Distribution (from 2H NMR)1.88 D at C-2, 0.73 D at C-1, 4.56 D in the aromatic ring[1]
Physical Properties
Molecular FormulaC8D8[6]
Molecular Weight112.20 g/mol [6]
Boiling Point (atm)145-146 °C[6]
Density0.979 g/mL at 25 °C[6]

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

Physical properties of deuterated styrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Deuterated Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated styrene, particularly the perdeuterated isotopologue styrene-d8 (C₈D₈), is a critical compound in various scientific and industrial fields. As the heavy isotope analogue of styrene (C₈H₈), its unique physical properties, stemming from the substitution of hydrogen with deuterium, make it an invaluable tool. Deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to provide solvent signals that do not interfere with the analyte's spectrum.[1] Furthermore, the distinct mass and vibrational frequencies of C-D bonds compared to C-H bonds are leveraged in kinetic isotope effect studies, mechanistic elucidations, and as internal standards for mass spectrometry.[1][2]

This guide provides a comprehensive overview of the core physical properties of deuterated styrene, details common experimental protocols for its handling and characterization, and visualizes key workflows and conceptual relationships.

Physical and Chemical Properties

The primary physical differences between this compound and its non-deuterated counterpart arise from the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu). This mass difference influences properties such as density, molecular weight, and vibrational frequencies, which in turn affect macroscopic properties like boiling point and refractive index.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound (perdeuterated styrene) and provides values for standard styrene (styrene-h8) for comparison.

PropertyThis compound (C₈D₈)Styrene-h8 (C₈H₈)
CAS Number 19361-62-7[1][3][4][5][6]100-42-5[7][8][9]
Molecular Formula C₈D₈[1][3][4]C₈H₈[8][9]
Molecular Weight 112.20 g/mol [6]104.15 g/mol [8][9]
Appearance Colorless liquid[3][4]Colorless to yellowish liquid
Melting Point -31 °C[1][4][5][6][10]-30.6 °C[11]
Boiling Point 145-146 °C (at 760 mmHg)[6][10]145 °C (at 760 mmHg)[11]
50-51 °C (at 25 mmHg)[3][4][5]
Density 0.979 g/mL at 25 °C[3][4][6]0.909 g/cm³ at 20 °C
Refractive Index n20/D 1.5445[4][6]n20/D 1.5469
Flash Point 31 °C / 88 °F[1][3][4][5]31 °C[11]
Vapor Pressure ~6 hPa at 20 °C[10]5 mmHg at 20 °C
Water Solubility 0.24 g/L at 20 °C[4][5]0.3 g/L at 20 °C
Spectroscopic Properties

The substitution of hydrogen with deuterium causes significant, predictable shifts in spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, signals for deuterated positions are absent. In ²H (Deuterium) NMR, the spectrum shows signals corresponding to the deuterated positions, which can be used to confirm the extent and location of deuteration.[12][13]

  • Infrared (IR) Spectroscopy : The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D bond vibrates at a lower frequency (ca. 2100-2300 cm⁻¹) than the corresponding C-H bond (ca. 2850-3100 cm⁻¹). This shift is readily observable in the IR spectrum and serves as a key diagnostic tool for confirming deuteration. The IR spectrum of non-deuterated styrene shows characteristic peaks for sp² C-H bonds in the 3000-3100 cm⁻¹ range and for the C=C double bonds between 1500-1680 cm⁻¹.[14]

Experimental Protocols

Accurate determination and utilization of deuterated styrene's properties require meticulous experimental procedures, from synthesis and purification to characterization.

Synthesis of Deuterated Styrene

While various methods exist, a common laboratory-scale approach involves the catalytic hydrogen isotope exchange (HIE) of styrene or its precursors.

Methodology: Base-Catalyzed α-Deuteration

This protocol describes a method for selective deuteration at the α-position of the vinyl group.[15][16]

  • Reaction Setup : A solution of styrene in a deuterated solvent, such as DMSO-d₆, is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst and Deuterium Source : A base catalyst (e.g., potassium tert-butoxide, KOtBu) is added to the solution. A deuterated alcohol, such as methanol-d₄ (CD₃OD), is introduced as the deuterium source. The concentration of the alcohol is critical to achieving high selectivity and yield.[15]

  • Reaction : The mechanism proceeds via a reversible addition of the deuterated alcohol to the styrene double bond, which facilitates the selective incorporation of deuterium at the α-position.[16]

  • Workup and Purification : Upon completion, the reaction is quenched, and the product is extracted. The deuterated styrene is then purified, typically by column chromatography or distillation, to remove the catalyst and any side products.

Purification of Styrene Monomer

Commercial styrene, whether deuterated or not, contains inhibitors (e.g., 4-tert-butylcatechol) to prevent polymerization during storage.[2][6] These inhibitors must be removed before use in most polymerization reactions or sensitive applications.

Methodology: Inhibitor Removal

  • Alkaline Wash : The styrene monomer is washed with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to extract the acidic phenolic inhibitor.[17]

  • Water Wash : The organic layer is subsequently washed with deionized water to remove any residual NaOH.

  • Drying : The washed styrene is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄), calcium chloride (CaCl₂), or calcium hydride (CaH₂).[17]

  • Filtration/Distillation : The dried liquid is separated from the drying agent by filtration. For very high purity, it can be distilled under reduced pressure.[17]

  • Column Chromatography : An alternative and common method is to pass the styrene through a column of activated neutral or basic alumina.[17][18]

Characterization of Physical Properties

Standard analytical techniques are employed to verify the physical properties of the purified deuterated styrene.

  • Melting and Boiling Point : Determined using a differential scanning calorimeter (DSC) for the melting point and a distillation apparatus with accurate temperature and pressure monitoring for the boiling point.

  • Density : Measured using a pycnometer or a digital density meter at a controlled temperature.

  • Refractive Index : Measured using a calibrated refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).

  • Spectroscopic Analysis : ¹H NMR, ²H NMR, and FT-IR spectroscopy are used to confirm the isotopic purity, structure, and absence of protonated impurities.

Visualizations: Workflows and Relationships

Diagrams created using the DOT language help visualize the logical flow of experiments and the fundamental principles governing the properties of deuterated styrene.

G cluster_prep Preparation & Purification cluster_char Characterization cluster_app Application start This compound Source (Commercial or Synthesized) purify Purification (e.g., Alumina Column to remove inhibitor) start->purify phys_prop Physical Property Measurement (Density, BP, MP, Refractive Index) purify->phys_prop spec_analysis Spectroscopic Analysis (NMR, FT-IR) purify->spec_analysis end_use End Use (e.g., Polymerization, NMR Solvent, Analytical Standard) phys_prop->end_use spec_analysis->end_use

Caption: Experimental workflow for the purification and characterization of deuterated styrene.

G cluster_cause Fundamental Cause cluster_effect Primary & Secondary Effects cluster_prop Macroscopic Physical Properties cause Isotopic Substitution (Protium → Deuterium) mass Increased Nuclear Mass cause->mass vib Altered Vibrational Frequencies (Lower C-D stretch freq.) cause->vib density Higher Density mass->density bp Slightly Higher Boiling Point (due to weaker intermolecular forces but higher mass) mass->bp vib->bp spec Shifted Spectroscopic Signals (IR, NMR) vib->spec

Caption: Relationship between isotopic substitution and resulting physical properties.

References

An In-depth Technical Guide to Styrene-d8 for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Styrene-d8, the perdeuterated isotopologue of styrene, is a crucial compound in various scientific and industrial fields, particularly for researchers, scientists, and drug development professionals. Its unique isotopic composition, where all eight hydrogen atoms are replaced by deuterium, makes it an invaluable tool in analytical chemistry, polymer science, and metabolic studies. This guide provides a comprehensive overview of this compound, including its core properties, experimental applications, and relevant procedural insights.

Core Properties of this compound

This compound, also known as octadeuterostyrene or vinylbenzene-d8, is chemically identical to styrene but possesses a higher molecular weight due to the presence of deuterium. This mass difference is fundamental to many of its applications.

PropertyValueReferences
CAS Number 19361-62-7[1][2][3][4][5]
Molecular Formula C₈D₈[2][3]
Molecular Weight 112.20 g/mol [1][2][5]
Appearance Colorless to light yellow liquid
Density 0.979 g/mL at 25 °C
Boiling Point 145-146 °C
Melting Point -31 °C
Synonyms Deuterated styrene, Phenylethylene-D8, Vinylbenzene-D8, Octadeuterostyrene[2]

Applications in Research and Development

This compound serves a multitude of purposes in scientific research, primarily leveraging its isotopic purity.

  • Analytical Standard: It is widely used as an internal standard for the quantification of volatile organic compounds (VOCs), including styrene, in various matrices such as fuel oils, food products, and milk, using techniques like gas chromatography-mass spectrometry (GC-MS).[1]

  • Polymer Synthesis: this compound is a monomer for the synthesis of deuterated polystyrene and other copolymers. These deuterated polymers are instrumental in studying polymer structure, dynamics, and chain behavior using techniques like neutron scattering.

  • NMR Spectroscopy: Due to the absence of proton signals, this compound can be used as a solvent in proton nuclear magnetic resonance (¹H NMR) spectroscopy to analyze the structure of other molecules without solvent interference.[1]

  • Kinetic Isotope Effect Studies: The difference in mass between hydrogen and deuterium can affect the rate of chemical reactions. This compound is used to study these kinetic isotope effects, providing insights into reaction mechanisms.

  • Drug Delivery Systems: While direct applications in drug formulations are not common, styrenic block copolymers, for which this compound can be a precursor, are utilized in the development of biomaterials and drug delivery matrices. For instance, poly (styrene-b-isobutylene-b-styrene) (SIBS) has been employed as a coating for drug-eluting stents.[6]

Experimental Protocols

Synthesis of Deuterated Polystyrene (dPS) by Anionic Polymerization

This protocol outlines the synthesis of deuterated polystyrene (dPS) from a this compound monomer via living anionic polymerization. This method allows for precise control over the molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).

Materials:

  • This compound monomer

  • sec-Butyllithium (sec-BuLi) as an initiator

  • Anhydrous tetrahydrofuran (THF) or other apolar solvent

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Solvent Purification: Dry the THF solvent over sodium/benzophenone ketyl and distill under an inert atmosphere.

  • Monomer Purification: Purify the this compound monomer to remove any inhibitors (like 4-tert-butylcatechol) and moisture. This can be achieved by distillation under reduced pressure.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere using a Schlenk line. The reactor is typically a flask equipped with a magnetic stirrer.

  • Initiation: Transfer the purified solvent (THF) into the reactor and cool it to -78 °C using a dry ice/acetone bath. Add the calculated amount of sec-BuLi initiator to the solvent.

  • Polymerization: Slowly add the purified this compound monomer to the initiator solution. The reaction mixture will typically develop a characteristic orange-red color, indicating the presence of the living polystyryl anions. Allow the polymerization to proceed for a designated time to achieve the desired molecular weight.

  • Termination: After the desired reaction time, terminate the polymerization by adding degassed methanol. The color of the solution will disappear.

  • Precipitation and Purification: Precipitate the synthesized deuterated polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified deuterated polystyrene under vacuum to a constant weight.

Characterization:

  • The molecular weight and polydispersity index (PDI) of the resulting deuterated polystyrene can be determined by size exclusion chromatography (SEC).

Workflow for Quantification of Styrene in a Sample using this compound as an Internal Standard via GC-MS

This workflow illustrates the use of this compound as an internal standard for the accurate quantification of styrene in a given sample.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_sample Prepare Sample Solution spike Spike a known volume of IS into the Sample Solution prep_sample->spike prep_std Prepare this compound Internal Standard (IS) Solution (Known Concentration) prep_std->spike injection Inject spiked sample into GC-MS spike->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometric Detection (MS Detector) separation->detection peak_integration Integrate Peak Areas of Styrene and this compound detection->peak_integration calibration Generate Calibration Curve (Response Factor) peak_integration->calibration quantification Calculate Styrene Concentration in the original sample calibration->quantification

Caption: Workflow for the quantification of styrene using this compound as an internal standard with GC-MS.

Structural Representation and Synthesis Pathway

The following diagram illustrates the synthesis of deuterated polystyrene from the this compound monomer.

G Styrene_d8 This compound Monomer (C₈D₈) Living_Polymer Living Polystyryl-d8 Anion Styrene_d8->Living_Polymer Anionic Polymerization Initiator Initiator (e.g., sec-BuLi) Initiator->Living_Polymer dPS Deuterated Polystyrene (dPS) Living_Polymer->dPS Termination Termination Termination (e.g., Methanol) Termination->dPS

Caption: Synthesis pathway of deuterated polystyrene from this compound monomer.

This technical guide provides a foundational understanding of this compound for its practical application in a research and development setting. Its unique properties make it an indispensable tool for a wide range of scientific investigations.

References

A Technical Guide to Styrene-d8: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Styrene-d8, a deuterated analogue of styrene, for professionals in research, scientific, and drug development fields. This document details its commercial suppliers, key applications, and provides structured experimental protocols for its use.

Commercial Suppliers and Product Specifications

This compound is commercially available from several reputable suppliers, offering various grades of isotopic and chemical purity. The products are typically stabilized to prevent polymerization during storage. The following table summarizes the quantitative data from prominent suppliers.

SupplierProduct Name/NumberIsotopic Purity (atom % D)Chemical Purity (%)Stabilizer
Sigma-Aldrich This compound, 98 atom % D≥98≥98 (CP)4-tert-butylcatechol
Cambridge Isotope Laboratories, Inc. Styrene (D₈, 98%)9898BHT
Thermo Fisher Scientific (Acros Organics) This compound, for NMR, 98+ atom% D≥98-4-tert-butylcatechol
ZEOtope This compound 98%D98≥98.0 (GC, TBC excluded)4-tert-Butylcatechol
Carl ROTH Styrene D899-4-tert-butylcatechol

Key Applications and Experimental Protocols

This compound serves as a valuable tool in various scientific applications, primarily due to the distinct mass of deuterium compared to hydrogen. This isotopic difference is exploited in analytical chemistry, polymer science, and metabolic studies.

Internal Standard for GC-MS Analysis of Volatile Organic Compounds (VOCs)

This compound is widely used as an internal standard for the quantitative analysis of styrene and other volatile organic compounds in various matrices, including food contact materials, environmental samples, and biological fluids.[1][2][3] Its chemical similarity to styrene ensures comparable extraction efficiency and chromatographic behavior, while its different mass allows for clear differentiation in mass spectrometry.

This protocol outlines the determination of residual styrene monomer in polystyrene (PS) food packaging using this compound as an internal standard.[4][5]

  • Sample Preparation:

    • Cut a representative portion of the polystyrene sample into small pieces (approximately 2-3 mm).

    • Accurately weigh about 0.1 g of the PS pieces into a 20 mL headspace vial.

    • Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 90 °C) for a defined time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Oven Program: Start at 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 2 min).

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Styrene: m/z 104 (quantifier), 78, 51 (qualifiers).

        • This compound: m/z 112 (quantifier), 86, 60 (qualifiers).

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of styrene and a constant concentration of this compound.

    • Calculate the concentration of styrene in the sample by comparing the peak area ratio of styrene to this compound against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Polystyrene Sample Weigh Weigh Sample Sample->Weigh Spike Spike with this compound Weigh->Spike Seal Seal Vial Spike->Seal Headspace Headspace Incubation Seal->Headspace GC_Separation GC Separation Headspace->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Calibration Calibration Curve Calibration->Quantification Result Result (ppm Styrene) Quantification->Result

Workflow for quantitative analysis of residual styrene using this compound as an internal standard.
Synthesis of Deuterated Polystyrene

This compound is a key monomer for the synthesis of deuterated polystyrene (dPS).[6][7] dPS is extensively used in polymer physics research, particularly in neutron scattering experiments, to study polymer conformation, dynamics, and blend morphology.[8] Living anionic polymerization is the preferred method for synthesizing dPS with a well-defined molecular weight and a narrow molecular weight distribution.[9][10][11]

This protocol describes the synthesis of deuterated polystyrene via living anionic polymerization initiated by sec-butyllithium (sec-BuLi).[11]

  • Purification of Reagents:

    • This compound: Purify by stirring over calcium hydride for 24 hours, followed by vacuum distillation.

    • Solvent (e.g., benzene or tetrahydrofuran): Purify by refluxing over a sodium-benzophenone ketyl under an inert atmosphere, followed by distillation.

  • Polymerization:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of purified argon.

    • Transfer the purified solvent to the reactor via cannula.

    • Add the purified this compound monomer to the reactor.

    • Initiate the polymerization by adding a calculated amount of sec-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

    • Allow the reaction to proceed at a controlled temperature (e.g., 40 °C for benzene) until the characteristic orange-red color of the polystyryl anion is observed and the reaction mixture becomes viscous.

  • Termination:

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter the precipitated deuterated polystyrene.

    • Wash the polymer with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized dPS using Size Exclusion Chromatography (SEC).

    • Confirm the isotopic enrichment and polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Anionic_Polymerization cluster_setup Reactor Setup & Reagent Purification cluster_reaction Polymerization cluster_workup Isolation & Characterization Reactor Flame-dried Reactor (Inert Atmosphere) Initiation Initiation (Add sec-BuLi) Reactor->Initiation Styrene_d8 Purified this compound Styrene_d8->Initiation Solvent Purified Solvent Solvent->Initiation Propagation Propagation (Living Chains Grow) Initiation->Propagation Termination Termination (Add Methanol) Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization SEC & NMR Analysis Drying->Characterization

Experimental workflow for the synthesis of deuterated polystyrene via living anionic polymerization.
Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, deuterated compounds are invaluable for studying the metabolism and pharmacokinetics of drug candidates.[12] While specific protocols involving this compound in drug development are proprietary, the principles of its use are well-established. Styrene itself is metabolized in the body, primarily by cytochrome P450 enzymes, to form styrene-7,8-oxide, which is then further metabolized.[13][14] this compound can be used as a tracer to elucidate these metabolic pathways and to quantify the parent compound and its metabolites in biological matrices.

The following diagram illustrates the logical workflow for a typical in vivo study of styrene metabolism using this compound.

Metabolism_Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Modeling Animal_Model Animal Model Dosing_Compound Administer this compound Animal_Model->Dosing_Compound Blood_Collection Blood/Plasma Collection (Time Points) Dosing_Compound->Blood_Collection Urine_Collection Urine Collection Dosing_Compound->Urine_Collection Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Blood_Collection->Sample_Prep Urine_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Quantification Quantification of This compound & Metabolites LC_MSMS->Quantification PK_Parameters Calculate PK Parameters (AUC, Cmax, t1/2) Quantification->PK_Parameters Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Logical workflow for an in vivo drug metabolism study of styrene using this compound.

Conclusion

This compound is a versatile and essential tool for researchers and scientists across various disciplines. Its commercial availability from multiple suppliers with high purity standards facilitates its use in demanding applications. The detailed experimental protocols provided in this guide for its use as an internal standard in GC-MS analysis and for the synthesis of deuterated polystyrene via living anionic polymerization offer a practical resource for laboratory professionals. Furthermore, the outlined logical workflow for its application in drug metabolism studies highlights its importance in the pharmaceutical industry. The continued use of this compound is expected to contribute significantly to advancements in analytical chemistry, polymer science, and drug development.

References

Navigating the Deuterated Landscape: A Technical Guide to the Safe Handling of Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling and potential hazards associated with Styrene-d8. This deuterated analogue of styrene, while invaluable in various research and development applications, necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document outlines the physical and chemical characteristics, potential hazards, appropriate handling and storage procedures, emergency protocols, and the experimental methodologies used to determine its safety profile.

Chemical and Physical Properties

This compound shares many physical and chemical properties with its non-deuterated counterpart, styrene. The primary difference lies in the substitution of hydrogen atoms with deuterium, which imparts a greater molecular weight. This isotopic labeling is crucial for its applications in mass spectrometry and NMR studies but does not significantly alter its fundamental chemical reactivity or flammability.

PropertyValue
Molecular Formula C₈D₈
Molecular Weight 112.20 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Pungent[3]
Boiling Point 145-146 °C (lit.)[1][4]
Melting Point -31 °C[1][4]
Flash Point 32 °C (89.6 °F) - closed cup[1][4]
Density 0.979 g/mL at 25 °C (lit.)[1][4]
Solubility in Water 0.24 g/L (20°C)[5][6]
Refractive Index n20/D 1.5445 (lit.)[1][4]
Vapor Pressure Heavier than air[7][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that demand careful consideration and adherence to safety protocols.

Hazard ClassificationGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[1][9]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][9]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1][9]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child[1][9]
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure[1][3]
Hazardous to the Aquatic Environment, Chronic Hazard Category 3H412: Harmful to aquatic life with long lasting effects[1]

Signal Word: Danger[3]

Experimental Protocols for Safety Assessment

The hazard classifications of this compound are based on experimental data, primarily derived from studies on styrene. The following are detailed methodologies for key experiments cited in safety assessments.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point of this compound is a critical parameter for assessing its flammability. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for this determination.[7]

Objective: To determine the lowest temperature at which the vapors of this compound ignite when an ignition source is introduced in a closed container.

Methodology:

  • A brass test cup of specified dimensions is filled with the this compound test specimen to a designated mark.[3]

  • The cup is fitted with a cover and heated at a controlled, specified rate.[10]

  • The specimen is stirred at a specified rate to ensure uniform temperature distribution.[3]

  • At regular temperature intervals, the stirring is momentarily stopped, and an ignition source is directed into the test cup through an opening in the cover.[3]

  • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[9]

  • The final reported flash point is corrected to a standard barometric pressure of 101.3 kPa.[3]

Acute Dermal Irritation/Corrosion Study (OECD Guideline 404)

This protocol assesses the potential of a substance to cause skin irritation or corrosion.

Objective: To evaluate the skin irritation potential of this compound following a single dermal application.

Methodology:

  • Test Animals: Healthy young adult albino rabbits are used for this study.[11]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.[11]

  • Application: A dose of 0.5 mL of liquid this compound is applied to a small area of the clipped skin (approximately 6 cm²). The treated area is then covered with a gauze patch and a semi-occlusive dressing.[12]

  • Exposure: The dressing remains in place for a 4-hour exposure period.[12]

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[5]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each animal.[13]

Acute Oral Toxicity - LD50 Determination

This study determines the median lethal dose (LD50) of a substance when administered orally.

Objective: To determine the single dose of this compound that is lethal to 50% of a group of test animals.

Methodology:

  • Test Animals: The most commonly used species are rats or mice.[14] The animals are fasted before administration of the test substance.[14]

  • Dose Administration: this compound is administered orally in a single dose to several groups of animals, with each group receiving a different dose level.

  • Observation: The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[14]

  • Data Analysis: The number of deaths in each dose group is recorded.[14] Statistical methods, such as the Reed-Muench method, are used to calculate the LD50 value, which is expressed in milligrams of the substance per kilogram of body weight (mg/kg).[14]

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

  • Skin Protection: Use chemically resistant gloves (e.g., Viton®, Silver Shield®).[13] Wear a flame-retardant lab coat and appropriate protective clothing.[7][15]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when working in areas with inadequate ventilation or when the potential for inhalation exposure exists.[9]

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9] No smoking.[9]

  • Use non-sparking tools and explosion-proof equipment.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[9]

Storage
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep containers tightly closed.[9]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Protect from direct sunlight.[3]

  • Recommended storage temperature is 2-8°C.[1][4]

  • This compound may be stabilized with an inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization.[1] Monitor inhibitor levels as they can be depleted over time, especially at elevated temperatures.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] Aspiration hazard is a major concern if the substance is swallowed.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9] Water spray may be used to cool closed containers but may be ineffective at extinguishing the fire.[3]

  • Specific Hazards: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3] Vapors may travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Ensure adequate ventilation. Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[9]

  • Containment and Cleanup: For small spills, absorb with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[9] For large spills, dike the area to contain the spill.[9] Use non-sparking tools for cleanup.[9]

Stability and Reactivity

  • Reactivity: Reacts with air to form peroxides.[3]

  • Chemical Stability: Stable under recommended storage conditions. However, hazardous polymerization may occur, especially when exposed to heat, light, or initiators.[3]

  • Conditions to Avoid: Heat, flames, sparks, direct sunlight, and exposure to air.[3]

  • Incompatible Materials: Strong acids and oxidizing agents.[3]

Toxicological Information

Exposure to this compound can lead to various adverse health effects. The toxicological profile is largely based on data from styrene.

  • Acute Effects: Inhalation can cause respiratory tract irritation, headache, dizziness, and nausea.[3] Skin and eye contact will cause irritation.[3] Ingestion can be fatal due to aspiration into the lungs.[3]

  • Chronic Effects: Prolonged or repeated exposure can cause damage to organs, particularly the respiratory system and hearing organs.[1][3] It is also suspected of causing cancer and damaging fertility or the unborn child.[1][9]

Visualized Workflows

Emergency Response to a this compound Spill

Spill_Response start This compound Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation (Open Fume Hood Sash) ignition->ventilate spill_size Assess Spill Size ventilate->spill_size small_spill Small Spill (<1 L) spill_size->small_spill Small large_spill Large Spill (>1 L) spill_size->large_spill Large contain_small Contain with Absorbent Material (e.g., Sand, Vermiculite) small_spill->contain_small contain_large Dike the Spill to Prevent Spreading large_spill->contain_large cleanup_small Clean Up with Non-Sparking Tools contain_small->cleanup_small dispose Place in a Sealed Container for Hazardous Waste Disposal cleanup_small->dispose decontaminate Decontaminate the Area dispose->decontaminate contact_ehs Contact Environmental Health & Safety (EH&S) contain_large->contact_ehs contact_ehs->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for responding to a this compound spill.

First Aid Procedures for this compound Exposure

First_Aid exposure Exposure to this compound route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhalation Move to Fresh Air Provide Artificial Respiration if Needed inhalation->action_inhalation action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses eye->action_eye action_ingestion Do NOT Induce Vomiting Rinse Mouth with Water ingestion->action_ingestion medical_attention Seek Immediate Medical Attention action_inhalation->medical_attention action_skin->medical_attention If irritation persists action_eye->medical_attention action_ingestion->medical_attention end First Aid Administered medical_attention->end

Caption: First aid procedures for different routes of this compound exposure.

Conclusion

This compound is a valuable tool in modern research, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle this compound responsibly, ensuring a safe laboratory environment while enabling groundbreaking scientific advancements. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date information.

References

Navigating the Isotopic Landscape of Styrene-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the isotopic purity of deuterated compounds is paramount. Styrene-d8 (C₆D₅CD=CD₂), a deuterated analog of styrene, serves as a critical internal standard for the quantitative analysis of volatile organic compounds and as a monomer for the synthesis of deuterated polymers. Its efficacy in these applications is directly correlated with its isotopic enrichment. This technical guide provides an in-depth exploration of the synthesis, analysis, and isotopic purity of this compound, offering detailed experimental protocols and data presentation to aid researchers in its confident application.

Understanding Isotopic Purity: Key Parameters

The isotopic purity of this compound is typically defined by two main parameters:

  • Atom % D: This value represents the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at all eight positions in the molecule. Commercially available this compound generally boasts an isotopic purity of ≥98 atom % D.[1][2][3][4][5]

  • Chemical Purity: This indicates the percentage of the this compound molecule relative to any non-isotopic chemical impurities. High-quality this compound typically has a chemical purity of ≥98%.[6][7]

It is also crucial to consider the isotopic distribution , which details the relative abundance of molecules with fewer than eight deuterium atoms (e.g., d₇, d₆, etc.). These isotopic impurities can arise during synthesis and may interfere with sensitive analytical applications.

Data Presentation: A Comparative Overview

The following tables summarize the key specifications and typical isotopic distribution of commercially available this compound.

Table 1: Typical Specifications of Commercial this compound

ParameterSpecificationReference
Isotopic Purity (Atom % D)≥98%[1][2][3][4][5]
Chemical Purity (CP)≥98%[6][7]
Stabilizer4-tert-Butylcatechol (TBC) or Butylated hydroxytoluene (BHT)[3][6]

Table 2: Illustrative Isotopic Distribution of a Deuterated Styrene (Styrene-d₅)

Isotopic SpeciesRelative Abundance (%)
d₂0.6
d₃4.0
d₄19.4
d₅72.1
d₆3.8
d₇0.1

Source: Adapted from Werstiuk, N. H.; Timmins, G. Can. J. Chem. 1986, 64 (5), 1072-1076.[8]

Synthesis of this compound: A Generalized Pathway

The synthesis of perdeuterated styrene generally involves the deuteration of a suitable precursor followed by an elimination reaction. A common route, adapted from the literature, is the reduction of perdeuterated phenylacetic acid to 2-phenylethanol-d₉, followed by dehydration to yield this compound.

Synthesis_Pathway PA_d8 Perdeuterated Phenylacetic Acid (C₆D₅CD₂COOD) PE_d9 2-Phenylethanol-d₉ (C₆D₅CD₂CD₂OH) PA_d8->PE_d9 Reduction Styrene_d8 This compound (C₆D₅CD=CD₂) PE_d9->Styrene_d8 Dehydration LAD Lithium Aluminum Deuteride (LAD) LAD->PE_d9 KOH Potassium Hydroxide (KOH) KOH->Styrene_d8

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols: Determining Isotopic Purity

The accurate determination of the isotopic purity of this compound is crucial for its reliable use. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful method for determining the atom % D by quantifying the residual protons in the deuterated molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃) that does not contain signals in the regions of interest.

    • Add a known quantity of a high-purity, non-volatile internal standard with a well-resolved proton signal that does not overlap with any residual proton signals from the this compound. 1,3,5-Trimethoxybenzene is a suitable example.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the area of the well-resolved signal from the internal standard and the residual proton signals from the this compound. The expected regions for residual proton signals in this compound are approximately 5.2-5.8 ppm (vinyl protons) and 7.2-7.5 ppm (aromatic protons).

    • Calculate the molar ratio of this compound to the internal standard.

    • Calculate the amount of residual protons in the this compound sample.

    • The atom % D can be calculated using the following formula: Atom % D = (1 - (moles of residual H / (moles of this compound * 8))) * 100

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh this compound Prep2 Add Deuterated Solvent Prep1->Prep2 Prep3 Add Internal Standard Prep2->Prep3 Acq1 Acquire ¹H NMR Spectrum Prep3->Acq1 Acq2 Ensure long relaxation delay (D1) Proc1 Phase and Baseline Correction Acq2->Proc1 Proc2 Integrate Signals Proc1->Proc2 Proc3 Calculate Molar Ratios Proc2->Proc3 Proc4 Calculate Atom % D Proc3->Proc4

Caption: Workflow for isotopic purity determination by qNMR.

Protocol 2: Isotopic Distribution Analysis by Mass Spectrometry (MS)

Mass spectrometry is the preferred method for determining the isotopic distribution of this compound. Gas chromatography-mass spectrometry (GC-MS) is commonly used to separate any chemical impurities before mass analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Analysis:

    • Gas Chromatography:

      • Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

      • Use a temperature program that effectively separates this compound from the solvent and any potential impurities.

    • Mass Spectrometry:

      • Use a low electron ionization (EI) energy (e.g., 15-20 eV) to minimize fragmentation and maximize the abundance of the molecular ion peak.

      • Acquire a full scan mass spectrum across the mass-to-charge (m/z) range of interest (e.g., m/z 100-120).

  • Data Analysis:

    • Obtain the mass spectrum corresponding to the chromatographic peak of this compound.

    • Identify the molecular ion cluster. For fully deuterated this compound (C₈D₈), the theoretical monoisotopic mass is approximately 112.12 g/mol .

    • Measure the relative intensities of the ion peaks corresponding to the different isotopic species (e.g., d₈ at m/z 112, d₇ at m/z 111, d₆ at m/z 110, etc.).

    • Correct the observed intensities for the natural abundance of ¹³C.

    • Calculate the percentage of each isotopic species to determine the isotopic distribution.

MS_Analysis_Pathway Sample This compound Sample GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection) GC->MS Elution Data Mass Spectrum (Isotopic Distribution) MS->Data Ionization & Detection

References

An In-depth Technical Guide to the Stability and Storage of Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Styrene-d8 (perdeuterated styrene). Understanding the factors that influence its degradation is critical for ensuring the isotopic purity, chemical integrity, and safety of this important deuterated analog in research and development. This document outlines the primary degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, is susceptible to degradation, primarily through polymerization and oxidation. To maintain its quality and prevent hazardous conditions, stringent storage and handling procedures are necessary.

Optimal Storage Conditions

Proper storage is the first line of defense against the degradation of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C) or Freezer (-20°C)Reduces the rate of thermal polymerization and autoxidation.[1][2][3]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes contact with oxygen, thereby preventing peroxide formation and subsequent oxidation.
Light Exposure Protection from light (amber vials/darkness)Light can initiate free-radical polymerization.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture. Glass containers are standard.
Inhibitor Presence of a stabilizerCommercial this compound is typically supplied with an inhibitor to prevent polymerization.
Key Stability Concerns

Hazardous Polymerization: The most significant stability concern for this compound is its propensity to undergo spontaneous, exothermic polymerization.[4] This can be initiated by heat, light, or the presence of peroxides. Uncontrolled polymerization can lead to a dangerous increase in temperature and pressure within a sealed container.

Oxidation and Peroxide Formation: In the presence of oxygen, this compound can form peroxides. These peroxides not only represent an impurity but can also act as initiators for polymerization. The autoxidation of styrene is a free-radical chain reaction. Studies on the inhibited autoxidation of styrene have shown a deuterium kinetic isotope effect, suggesting that the deuteration in this compound can influence the rate of this process.[5][6][7]

Formation of Other Degradation Products: Besides polymers and peroxides, other oxidation products such as benzaldehyde can form, particularly under forcing conditions.[8][9][10][11][12]

The Role of Inhibitors

To ensure the stability of this compound during transport and storage, polymerization inhibitors are added. The most common inhibitors are phenolic compounds.

InhibitorTypical ConcentrationMechanism of Action
4-tert-Butylcatechol (TBC) 10-50 ppmActs as a free-radical scavenger, interrupting the polymerization chain reaction. Its effectiveness is dependent on the presence of dissolved oxygen.[3][13]
Butylated Hydroxytoluene (BHT) ~50 ppmSimilar to TBC, BHT is a phenolic antioxidant that inhibits polymerization by scavenging free radicals.[2]

It is crucial to monitor the inhibitor concentration over time, as it is consumed during the inhibition process. The rate of inhibitor depletion is temperature-dependent.

Degradation Pathways and Mechanisms

The primary pathways for the degradation of this compound are autopolymerization and autoxidation.

Autopolymerization Pathway

G This compound Autopolymerization Pathway Styrene_d8 This compound Monomer Styrene_Radical This compound Radical Styrene_d8->Styrene_Radical Initiation Initiator Initiator (Heat, Light, Peroxides) Initiator->Styrene_d8 Polymer_Chain Growing Polymer Chain Styrene_Radical->Polymer_Chain Propagation (+ this compound monomer) Polymer_Chain->Polymer_Chain Propagation Termination Termination Polymer_Chain->Termination Inactive_Species Inactive Species Polymer_Chain->Inactive_Species Inhibition Inhibitor Inhibitor (TBC, BHT) Inhibitor->Inactive_Species

Caption: this compound Autopolymerization Pathway.

Autoxidation Pathway

G This compound Autoxidation Pathway Styrene_d8 This compound Peroxy_Radical Peroxy Radical Styrene_d8->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Further_Oxidation Further Oxidation Products (e.g., Benzaldehyde-d6) Hydroperoxide->Further_Oxidation Decomposition

Caption: this compound Autoxidation Pathway.

Experimental Protocols for Stability Assessment

Regular analytical testing is essential to confirm the purity and stability of this compound. The following are detailed protocols for key analytical methods.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR is a powerful tool for determining the isotopic and chemical purity of this compound without the need for a deuterated standard.

Objective: To determine the purity of this compound and identify any proton-containing impurities.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • Class A volumetric flasks and pipettes

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., maleic anhydride, dimethyl sulfone - optional, for absolute quantification)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[14]

    • Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent.[15][16][17]

    • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[16][17]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly tuned and shimmed for the sample.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30-60 seconds is generally sufficient for accurate quantification).

      • Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[18]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the residual proton signals of this compound and any visible impurity signals.

    • The purity can be calculated by comparing the integral of the analyte signals to the sum of all signals (analyte + impurities). For absolute quantification, compare the analyte integral to the integral of a known amount of an internal standard.[19][20][21]

GC-MS for Detection of Volatile Impurities and Degradation Products

GC-MS is a highly sensitive method for identifying and quantifying volatile impurities, including residual non-deuterated styrene, and degradation products like benzaldehyde.[22][23][24]

Objective: To identify and quantify volatile impurities and degradation products in this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane, hexane)

  • GC vials with septa

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable high-purity solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • Transfer the solution to a GC vial and cap securely.

  • GC-MS Instrument Conditions (Example):

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

      • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250°C.

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to separate volatile components. A typical ramp rate is 10-20°C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A mass range of m/z 35-350 will cover the expected compounds.

      • Source Temperature: ~230°C.

      • Quadrupole Temperature: ~150°C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectra of the peaks to a spectral library (e.g., NIST) to identify the compounds.

    • Quantification can be performed using an internal or external standard method.

Analysis of TBC and BHT Inhibitor Levels

Monitoring the concentration of inhibitors is crucial for ensuring the long-term stability of this compound. HPLC and GC are common methods for this analysis.

Objective: To quantify the concentration of TBC or BHT in this compound.

Method 1: HPLC-UV (for TBC) [25][26][27]

Procedure:

  • Sample Preparation:

    • Dilute the this compound sample in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detector: UV detector at a wavelength appropriate for TBC (e.g., 280 nm).

    • Flow Rate: 1 mL/min.

  • Quantification:

    • Create a calibration curve using standard solutions of TBC.

    • Determine the concentration of TBC in the sample by comparing its peak area to the calibration curve.

Method 2: GC-FID (for TBC and BHT) [28][29]

Procedure:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., toluene).

  • GC Conditions (Example):

    • Column: A non-polar capillary column.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Isothermal or a temperature ramp suitable for the elution of the inhibitor.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Quantification:

    • Use an external or internal standard method for quantification against known standards of TBC or BHT.

Experimental Workflows

Workflow for Routine Stability Testing

G Workflow for Routine Stability Testing of this compound Start Receive/Prepare this compound Lot Visual_Inspection Visual Inspection (Color, Clarity, Particulates) Start->Visual_Inspection qNMR qNMR Analysis (Purity Assessment) Visual_Inspection->qNMR GC_MS GC-MS Analysis (Volatile Impurities) qNMR->GC_MS Inhibitor_Analysis Inhibitor Analysis (HPLC or GC) GC_MS->Inhibitor_Analysis Data_Review Data Review and Comparison to Specifications Inhibitor_Analysis->Data_Review Decision Pass/Fail Decision Data_Review->Decision Release Release for Use Decision->Release Pass Investigate Investigate and Quarantine Decision->Investigate Fail

Caption: Workflow for Routine Stability Testing of this compound.

Conclusion

The stability of this compound is paramount for its successful application in research and development. The primary risks to its integrity are polymerization and oxidation, which can be effectively mitigated by proper storage at low temperatures, under an inert atmosphere, and protected from light. The presence of inhibitors like TBC or BHT is crucial for preventing spontaneous polymerization. Regular monitoring of purity and inhibitor concentration using the detailed analytical protocols provided in this guide will ensure the quality and safety of this compound for its intended use. The kinetic isotope effect of deuteration may offer some enhanced stability against autoxidation compared to its non-deuterated analog, a factor that warrants consideration in long-term stability studies.[1]

References

An In-Depth Technical Guide to the Natural Abundance of Deuterium and its Effect on Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium and its influence on the chemical and physical properties of deuterated compounds, with a specific focus on Styrene-d8. This document details experimental protocols for the synthesis, analysis, and application of this compound, and includes data-rich tables and visualizations to support researchers in their understanding and utilization of this important isotopically labeled molecule.

The Foundation: Natural Abundance and Properties of Deuterium

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (¹H). Its natural abundance on Earth is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium.[1][2][3] This low natural abundance has significant implications for the synthesis and isotopic purity of deuterated compounds like this compound.

The increased mass of deuterium compared to protium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the primary origin of the kinetic isotope effect (KIE) , where the rate of a chemical reaction can be significantly altered when a hydrogen atom is replaced by deuterium.[4][5] This effect is a powerful tool for elucidating reaction mechanisms.[6]

This compound: A Deuterated Analog with Unique Properties

This compound is the fully deuterated analog of styrene, with the chemical formula C₈D₈.[2] The substitution of all eight hydrogen atoms with deuterium results in measurable differences in its physical properties compared to its non-deuterated counterpart.

PropertyStyrene (C₈H₈)This compound (C₈D₈)
Molecular Weight ( g/mol ) 104.15112.20
Boiling Point (°C) 145.2145-146
Melting Point (°C) -30.6-31
Density (g/mL at 25°C) 0.9060.979
Refractive Index (n20/D) 1.54691.5445

Sources:[1][7][8]

These differences, particularly the distinct mass, are exploited in various analytical and research applications.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of perdeuteriostyrene (this compound) is based on the work of Werstiuk and Timmins.[9][10] The synthesis involves two key steps: the reduction of perdeuteriated phenylacetic acid and the subsequent elimination of water.

Materials:

  • Perdeuteriated phenylacetic acid (C₆D₅CD₂CO₂D)

  • Lithium aluminum deuteride (LAD, LiAlD₄)

  • Anhydrous diethyl ether

  • Potassium hydroxide (KOH) pellets

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry Ice-acetone bath

Procedure:

  • Reduction of Perdeuteriated Phenylacetic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a slurry of lithium aluminum deuteride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

    • A solution of perdeuteriated phenylacetic acid in anhydrous diethyl ether is added dropwise to the LAD slurry with stirring.

    • The reaction mixture is refluxed for several hours to ensure complete reduction to 2-phenylethanol-d9.

    • The reaction is carefully quenched by the slow addition of water, followed by the addition of a dilute acid solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-phenylethanol-d9.

  • Elimination of Water:

    • The crude 2-phenylethanol-d9 is mixed with potassium hydroxide pellets in a distillation apparatus.

    • The mixture is heated, and the resulting this compound is distilled off. To minimize polymerization, the collection flask should be cooled in a Dry Ice-acetone bath.[3]

    • The collected this compound is separated from any co-distilled water and dried over anhydrous sodium sulfate.[3]

Purification:

  • The crude this compound can be further purified by fractional distillation under reduced pressure. A polymerization inhibitor, such as 4-tert-butylcatechol, is typically added for stabilization during storage.[1]

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is crucial for its applications and can be determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4][8]

HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to separate the M, M+1, M+2, etc., peaks corresponding to the different deuterated and naturally abundant ¹³C species.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated this compound (C₈D₈).

    • Measure the intensities of the peaks corresponding to the lower deuterated species (e.g., C₈HD₇, C₈H₂D₆).

    • Calculate the isotopic purity by determining the relative abundance of the C₈D₈ species compared to the sum of all styrene isotopologues.[11]

NMR Protocol:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard.

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of proton signals in the aromatic and vinyl regions confirms a high degree of deuteration. Residual proton signals can be integrated to quantify the level of non-deuterated impurities.

  • ²H NMR: Acquire a deuterium NMR spectrum. The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR of non-deuterated styrene. Integration of the deuterium signals can be used to confirm the positions and relative abundance of deuterium atoms.[12]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling), providing further structural confirmation.

Application as an Internal Standard in GC-MS

This compound is commonly used as an internal standard for the quantitative analysis of volatile organic compounds (VOCs), including styrene, in various matrices.[1]

Protocol for VOC Analysis in Water by Headspace GC-MS:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the target VOCs (including non-deuterated styrene) and a constant, known concentration of this compound as the internal standard.

  • Sample Preparation: To a known volume of the water sample in a headspace vial, add the same constant amount of this compound internal standard as used in the calibration standards.

  • Headspace Sampling: Equilibrate the vials at a specific temperature for a set time to allow the VOCs to partition into the headspace. A sample of the headspace gas is then automatically injected into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatography: Use a suitable capillary column to separate the VOCs based on their boiling points and polarity. The temperature program should be optimized to achieve good separation of the target analytes and the internal standard.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor characteristic ions for each target analyte and for this compound. For styrene, monitor ions such as m/z 104, 78, and 51. For this compound, monitor ions such as m/z 112, 84, and 56.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

    • Calculate the concentration of the analyte in the unknown sample using the measured peak area ratio and the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.

Kinetic Isotope Effect (KIE) Studies

The KIE of reactions involving styrene can be investigated by comparing the reaction rates of styrene and this compound.[2]

Protocol for a Competitive KIE Experiment:

  • Reactant Mixture: Prepare a reaction mixture containing equimolar amounts of styrene and this compound, along with the other necessary reagents for the reaction under investigation.

  • Reaction Progress: Initiate the reaction and monitor its progress over time by taking aliquots at specific intervals.

  • Analysis: Quench the reaction in the aliquots and analyze the ratio of the remaining styrene and this compound, as well as the ratio of the corresponding products, using a suitable analytical technique such as GC-MS or NMR.

  • KIE Calculation: The kinetic isotope effect (kH/kD) can be determined from the change in the ratio of the non-deuterated and deuterated reactants or products as a function of reaction conversion. For a competitive reaction, the KIE can be calculated using the following equation:

    kH / kD = ln( [H]t / [H]₀ ) / ln( [D]t / [D]₀ )

    where [H] and [D] are the concentrations of the non-deuterated and deuterated species at time t and time zero.[6][13]

Visualizations

Signaling Pathways and Experimental Workflows

The use of deuterated compounds is pivotal in drug metabolism and pharmacokinetic (DMPK) studies. The following diagram illustrates a typical workflow for investigating the metabolic fate of a drug candidate using its deuterated analog.

DrugMetabolismWorkflow Workflow for a Drug Metabolism Study Using a Deuterated Analog cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Analysis and Interpretation drug Drug Candidate (Non-deuterated) synthesis Synthesis and Purification drug->synthesis d_drug Deuterated Drug Analog qc Isotopic Purity (HRMS, NMR) d_drug->qc synthesis->d_drug microsomes Incubation with Liver Microsomes qc->microsomes animal_model Dosing in Animal Model qc->animal_model metabolite_id Metabolite Identification (LC-MS/MS) microsomes->metabolite_id kie_analysis Kinetic Isotope Effect Analysis metabolite_id->kie_analysis sampling Blood/Tissue Sampling animal_model->sampling pk_analysis Pharmacokinetic Analysis sampling->pk_analysis pk_analysis->kie_analysis metabolic_pathway Metabolic Pathway Elucidation kie_analysis->metabolic_pathway report Report and Decision Making metabolic_pathway->report

Caption: A logical workflow for a drug metabolism study using a deuterated analog.

The following diagram illustrates the principal metabolic pathways of styrene. The use of this compound can help in quantifying the flux through these different pathways.

StyreneMetabolism Principal Metabolic Pathways of Styrene cluster_pathway1 Vinyl Group Oxidation cluster_pathway2 Ring Oxidation Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide CYP450 Vinylphenols Vinylphenols (e.g., 4-Vinylphenol) Styrene->Vinylphenols CYP450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Glutathione_Conjugate Glutathione Conjugate Styrene_Oxide->Glutathione_Conjugate GST Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Dehydrogenase Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Dehydrogenase Excretion Urinary Excretion Phenylglyoxylic_Acid->Excretion Vinylphenols->Excretion Glutathione_Conjugate->Excretion

Caption: Principal metabolic pathways of styrene.

Conclusion

The natural abundance of deuterium provides the basis for the synthesis and application of deuterated compounds like this compound. The distinct physical and chemical properties of this compound, arising from the substitution of hydrogen with deuterium, make it an invaluable tool for researchers in various fields. From its use as an internal standard in quantitative analysis to its application in elucidating reaction mechanisms through kinetic isotope effect studies, this compound offers enhanced precision and deeper mechanistic insights. The detailed experimental protocols provided in this guide serve as a practical resource for scientists and drug development professionals, enabling them to effectively harness the unique properties of this compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of Styrene-d8 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Styrene-d8, a deuterated analog of styrene, is an excellent internal standard for the analysis of a wide range of VOCs, particularly in complex matrices. Its chemical and physical properties are very similar to its non-deuterated counterpart and other related aromatic compounds, ensuring similar behavior during extraction and chromatographic separation. However, its mass is sufficiently different to be clearly distinguished by a mass spectrometer, preventing interference with the target analytes.

These application notes provide detailed protocols for the use of this compound as an internal standard for the GC-MS analysis of VOCs in various matrices, including water and soil.

Key Properties of this compound as an Internal Standard

PropertyValue
Molecular FormulaC₈D₈
Molecular Weight112.20 g/mol
Boiling Point145-146 °C
Density0.979 g/mL at 25 °C

This compound is commercially available in high isotopic purity (typically ≥98 atom % D), which is essential for its use as an internal standard.[1]

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds in Water by Headspace GC-MS

This protocol is suitable for the determination of volatile organic compounds in aqueous samples.

1. Materials and Reagents

  • This compound (≥98% isotopic purity)

  • Methanol (Purge and Trap grade)

  • Reagent water (VOC-free)

  • Target VOC standards

  • 20 mL headspace vials with PTFE-lined septa and caps

  • Crimper/Decrimper

  • Microsyringes

2. Preparation of Standard Solutions

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol. Store at 4°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target VOCs into reagent water in 20 mL headspace vials. Add a constant volume of the this compound working internal standard solution to each vial to achieve a final concentration of 50 µg/L. A typical calibration range is 1, 5, 10, 25, 50, and 100 µg/L for the target analytes.

3. Sample Preparation

  • For each water sample, add 10 mL to a 20 mL headspace vial.

  • Spike the sample with the this compound working internal standard solution to achieve a final concentration of 50 µg/L.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Gently mix the sample.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature200°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Headspace Autosampler
Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temp100°C
Equilibration Time15 min
Injection Volume1 mL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-350 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

5. Data Analysis

  • Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.

  • For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte for each calibration standard.

  • Determine the concentration of the target analytes in the samples by calculating their peak area ratios to this compound and using the calibration curve.

Protocol 2: Analysis of Volatile Organic Compounds in Soil by Purge and Trap GC-MS

This protocol is based on EPA Method 8260 and is suitable for the analysis of VOCs in soil and solid waste matrices.

1. Materials and Reagents

  • This compound (≥98% isotopic purity)

  • Methanol (Purge and Trap grade)

  • Reagent water (VOC-free)

  • Target VOC standards

  • Purge and trap vials (40 mL) with screw caps and PTFE-lined septa

  • Spatula

  • Analytical balance

2. Preparation of Standard Solutions

  • Prepare stock and working solutions of this compound and target VOCs in methanol as described in Protocol 1.

3. Sample Preparation

  • Weigh approximately 5 g of the soil sample into a 40 mL purge and trap vial.

  • Add 5 mL of reagent water to the vial.

  • Spike the sample with a known amount of the this compound working internal standard solution to achieve a concentration within the calibration range (e.g., 25 µg/kg).

  • Immediately seal the vial.

  • Vortex the sample for 1 minute to ensure thorough mixing.

4. Purge and Trap and GC-MS Parameters

ParameterSetting
Purge and Trap System
Purge GasHelium
Purge Time11 min
Purge Flow40 mL/min
Desorb Temperature250°C
Desorb Time2 min
Bake Temperature270°C
Bake Time5 min
Gas Chromatograph
ColumnRtx-VMS or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature220°C
Carrier GasHelium, constant flow at 1.5 mL/min
Oven ProgramInitial temp 35°C, hold for 3 min, ramp to 230°C at 12°C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-400 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

5. Data Analysis

  • Follow the data analysis procedure as described in Protocol 1.

Data Presentation

The following tables illustrate how to present quantitative data from a GC-MS analysis using this compound as an internal standard.

Table 1: Calibration Data for Benzene Analysis

Analyte Concentration (µg/L)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
115,234305,1230.050
576,543306,5430.250
10153,456304,9870.503
25382,123305,5671.250
50768,987306,1232.512
1001,543,234305,8765.045
Sample 254,321 305,654 0.832
Calculated Concentration (µg/L) 16.5

Table 2: Quantitative Results for VOCs in a Water Sample

AnalyteRetention Time (min)Quantitation Ion (m/z)Calculated Concentration (µg/L)% Recovery
Benzene5.457816.598
Toluene7.829122.1102
Ethylbenzene9.989118.995
Xylenes10.15, 10.289145.399
Styrene11.3410412.897

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Water/Soil) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Standards Calibration Standards Standards->Spike_IS Injection Injection (Headspace or P&T) Spike_IS->Injection Prepared Sample/ Standard GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification Peak_Integration->Quantification Sample Peak Area Ratios Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Internal_Standard_Logic Analyte_Std Analyte in Standard Ratio_Std Area Ratio (Analyte/IS) in Standard Analyte_Std->Ratio_Std IS_Std Internal Standard (this compound) in Standard IS_Std->Ratio_Std Analyte_Sample Analyte in Sample Ratio_Sample Area Ratio (Analyte/IS) in Sample Analyte_Sample->Ratio_Sample IS_Sample Internal Standard (this compound) in Sample IS_Sample->Ratio_Sample Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Ratio_Std->Calibration_Curve Final_Concentration Final Analyte Concentration Ratio_Sample->Final_Concentration Calibration_Curve->Final_Concentration Interpolate

Caption: Logical relationship of internal standard quantification.

References

Application Notes and Protocols for the Quantitative Analysis of Volatile Organic Compounds using Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of volatile organic compounds (VOCs) is a critical aspect of environmental monitoring, industrial hygiene, food safety, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of VOCs. The use of an internal standard is crucial for achieving high accuracy and precision in these analyses by correcting for variations in sample preparation, injection volume, and instrument response. Styrene-d8, a deuterated analog of styrene, serves as an excellent internal standard for the quantification of a wide range of VOCs, particularly aromatic and non-aromatic hydrocarbons. Its chemical similarity to many target analytes ensures comparable behavior during extraction and analysis, while its distinct mass-to-charge ratio allows for clear identification and quantification without interfering with the target compounds.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of VOCs by GC-MS.

Principle of Internal Standard Quantification

The internal standard method involves adding a known amount of a specific compound—in this case, this compound—to every sample, calibration standard, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric approach compensates for potential losses during sample handling and inconsistencies in the analytical system.[1]

Experimental Protocols

Protocol 1: Preparation of Standards

1.1. Stock Standard Preparation:

  • Obtain a certified standard of this compound.

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol (purge-and-trap grade), at a concentration of approximately 1000 µg/mL.

  • Store the stock solution in an amber vial with a PTFE-lined cap at ≤ 4°C.

1.2. Internal Standard Spiking Solution:

  • From the stock solution, prepare an intermediate internal standard spiking solution in methanol. The concentration of this solution will depend on the expected concentration range of the target analytes and the specific analytical method's sensitivity. A typical concentration is 25 µg/mL.[2]

  • This spiking solution will be added to all samples, calibration standards, and blanks.

1.3. Calibration Standards:

  • Prepare a series of calibration standards containing the target VOCs at various concentrations. The concentration range should bracket the expected concentrations in the unknown samples.

  • A typical calibration curve for VOCs in water samples might range from 0.2 ppb to 200 ppb.[2] For soil samples, the range might be 0.5 ppb to 200 ppb.[2]

  • To each calibration standard, add a constant volume of the internal standard spiking solution to achieve a consistent final concentration of this compound (e.g., 25 ppb).[2]

Protocol 2: Sample Preparation and Analysis by Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol is suitable for the analysis of VOCs in water and soil/solid matrices.

2.1. Water Sample Preparation:

  • To a 5 mL sample of water in a purge-and-trap vial, add a specific volume (e.g., 5 µL) of the 25 µg/mL this compound internal standard spiking solution.[2] This results in a final internal standard concentration of 25 ppb.

  • The sample is now ready for analysis by purge and trap GC-MS.

2.2. Soil/Solid Sample Preparation:

  • Weigh approximately 5 g of the soil/solid sample into a purge-and-trap vial.

  • Add 5 mL of organic-free water to the vial.

  • Add a specific volume (e.g., 5 µL) of the 25 µg/mL this compound internal standard spiking solution.[2]

  • The sample is then analyzed by purge and trap GC-MS.

2.3. Purge and Trap GC-MS Analysis:

  • The following table outlines typical parameters for a purge and trap system and GC-MS. These parameters should be optimized for the specific instrument and target analytes.

Parameter Value Reference
Purge and Trap System
Purge GasHelium or Nitrogen[3]
Purge Time11 minutes[3]
Purge Flow40 mL/min[3]
Desorb Time2 minutes[3]
Desorb Temperature250°C[3]
Bake Time8 minutes[3]
Bake Temperature270°C[3]
Gas Chromatograph
Columne.g., 30m x 0.25mm ID, 1.4µm film thickness fused silica capillary column[4]
Carrier GasHelium[3]
Oven ProgramInitial temp 35°C, hold for 2 min, ramp to 180°C at 12°C/min, then to 220°C at 20°C/min, hold for 3 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass Range35-300 amu[2]
Scan ModeFull Scan or Selected Ion Monitoring (SIM)[2]
Quantitation Ion for this compoundm/z 112(Primary, specific to this compound)
Qualifier Ions for this compoundm/z 111, 86(Secondary, for confirmation)

Quantitative Data

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance metrics.

Table 1: Calibration Curve Performance for VOCs using this compound as an Internal Standard

Analyte Calibration Range (µg/L) Correlation Coefficient (R²) Reference
Styrene1 - 200> 0.995[5]
Ethylbenzene1 - 200> 0.995[5]
Toluene1 - 200> 0.995[5]
Benzene1 - 200> 0.995[5]
Xylenes1 - 200> 0.995[5]
General VOCs (EPA 8260)0.2 - 200> 0.99[2][6]

Table 2: Method Detection Limits (MDL) and Precision for Selected VOCs

Analyte Matrix MDL (µg/L) Relative Standard Deviation (%RSD) Reference
StyreneWater< 0.25< 10%[6]
StyreneSoil< 1.0< 10%[6]
BenzeneWater< 0.25< 10%[6]
TolueneWater< 0.25< 10%[6]
EthylbenzeneWater< 0.25< 10%[6]

Table 3: Recovery Data for Surrogate Compounds (Including Deuterated Analogs)

Surrogate Compound Matrix Acceptance Criteria (%) Typical Recovery (%) Reference
Toluene-d8Water/Soil70 - 13088 - 110[2]
4-BromofluorobenzeneWater/Soil70 - 13085 - 115[2]
DibromofluoromethaneWater/Soil70 - 13090 - 120[2]
1,2-Dichloroethane-d4Water/Soil70 - 13080 - 120[2]

Note: While specific recovery data for this compound was not detailed in the searched literature, its performance is expected to be similar to other deuterated aromatic compounds like Toluene-d8 under the conditions of EPA Method 8260.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of VOCs using this compound as an internal standard with purge and trap GC-MS.

VOC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Aqueous or Solid Sample Spike Spike with this compound Internal Standard Solution Sample->Spike Cal_Std Calibration Standard Cal_Std->Spike PT Purge and Trap Concentrator Spike->PT Introduction GC Gas Chromatograph PT->GC Desorption & Injection MS Mass Spectrometer GC->MS Separation & Ionization Data_Acq Data Acquisition System MS->Data_Acq Detection Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Data_Acq->Cal_Curve Peak Integration & Ratio Calculation Quant Quantify VOCs in Sample Cal_Curve->Quant Apply to Sample Data

Caption: Workflow for VOC analysis using this compound.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for quantification using an internal standard is based on the calculation of the Relative Response Factor (RRF) and its application in determining the concentration of the analyte.

RRF_Quantification cluster_eq1 Calibration cluster_eq2 Quantification A_analyte Area(analyte) RRF Relative Response Factor (RRF) A_analyte->RRF C_is Conc(IS) C_is->RRF A_is Area(IS) A_is->RRF C_analyte_std Conc(analyte) in Standard C_analyte_std->RRF C_analyte_sample Conc(analyte) in Sample RRF->C_analyte_sample A_analyte_sample Area(analyte) in Sample A_analyte_sample->C_analyte_sample A_is_sample Area(IS) in Sample A_is_sample->C_analyte_sample C_is_sample Conc(IS) in Sample C_is_sample->C_analyte_sample

Caption: Logic of internal standard quantification.

References

Application of Styrene-d8 in NMR Spectroscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene-d8, the perdeuterated analog of styrene, is a versatile molecule in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique isotopic composition makes it an invaluable tool for a range of applications, from polymer science and reaction monitoring to quantitative analysis and studies of molecular dynamics. The replacement of protons with deuterium atoms simplifies ¹H NMR spectra by removing the signals that would arise from the styrene molecule itself, while enabling a suite of deuterium-specific NMR techniques. This document provides detailed application notes and protocols for the effective use of this compound in various NMR spectroscopy contexts.

Key Applications of this compound in NMR Spectroscopy

This compound finds its primary utility in the following NMR applications:

  • Internal Standard for Quantitative NMR (qNMR): Due to its distinct NMR signals that do not overlap with many common analytes, this compound can be used as an internal standard for the accurate and precise quantification of various molecules.

  • Monitoring Polymerization Reactions: As a deuterated monomer, this compound allows for the in-situ monitoring of polymerization reactions without the interference of proton signals from the monomer. This is particularly useful for studying reaction kinetics and mechanisms.

  • Deuterium NMR (²H NMR) Studies of Polymers: Incorporating this compound into polymer chains enables detailed studies of polymer structure, dynamics, and orientation through solid-state or solution-state ²H NMR spectroscopy.

  • Tracer in Isotope Labeling Studies: In specialized applications, this compound can serve as a tracer to follow the course of chemical reactions or metabolic pathways.

Physicochemical and NMR Data of this compound

A clear understanding of the physical and NMR properties of this compound is crucial for its effective application. The following table summarizes key data points.

PropertyValue
Chemical Formula C₈D₈
Molecular Weight 112.22 g/mol
Appearance Colorless liquid
Density ~0.97 g/mL at 25 °C
Boiling Point ~145-146 °C
¹H NMR Residual proton signals depend on isotopic purity (typically >98%)
²H NMR Signals corresponding to the aromatic and vinyl deuterons
¹³C NMR Signals for aromatic and vinyl carbons, split by deuterium
Deuterium Enrichment Typically ≥ 98 atom % D

Application Note 1: this compound as an Internal Standard for Quantitative NMR (qNMR)

Introduction: Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. The use of an internal standard with a known concentration is essential for accurate results. This compound is a suitable internal standard for ¹H qNMR when analyzing non-aromatic compounds or aromatic compounds with signals that do not overlap with the residual proton signals of this compound.

Key Advantages:

  • Minimal overlap with many analyte signals in the ¹H NMR spectrum.

  • Chemically inert under many conditions.

  • Good solubility in common NMR solvents.

Experimental Protocol:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of high-purity this compound (e.g., 10.0 mg) into a volumetric flask (e.g., 10.0 mL).

    • Dissolve the this compound in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) to create a stock solution of known concentration (e.g., 1.00 mg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte (e.g., 5.0 mg) into a clean NMR tube.

    • Add a precise volume of the this compound internal standard stock solution (e.g., 500 µL) to the NMR tube.

    • Add an additional amount of the same deuterated solvent to ensure a total volume of approximately 600-700 µL, sufficient for most NMR spectrometers.

    • Cap the NMR tube and mix the contents thoroughly by gentle vortexing or inversion.

  • NMR Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Temperature: Maintain a constant temperature throughout the experiment.

    • Pulse Sequence: Use a standard 90° pulse sequence.

    • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. A value of 30-60 seconds is often a safe starting point.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly broadening the lines.

    • Perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the residual proton signal of this compound.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the substance

    • analyte = Analyte of interest

    • IS = Internal Standard (this compound)

Logical Workflow for qNMR using this compound:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_IS Prepare this compound Stock Solution mix Mix Analyte and This compound Solution in NMR Tube prep_IS->mix prep_analyte Weigh Analyte prep_analyte->mix acq Acquire ¹H NMR Spectrum (d1 ≥ 5*T₁max) mix->acq proc Process Spectrum (Baseline, Phasing) acq->proc integrate Integrate Analyte and This compound Signals proc->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) using this compound as an internal standard.

Application Note 2: In-situ Monitoring of Polymerization Reactions

Introduction: Monitoring the progress of a polymerization reaction in real-time provides valuable kinetic and mechanistic information. Using this compound as the monomer allows for the use of ¹H NMR to observe the disappearance of initiator or other proton-containing species without the overwhelming signals from the monomer. Alternatively, ²H NMR can be used to directly monitor the conversion of the deuterated monomer to the polymer.

Experimental Protocol (¹H NMR Detection):

  • Reactant Preparation:

    • Prepare a stock solution of the initiator and any other proton-containing reactants in a deuterated solvent that is compatible with the polymerization reaction.

    • Ensure all glassware is dry and the solvent is free of inhibitors or impurities that might affect the polymerization.

  • Sample Preparation in NMR Tube:

    • In a clean, dry NMR tube, add the initiator stock solution.

    • Carefully add the required amount of this compound monomer.

    • If necessary, add any catalyst or other reagents.

    • The total volume should be appropriate for NMR analysis (typically 600-700 µL).

    • Cap the NMR tube securely. If the reaction is sensitive to oxygen, the sample should be prepared in a glovebox or subjected to freeze-pump-thaw cycles.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra over time. The time interval between spectra will depend on the reaction rate.

    • Use a short acquisition time and a sufficient relaxation delay to allow for time-resolved monitoring.

  • Data Analysis:

    • Process each spectrum in the time series.

    • Integrate a characteristic signal of the initiator or another reactant that is consumed during the reaction.

    • Plot the integral value as a function of time to obtain the reaction kinetics.

Experimental Workflow for In-situ Polymerization Monitoring:

Polymerization_Workflow cluster_setup Reaction Setup cluster_nmr In-situ NMR Monitoring cluster_analysis Kinetic Analysis prep_reactants Prepare Initiator and This compound Monomer load_tube Load Reactants into NMR Tube prep_reactants->load_tube set_temp Set Reaction Temperature in NMR Spectrometer load_tube->set_temp acquire_series Acquire Time-Series of NMR Spectra set_temp->acquire_series process_spectra Process Spectra acquire_series->process_spectra integrate_signals Integrate Reactant Signals process_spectra->integrate_signals plot_kinetics Plot Integral vs. Time integrate_signals->plot_kinetics

Caption: Workflow for in-situ monitoring of polymerization using this compound.

Application Note 3: Deuterium (²H) NMR of this compound Labeled Polymers

Introduction: Deuterium NMR of polymers containing this compound provides detailed information about molecular dynamics, segmental orientation, and phase behavior. The quadrupolar interaction of the deuterium nucleus is sensitive to the local electronic environment and its orientation relative to the magnetic field, making it a powerful probe of polymer structure and motion.

Experimental Protocol (Solid-State ²H NMR):

  • Polymer Synthesis:

    • Synthesize the polymer of interest using this compound as a monomer or comonomer.

    • Purify the polymer to remove any residual monomer or other impurities.

  • Sample Preparation:

    • For solid-state NMR, the purified polymer can be packed into a solid-state NMR rotor (e.g., 4 mm or 7 mm).

    • Ensure the polymer is packed uniformly to achieve stable magic-angle spinning (MAS).

  • ²H NMR Data Acquisition:

    • Spectrometer: Use a solid-state NMR spectrometer equipped with a probe capable of ²H detection.

    • Pulse Sequence: A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to refocus the broad deuterium signal.

    • Recycle Delay: Should be at least 5 times the T₁ of the deuterons.

    • Echo Delay (τ): A short echo delay (e.g., 20-50 µs) is used to minimize signal loss due to T₂ relaxation.

    • Temperature: The experiment can be performed at different temperatures to study the effect of temperature on polymer dynamics.

  • Data Analysis:

    • The lineshape of the deuterium spectrum is highly informative.

      • A Pake doublet indicates a rigid or slow-moving segment. The splitting of the doublet provides information about the orientation of the C-D bond.

      • A narrower, more Lorentzian-like signal indicates mobile segments.

    • By analyzing the changes in the lineshape as a function of temperature, one can study glass transitions and other dynamic processes in the polymer.

Logical Relationship in ²H NMR Lineshape Analysis:

Deuterium_NMR_Analysis cluster_exp Experiment cluster_obs Observation cluster_interp Interpretation polymer Polymer with This compound nmr Acquire ²H NMR Spectrum polymer->nmr lineshape Analyze Spectral Lineshape nmr->lineshape pake Pake Doublet lineshape->pake lorentzian Lorentzian Line lineshape->lorentzian rigid Rigid/Slow Motion pake->rigid mobile Mobile Segments lorentzian->mobile

Caption: Interpretation of ²H NMR lineshapes for this compound labeled polymers.

Application in Drug Development

While direct applications of this compound in drug molecules are uncommon, its utility in drug development lies in its role as a versatile tool in analytical and metabolic studies:

  • qNMR for Purity Assessment: this compound can be used as an internal standard for determining the purity of active pharmaceutical ingredients (APIs) and intermediates, a critical aspect of quality control.

  • Metabolic Studies: Deuterated compounds are widely used in drug metabolism studies. While this compound itself may not be a drug, the principles of using deuterated molecules as tracers can be applied to drug candidates to understand their metabolic pathways. The use of deuterated analogs can help in identifying metabolites by mass spectrometry, where the deuterium label serves as a clear isotopic signature.

Conclusion

This compound is a powerful and versatile tool for a range of advanced NMR spectroscopy applications. Its utility as an internal standard in qNMR, a monomer for in-situ polymerization monitoring, and a label for deuterium NMR studies of polymers makes it an indispensable compound for researchers in polymer chemistry, materials science, and analytical chemistry. The protocols and workflows provided in this document offer a comprehensive guide for the effective application of this compound in these key areas.

Synthesis of Deuterated Polystyrene using Styrene-d8: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of deuterated polystyrene (d-PS) through the living anionic polymerization of styrene-d8. This method allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications, including neutron scattering studies, as standards for analytical techniques, and in the development of deuterated drug analogues.

Data Presentation

The living anionic polymerization of this compound allows for precise control over the polymer characteristics. The following table summarizes typical quantitative data for deuterated polystyrene synthesized via this method.

ParameterTypical Value
Number Average Molecular Weight (Mn)10,000 - 500,000 g/mol
Weight Average Molecular Weight (Mw)10,500 - 550,000 g/mol
Polydispersity Index (PDI)1.03 - 1.10
Degree of Deuteration> 98%

Experimental Workflow

The synthesis of deuterated polystyrene via living anionic polymerization involves several key stages, from reagent purification to the final polymer isolation. The following diagram illustrates the overall experimental workflow.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Purify_Solvent Solvent Purification (THF) Reaction_Setup Reaction Setup (Inert Atmosphere) Purify_Solvent->Reaction_Setup Purify_Monomer Monomer Purification (this compound) Purify_Monomer->Reaction_Setup Initiation Initiation (sec-BuLi, -78°C) Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Figure 1. Experimental workflow for the synthesis of deuterated polystyrene.

Experimental Protocols

The success of living anionic polymerization is highly dependent on the purity of the reagents and the exclusion of air and moisture. Therefore, all procedures should be carried out under an inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk line or glovebox techniques.

Reagent and Solvent Purification
  • This compound (Monomer): this compound should be purified to remove inhibitors and any protic impurities. This is typically achieved by stirring over calcium hydride (CaH₂) for several hours, followed by vacuum distillation. The purified monomer should be stored under an inert atmosphere and refrigerated.

  • Tetrahydrofuran (THF) (Solvent): Anhydrous THF is essential. THF should be freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere immediately before use. The deep blue or purple color of the ketyl indicates that the solvent is anhydrous and oxygen-free.

  • sec-Butyllithium (sec-BuLi) (Initiator): Solutions of sec-BuLi in cyclohexane are commercially available. The concentration should be accurately determined by titration (e.g., using the Gilman double titration method) before use.

  • Methanol (Terminating Agent): Anhydrous methanol should be used. It can be dried by distillation over magnesium turnings.

Polymerization Procedure
  • Reaction Setup: A flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and allowed to cool under a stream of inert gas.

  • Solvent Addition: The desired volume of freshly distilled, anhydrous THF is transferred to the reaction flask via a cannula or a gas-tight syringe.

  • Cooling: The flask is immersed in a dry ice/acetone bath to cool the THF to -78 °C.

  • Monomer Addition: The purified this compound is added to the cold THF via a gas-tight syringe.

  • Initiation: The calculated amount of sec-BuLi solution is added dropwise to the stirred monomer solution. The appearance of a characteristic orange-red color indicates the formation of the polystyryl anion.

  • Propagation: The reaction is allowed to proceed at -78 °C. The polymerization of styrene is typically very fast in THF, and the reaction is often complete within 30-60 minutes. The viscosity of the solution will noticeably increase as the polymer forms.

  • Termination: The polymerization is terminated by the rapid addition of a small amount of anhydrous methanol. The color of the solution will disappear, indicating that the living anionic chain ends have been quenched.

Polymer Isolation and Purification
  • Precipitation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitating the solution into a large excess of a non-solvent, typically methanol, with vigorous stirring. The deuterated polystyrene will precipitate as a white solid.

  • Filtration and Washing: The precipitated polymer is collected by filtration. It should be washed several times with fresh methanol to remove any residual initiator, monomer, and solvent.

  • Drying: The purified polymer is dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Characterization
  • Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) using polystyrene standards for calibration.

  • Degree of Deuteration: The degree of deuteration can be confirmed by ¹H-NMR spectroscopy. In a fully deuterated polystyrene, the aromatic and aliphatic proton signals will be absent. The presence of any residual proton signals can be used to quantify the isotopic purity. Mass spectrometry can also be used to confirm the high level of deuteration.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the living anionic polymerization of this compound, from initiation to termination.

AnionicPolymerization Initiator sec-BuLi (Initiator) Active_Center Polystyryl-d8 Anion (Living Chain End) Initiator->Active_Center Initiation Monomer This compound (Monomer) Monomer->Active_Center Polymer_Chain Deuterated Polystyrene Chain Active_Center->Polymer_Chain Propagation (Monomer Addition) Polymer_Chain->Active_Center Terminator Methanol (Terminating Agent) Polymer_Chain->Terminator Termination Final_Polymer Quenched Deuterated Polystyrene Terminator->Final_Polymer

Application Notes and Protocols for the Use of Styrene-d8 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Styrene-d8 as an internal standard for the quantitative analysis of styrene in environmental samples. The protocols detailed below are based on established methodologies, primarily leveraging United States Environmental Protection Agency (EPA) methods, to ensure data of high quality and reliability. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical chemistry, offering superior accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.

Introduction to Isotope Dilution Mass Spectrometry (IDMS) with this compound

Styrene is a volatile organic compound (VOC) of significant environmental concern due to its widespread industrial use and potential health impacts. Accurate quantification of styrene in complex matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment.

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of organic compounds in environmental samples.[1] This technique involves the addition of a known quantity of an isotopically labeled version of the target analyte, in this case, this compound, to the sample prior to extraction and analysis.[1] Because this compound is chemically identical to native styrene, it behaves similarly during sample preparation, extraction, and chromatographic analysis. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, highly accurate and precise quantification can be achieved, effectively mitigating matrix interferences and variability in recovery.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of styrene using this compound as an internal standard, based on performance data from EPA methods for volatile organic compounds. These values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Method Detection and Quantitation Limits

ParameterWaterSoil/Sediment
Method Detection Limit (MDL) 0.04 - 0.25 µg/L[3][4]1 - 4 µg/kg[3][4]
Practical Quantitation Limit (PQL) 0.2 - 1.0 µg/L5 - 20 µg/kg

Table 2: Calibration, Precision, and Accuracy Data (Based on EPA Method 8260)

ParameterWater MatrixSoil Matrix
Calibration Range 0.2 - 200 µg/L[3]1 - 200 µg/kg[3]
Calibration Curve Linearity (R²) >0.99[3]>0.99[3]
Precision (%RSD) <10%[3]<10%[3]
Accuracy (% Recovery) 80 - 120%[5]70 - 130%[5]

Experimental Protocols

The following protocols describe the analysis of styrene in water and soil samples using this compound as an internal standard, employing EPA SW-846 methods.

Protocol 1: Analysis of Styrene in Water Samples

This protocol is based on EPA Method 5030C (Purge-and-Trap for Aqueous Samples) and EPA Method 8260B (Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry).[6][7]

1. Sample Preparation and Spiking:

  • Allow the water sample to come to room temperature.

  • Using a gastight syringe, withdraw a 5-mL or 10-mL aliquot of the sample.

  • Add a known amount of this compound internal standard solution to the aliquot. The final concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 20 µg/L).

  • Immediately inject the spiked sample into the purge-and-trap system.

2. Purge-and-Trap (EPA Method 5030C):

  • Purge: Inert gas (e.g., helium) is bubbled through the sample at a defined flow rate (e.g., 40 mL/min) for a specified time (e.g., 11 minutes). The volatile organic compounds, including styrene and this compound, are transferred from the aqueous phase to the vapor phase.

  • Trap: The vapor is passed through a sorbent trap containing materials like Tenax®, silica gel, and carbon molecular sieve, which retains the VOCs.

  • Desorb: The trap is rapidly heated, and the trapped analytes are backflushed with inert gas onto the gas chromatograph column.

3. GC/MS Analysis (EPA Method 8260B):

  • Gas Chromatograph (GC) Conditions:

    • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 35°C, hold for 2 minutes, ramp to 170°C at 12°C/min, then ramp to 220°C at 25°C/min, and hold for 4 minutes.

    • Injector Temperature: 200°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Styrene (Quantification): m/z 104

      • Styrene (Qualifier): m/z 78, 51

      • This compound (Quantification): m/z 112

    • Mass Range (for initial scan mode to confirm ions): 35-300 amu.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Protocol 2: Analysis of Styrene in Soil and Sediment Samples

This protocol is based on EPA Method 5035A (Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples) and EPA Method 8260B.[7][8]

1. Sample Collection and Preservation (Low-Level Method):

  • Collect approximately 5 grams of soil using a coring device to minimize volatilization.

  • Extrude the soil core directly into a pre-weighed 40-mL VOA vial containing a stir bar and a preservative (e.g., sodium bisulfate or methanol).

  • Immediately cap and seal the vial.

  • Transport the samples to the laboratory on ice.

2. Sample Preparation and Spiking:

  • For the low-level method where the entire vial is processed, add the this compound internal standard solution directly to the vial through the septum just prior to analysis.

  • For the high-level method (methanol preservation), an aliquot of the methanol extract is taken, diluted with reagent water, and then spiked with the this compound internal standard.

3. Purge-and-Trap (EPA Method 5035A):

  • The entire VOA vial (for the low-level method) is placed in an autosampler that automatically adds reagent water and the internal standard.

  • The vial is heated to 40°C and the sample is purged with inert gas while being agitated.

  • The subsequent trapping and desorption steps are the same as described in Protocol 1.

4. GC/MS Analysis (EPA Method 8260B):

  • The GC/MS conditions are the same as those described in Protocol 1.

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Water/Soil) Preservation Preservation (e.g., cooling, chemical) Sample_Collection->Preservation Spiking Spiking with This compound Internal Standard Preservation->Spiking Extraction Extraction/Purge & Trap (EPA 5030C/5035A) Spiking->Extraction GC_Separation Gas Chromatography (Separation) Extraction->GC_Separation MS_Detection Mass Spectrometry (Detection - SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Ratio of Styrene to this compound) MS_Detection->Quantification Data_Review Data Review & QC Quantification->Data_Review Reporting Final Report Data_Review->Reporting

Caption: Experimental workflow for styrene analysis.

logical_relationship Analyte Styrene (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep GCMS_Analysis GC/MS Analysis Sample_Prep->GCMS_Analysis Ratio Ratio Measurement (Analyte/IS) GCMS_Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Analysis.

Troubleshooting

Common issues encountered during the analysis of volatile organic compounds by purge-and-trap GC/MS can often be resolved by systematically evaluating different parts of the analytical system.

Table 3: Common Problems and Solutions in VOC Analysis

ProblemPotential CauseSuggested Solution
Poor Peak Shape Active sites in the injector or column; water interference.Deactivate the injector liner; use a fresh, inert column; check the moisture control system of the purge-and-trap.[9][10]
Low Recovery of Analytes Inefficient purging; leaks in the system; trap issues.Optimize purge flow and time; perform a leak check of the entire system; ensure the correct trap is installed and not exhausted.[9][11]
Carryover Contamination High concentration samples contaminating subsequent analyses.Run a blank after a high-concentration sample; ensure adequate bake-out times for the trap and GC oven; rinse the purging device.[9]
Poor Calibration Linearity Standard preparation errors; detector saturation.Prepare fresh calibration standards; check for and correct any sources of contamination; dilute high-concentration standards.

Conclusion

The use of this compound as an internal standard in conjunction with EPA-validated methods provides a robust and reliable approach for the quantification of styrene in environmental samples. The isotope dilution technique effectively compensates for analytical variability, leading to data of high accuracy and precision. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals engaged in environmental analysis.

References

Application Notes and Protocols for Styrene-d8 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Styrene-d8 in metabolic studies. The primary application of this compound is as an internal standard for the accurate quantification of styrene and its metabolites in various biological matrices. Its use is critical in pharmacokinetic studies, toxicological assessments, and in vitro drug metabolism assays to ensure the reliability and reproducibility of analytical data.

Primary Application: Internal Standard in Quantitative Analysis

This compound, a deuterated analog of styrene, is an ideal internal standard for mass spectrometry-based quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Due to its similar physicochemical properties to endogenous styrene, this compound co-elutes during chromatography and experiences similar ionization effects and extraction recoveries. The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Key Advantages in Metabolic Studies:

  • Enhanced Accuracy and Precision: By compensating for matrix effects and instrumental variability, deuterated internal standards significantly improve the reliability of quantitative data.

  • Improved Method Robustness: Assays using deuterated standards are less susceptible to variations in sample preparation and analytical conditions.

  • Reliable Quantification of Metabolites: Enables accurate measurement of key styrene metabolites such as styrene oxide, mandelic acid, and phenylglyoxylic acid in biological samples like blood and urine.[3][4][5]

Styrene Metabolic Pathway

The metabolism of styrene primarily occurs in the liver and involves several enzymatic steps. Understanding this pathway is crucial for interpreting quantitative data from metabolic studies. Styrene is first oxidized to styrene oxide, a reactive epoxide, mainly by cytochrome P450 enzymes (CYP2E1 and CYP2B6).[6] Styrene oxide is then either hydrolyzed by epoxide hydrolase to styrene glycol or conjugated with glutathione (GSH) by glutathione S-transferase (GST). Styrene glycol is further metabolized to mandelic acid and phenylglyoxylic acid, which are the major urinary metabolites used as biomarkers of styrene exposure.[4][7]

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene_Oxide Styrene->Styrene_Oxide CYP2E1, CYP2B6 Styrene_Glycol Styrene_Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase GSH_Conjugate GSH_Conjugate Styrene_Oxide->GSH_Conjugate GST Mandelic_Acid Mandelic_Acid Styrene_Glycol->Mandelic_Acid ADH, ALDH Phenylglyoxylic_Acid Phenylglyoxylic_Acid Mandelic_Acid->Phenylglyoxylic_Acid ADH, ALDH

Styrene Metabolic Pathway Diagram.

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard in a quantitative metabolic study involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Blood, Urine) Spiking Spike with This compound Sample_Collection->Spiking Extraction Extraction of Analytes Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS_LCMSMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMSMS Peak_Integration Peak Integration GCMS_LCMSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Quantitative Analysis Workflow.

Experimental Protocols

Protocol 1: Quantification of Styrene and Styrene Oxide in Blood by GC-MS

This protocol provides a general method for the simultaneous determination of styrene and its primary metabolite, styrene oxide, in blood samples using this compound as an internal standard.

1. Materials and Reagents:

  • Styrene and Styrene Oxide standards

  • This compound (internal standard)

  • Pentane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Whole blood samples (e.g., from exposed workers or in vivo studies)

  • GC-MS system with a capillary column (e.g., HP-5MS)

2. Sample Preparation:

  • To a 1 mL aliquot of whole blood in a glass vial, add a known amount of this compound internal standard solution.

  • Add 2 mL of pentane to the vial.

  • Vortex vigorously for 2 minutes to extract styrene and styrene oxide into the organic layer.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper pentane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried pentane extract to an autosampler vial for GC-MS analysis.[8]

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for styrene, styrene oxide, and this compound.

4. Data Analysis:

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the ratio of the peak area of each analyte to the peak area of this compound.

  • Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.

  • Determine the concentration of styrene and styrene oxide in the blood samples from the calibration curve.

Protocol 2: Quantification of Mandelic Acid and Phenylglyoxylic Acid in Urine by GC-MS

This protocol describes a method for the analysis of the major urinary metabolites of styrene, mandelic acid (MA) and phenylglyoxylic acid (PGA), using a deuterated internal standard.

1. Materials and Reagents:

  • Mandelic acid and Phenylglyoxylic acid standards

  • Deuterated internal standard (e.g., deuterated mandelic acid)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate

  • GC-MS system with a capillary column (e.g., HP-5MS)

2. Sample Preparation:

  • To 1 mL of urine, add the deuterated internal standard.

  • Perform solid-phase extraction to clean up the sample and concentrate the analytes.[9]

  • Elute the analytes from the SPE cartridge with a suitable solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a silylating agent and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.[9]

  • Inject the derivatized sample into the GC-MS.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Optimized for the separation of MA and PGA derivatives.

  • Mass Spectrometer: Operate in SIM mode, monitoring characteristic ions for the TMS derivatives of MA, PGA, and the internal standard.

4. Data Analysis:

  • Follow the same procedure as described in Protocol 1 for peak integration, ratio calculation, and quantification using a calibration curve.

Data Presentation

The following tables provide examples of how quantitative data from styrene metabolic studies can be presented. The data is representative and compiled from various studies on occupational exposure to styrene.

Table 1: Urinary Concentrations of Styrene Metabolites in Exposed Workers

ParameterPre-Shift Concentration (mg/g creatinine)Post-Shift Concentration (mg/g creatinine)Reference
Mandelic Acid (MA)
Low Exposure Group (<20 ppm)15.8 ± 10.2267.7[10]
High Exposure Group (>50 ppm)120.5 ± 85.31570.1 ± 720.6[10][11]
Phenylglyoxylic Acid (PGA)
Low Exposure Group (<20 ppm)8.9 ± 5.6143.3[10]
High Exposure Group (>50 ppm)65.7 ± 42.1291.1[7]
MA + PGA
Low Exposure Group (<20 ppm)24.7 ± 15.8416.8[10]
High Exposure Group (>50 ppm)186.2 ± 127.4870.2[7]

Table 2: Correlation of Airborne Styrene with Urinary Metabolite Concentrations

Biological MarkerCorrelation Coefficient (r) with Airborne StyreneReference
Mandelic Acid (Post-Shift)0.75[7]
Phenylglyoxylic Acid (Post-Shift)0.69[7]
Sum of MA and PGA (Post-Shift)0.79[7]
Unchanged Styrene in Urine0.788[5]
Unchanged Styrene in Blood0.698[5]

References

Application Notes and Protocols for the Polymerization of Styrene-d8 for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of deuterated polystyrene-containing block copolymers. The focus is on living anionic polymerization, a robust method for creating well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The use of styrene-d8, a deuterated analog of styrene, is of significant interest in various research fields, including neutron scattering studies of polymer morphology and dynamics, and as an internal standard in analytical chemistry.

Core Principles of Living Anionic Polymerization

Living anionic polymerization of styrene and its deuterated counterpart proceeds through three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the addition of a potent nucleophilic initiator, typically an organolithium compound such as sec-butyllithium (sec-BuLi) or n-butyllithium (n-BuLi), to the this compound monomer. The initiator adds to the vinyl group, generating a stable styryl carbanion. For a narrow molecular weight distribution, the rate of initiation should be significantly faster than the rate of propagation, ensuring that all polymer chains begin to grow almost simultaneously.

  • Propagation: The newly formed carbanionic species sequentially adds more this compound monomer molecules, leading to the growth of the polymer chain. The reactivity of the propagating species is highly dependent on the solvent. In non-polar solvents like cyclohexane, the propagating chain ends tend to form less reactive aggregates. In polar aprotic solvents like tetrahydrofuran (THF), the solvent solvates the cation, leading to more reactive "free" anions and a much faster polymerization rate.

  • Termination: In a true living polymerization, there is no inherent termination step. The polymer chains remain active ("living") until a quenching agent is intentionally introduced. This "living" nature is a key advantage, as it allows for the sequential addition of a different monomer to create well-defined block copolymers.

Experimental Protocols

The following protocols outline the synthesis of polythis compound-b-poly(methyl methacrylate) (PS-d8-b-PMMA) and polythis compound-b-polyisoprene (PS-d8-b-PI) block copolymers via living anionic polymerization.

Protocol 1: Synthesis of Polythis compound-b-poly(methyl methacrylate) (PS-d8-b-PMMA) in Tetrahydrofuran (THF)

This protocol is adapted from the general procedure for the synthesis of PS-b-PMMA by living anionic polymerization in a polar solvent.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Methyl methacrylate (MMA) (purified by distillation over CaH₂ and then triethylaluminum)

  • Tetrahydrofuran (THF), anhydrous (freshly distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated solution)

  • 1,1-Diphenylethylene (DPE) (purified by distillation)

  • Methanol, anhydrous

  • Argon or Nitrogen gas (high purity)

  • Oven-dried glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet.

  • Solvent and Monomer Addition: Under a positive pressure of inert gas, transfer freshly distilled, anhydrous THF into the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified this compound to the cooled THF with stirring.

  • Initiation of this compound Polymerization: Inject the calculated amount of sec-BuLi initiator solution dropwise into the monomer solution. The solution should immediately develop a characteristic orange-red color, indicating the formation of the polystyryl-d8 anion.

  • Propagation of this compound Block: Allow the polymerization to proceed at -78 °C for 30-60 minutes. The viscosity of the solution will increase as the polymer forms.

  • End-capping with DPE: Before adding the MMA monomer, it is crucial to end-cap the living polystyryl-d8 anions with a small amount of 1,1-diphenylethylene (DPE). This is because the polystyryl anion is highly nucleophilic and can react with the carbonyl group of MMA, leading to side reactions. Inject a solution of DPE in THF (a slight molar excess relative to the initiator) and stir until the color changes to a deep red, indicating the formation of the less nucleophilic DPE-capped anion.

  • Addition of MMA: Slowly add the purified MMA monomer to the reaction mixture. The red color of the living chains will disappear as the MMA is consumed.

  • Propagation of MMA Block: Allow the polymerization of MMA to proceed at -78 °C for another 1-2 hours.

  • Termination: Terminate the polymerization by injecting a small amount of anhydrous methanol into the flask. The color of the solution will disappear.

  • Polymer Isolation: Precipitate the block copolymer by pouring the reaction mixture into a large excess of methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-60 °C to a constant weight.

Protocol 2: Synthesis of Polythis compound-b-polyisoprene (PS-d8-b-PI) in a Non-Polar Solvent

This protocol is based on the general procedure for the synthesis of PS-b-PI in a non-polar solvent, which favors the formation of a polyisoprene block with a high 1,4-addition content.

Materials:

  • This compound (purified by distillation over CaH₂)

  • Isoprene (purified by distillation over CaH₂ and then n-BuLi)

  • Cyclohexane, anhydrous (freshly distilled from a sodium dispersion)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated solution)

  • Methanol, anhydrous

  • Argon or Nitrogen gas (high purity)

  • Oven-dried glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried, glass-lined stainless steel reactor equipped with a mechanical stirrer and an argon/nitrogen inlet.

  • Solvent and Monomer Addition: Charge the reactor with purified cyclohexane and this compound under a positive pressure of inert gas.

  • Initiation of this compound Polymerization: Heat the solution to the desired polymerization temperature (e.g., 40-50 °C). Inject the calculated amount of sec-BuLi solution to initiate the polymerization. The polymerization in non-polar solvents is slower than in polar solvents.

  • Propagation of this compound Block: Monitor the polymerization by taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion. The reaction can take several hours.

  • Addition of Isoprene: Once the this compound polymerization is complete (as indicated by GC), add the purified isoprene monomer to the living polystyryl-d8 solution.

  • Propagation of Isoprene Block: Continue the polymerization at the same temperature until the isoprene is fully consumed.

  • Termination: Terminate the reaction by adding a small amount of degassed methanol.

  • Polymer Isolation and Drying: Precipitate the block copolymer in a large excess of methanol, filter, and dry under vacuum at elevated temperature.

Data Presentation

The following tables summarize typical molecular weight and composition data for polythis compound containing block copolymers synthesized by living anionic polymerization.

Table 1: Molecular Weight and Polydispersity Data for Polythis compound Block Copolymers

Block CopolymerMn (PS-d8 block) ( g/mol )Mn (Second Block) ( g/mol )Mn (Total) ( g/mol )Mw/Mn (PDI)Reference
PS-d8-b-PMMA15,00030,00045,0001.05
PS-d8-b-PI9,5001,00010,5001.19
PS-d8-b-Polybutadiene10,00040,00050,000< 1.1

Table 2: Compositional Analysis of Polythis compound Block Copolymers by ¹H NMR

Block CopolymerMole Fraction of this compoundMole Fraction of Second MonomerReference
PS-d8-b-PMMA0.330.67
PS-d8-b-PI0.900.10

Characterization of this compound Block Copolymers

1. Gel Permeation Chromatography (GPC):

GPC (also known as Size Exclusion Chromatography or SEC) is the primary technique for determining the molecular weight (number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.

  • Protocol:

    • Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent (e.g., THF, toluene).

    • Filter the solution through a 0.22 µm PTFE filter.

    • Inject the solution into the GPC system equipped with a set of columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.

    • The system is calibrated using narrow polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Elution Volume.

    • The molecular weight of the sample is determined by comparing its elution volume to the calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for determining the chemical composition and microstructure of the block copolymers. For deuterated polymers, other NMR techniques like ²H (Deuterium) NMR can also be employed.

  • Protocol for ¹H NMR:

    • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃, THF-d₈).

    • Acquire the ¹H NMR spectrum.

    • The composition of the block copolymer can be calculated by comparing the integrated peak areas of characteristic protons from each block. For example, in PS-b-PMMA, the aromatic protons of the polystyrene block (around 6.3-7.2 ppm) are compared with the methoxy protons of the PMMA block (around 3.6 ppm). For PS-d8, the residual proton signals in the aromatic region would be used.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound block copolymers.

experimental_workflow cluster_purification Reagent Purification cluster_polymerization Polymerization cluster_analysis Analysis Styrene_d8 This compound (distill over CaH₂) Reactor Inert Atmosphere Reactor Styrene_d8->Reactor Monomer2 Second Monomer (e.g., MMA, Isoprene) (purify appropriately) Propagation2 Second Block Propagation (add second monomer) Monomer2->Propagation2 Solvent Solvent (e.g., THF, Cyclohexane) (distill from drying agent) Solvent->Reactor Initiation Initiation (add sec-BuLi) Reactor->Initiation Propagation1 First Block Propagation (Polythis compound) Initiation->Propagation1 Propagation1->Propagation2 Termination Termination (add Methanol) Propagation2->Termination Isolation Isolation & Purification (precipitation in Methanol) Termination->Isolation Drying Drying (vacuum oven) Isolation->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Analysis (Composition, Microstructure) Drying->NMR

Caption: Experimental workflow for the synthesis and characterization of this compound block copolymers.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Polymer Properties Solvent Solvent Choice (Polar vs. Non-polar) PDI Polydispersity (PDI) Solvent->PDI affects rate & aggregation Microstructure Microstructure (for dienes) Solvent->Microstructure e.g., 1,4- vs 1,2-addition Temperature Temperature Temperature->PDI affects side reactions Initiator Initiator (e.g., sec-BuLi) Initiator->PDI fast initiation is key MW Molecular Weight (Mn) Initiator->MW [Monomer]/[Initiator] ratio Composition Block Copolymer Composition MW->Composition

Application Notes and Protocols: Styrene-d8 as a Tracer in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene-d8 (octadeuterostyrene) is a stable, non-radioactive isotopic tracer increasingly utilized in the detailed study of chemical reaction mechanisms, kinetics, and quantitative analysis. By replacing hydrogen atoms with deuterium, researchers can track the fate of molecules, elucidate complex reaction pathways, and determine kinetic isotope effects (KIEs). These studies are pivotal in fields ranging from polymer chemistry and catalysis to drug metabolism and environmental analysis. This document provides detailed application notes and protocols for the use of this compound as a tracer in various chemical reactions, tailored for professionals in research and development.

Application 1: Internal Standard for Quantitative Analysis by GC-MS

One of the most common applications of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the precise quantification of styrene and other volatile organic compounds (VOCs).[1][2] Its chemical similarity to styrene ensures comparable behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation and accurate quantification.

Experimental Protocol: Quantification of Styrene in a Polymer Matrix using this compound

Objective: To determine the concentration of residual styrene monomer in a polystyrene sample.

Materials:

  • Polystyrene sample

  • This compound (certified reference material)

  • Dichloromethane (DCM), HPLC grade

  • 20 mL headspace vials with PTFE/silicone septa

  • Heated headspace autosampler

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of unlabeled styrene in DCM at a concentration of 1000 µg/mL.

    • Prepare a stock solution of this compound in DCM at a concentration of 100 µg/mL.

    • Create a series of calibration standards by adding fixed amounts of the this compound stock solution and varying amounts of the unlabeled styrene stock solution to headspace vials. This will generate a calibration curve spanning the expected concentration range of styrene in the samples.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the polystyrene sample into a 20 mL headspace vial.

    • Add a known volume of the this compound internal standard stock solution to the vial.

    • Add a specific volume of DCM to dissolve the polymer and facilitate the release of the monomer into the headspace.

    • Immediately seal the vial with a cap and septum.

  • GC-MS Analysis:

    • Place the prepared standard and sample vials in the heated headspace autosampler.

    • Equilibrate the vials at a constant temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for the partitioning of volatile compounds into the headspace.

    • Inject a fixed volume of the headspace gas into the GC-MS system.

Data Presentation:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temp. 250°C
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150°C
Ion Source Temp. 230°C
Monitored Ions Styrene: m/z 104, 78, 51; this compound: m/z 112, 86, 56

Table 1: Example GC-MS parameters for the analysis of styrene using this compound as an internal standard.

Logical Workflow for Quantitative Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standards (Styrene & this compound) G Calibration Curve Generation A->G B Prepare Sample (Polystyrene + this compound) C Headspace Incubation B->C D GC-MS Injection C->D E Data Acquisition (SIM Mode) D->E F Peak Integration E->F H Calculate Styrene Concentration F->H G->H

Quantitative analysis workflow using this compound.

Application 2: Mechanistic Studies via Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reactions with light and heavy isotopes.[3] A significant KIE (kH/kD > 1) suggests that the C-H bond is broken in the rate-determining step of the reaction.

Application Note: KIE in the Epoxidation of Styrene

The epoxidation of alkenes is a fundamental organic transformation. By using this compound, the mechanism of oxygen transfer from a peroxy acid to the double bond can be investigated. A secondary KIE can provide insights into the changes in hybridization at the carbon atoms of the double bond in the transition state.

Data Presentation:

AlkenekH/kD
Ethylene/Ethylene-d40.83
Styrene/Styrene-α,β-d2~0.95 per D

Table 2: Secondary kinetic isotope effects in the epoxidation of alkenes with m-chloroperoxybenzoic acid (MCPBA).[4] The inverse KIE suggests a change from sp2 to sp3 hybridization in the transition state.

Experimental Protocol: Determination of KIE in Alkene Epoxidation

Objective: To determine the secondary kinetic isotope effect for the epoxidation of styrene using this compound.

Materials:

  • Styrene and this compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup:

    • In two separate NMR tubes, prepare solutions of styrene and this compound in deuterated chloroform (CDCl3) at the same concentration (e.g., 0.1 M).

    • Prepare a solution of m-CPBA in CDCl3 at a known concentration.

  • Reaction Monitoring:

    • Acquire an initial ¹H NMR spectrum of each alkene solution before the addition of the oxidant.

    • Initiate the reactions by adding an equimolar amount of the m-CPBA solution to each NMR tube.

    • Monitor the progress of each reaction over time by acquiring ¹H NMR spectra at regular intervals. The disappearance of the vinyl proton signals of styrene and the appearance of the epoxide proton signals can be integrated to determine the extent of the reaction.

  • Data Analysis:

    • Plot the concentration of the reactant (styrene or this compound) versus time for both reactions.

    • Determine the initial reaction rates by calculating the slope of the initial linear portion of the concentration-time plots.

    • The KIE is calculated as the ratio of the initial rate of the reaction with styrene (kH) to the initial rate of the reaction with this compound (kD).

Signaling Pathway for KIE Determination

cluster_react Parallel Reactions cluster_monitor Reaction Monitoring cluster_analysis Data Analysis Styrene Styrene (H) NMR NMR Spectroscopy (Time-course) Styrene->NMR Styrene_d8 This compound (D) Styrene_d8->NMR Rates Determine Reaction Rates (kH and kD) NMR->Rates KIE Calculate KIE (kH / kD) Rates->KIE Mechanism Elucidate Mechanism KIE->Mechanism Start This compound + Pd/C in Ethanol-d6 React Introduce H2 Gas Start->React Monitor In-situ NMR Monitoring (¹H and ²H) React->Monitor Analyze Analyze Product Deuterium Distribution Monitor->Analyze Conclude Determine Reaction Pathway Analyze->Conclude

References

Application Note: Preparation of Styrene-d8 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Styrene-d8 standard solutions, intended for use as internal standards in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a deuterated analog of styrene, is a critical component for the accurate quantification of volatile organic compounds. This application note outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a stock standard solution and subsequent serial dilutions.

Introduction

This compound (C₆D₅CD=CD₂) is a deuterated form of styrene where all eight hydrogen atoms are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for analytical quantification, as it behaves chemically and chromatographically similarly to its non-deuterated counterpart but is distinguishable by its mass-to-charge ratio in mass spectrometry.[1][2] Accurate preparation of this compound standard solutions is paramount for achieving reliable and reproducible analytical results.

Physicochemical Properties and Solubility

This compound is a colorless liquid at room temperature.[1][3] Due to its nonpolar nature, it is highly soluble in organic solvents such as hexane, toluene, and chloroform, but has limited solubility in polar solvents like water.[3] Methanol is also a commonly used solvent for preparing commercial standard solutions.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈D₈[1]
Molecular Weight112.20 g/mol [1][5]
Density0.979 g/mL at 25 °C[1]
Boiling Point145-146 °C[1]
Melting Point-31 °C[1]
AppearanceColorless liquid[3][7]
Storage Temperature2-8°C, protected from light[1]

Safety Precautions

This compound is a flammable liquid and vapor that can be harmful if inhaled or swallowed.[7][8] It can cause skin and eye irritation and is suspected of causing cancer and damaging fertility or the unborn child.[7][8] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Avoid exposure to heat, sparks, open flames, and other ignition sources.[7][8] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and under an inert atmosphere.[7]

Experimental Protocol

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound in methanol, followed by the preparation of working standard solutions through serial dilution.

Materials and Equipment
  • This compound (neat or highly concentrated standard)

  • Methanol (P&T or HPLC grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (4-5 decimal places)

  • Calibrated microliter syringes or pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Fume hood

Preparation of 1000 µg/mL Primary Stock Solution
  • Tare the Balance: Place a clean, dry 10 mL amber volumetric flask with a stopper on the analytical balance and tare it.

  • Weigh this compound: Using a microliter syringe, carefully add approximately 10 mg of this compound directly into the tared volumetric flask. Record the exact weight. Note: Due to its volatility, it is recommended to work quickly and cap the flask immediately after adding the standard.

  • Calculate Required Solvent Volume: Calculate the exact volume of methanol required to achieve a final concentration of 1000 µg/mL using the following formula: Volume (mL) = (Weight of this compound (µg)) / (1000 µg/mL)

  • Dissolve and Dilute: Add a small amount of methanol to the flask to dissolve the this compound. Once dissolved, bring the flask to the final calculated volume with methanol.

  • Homogenize: Cap the flask securely and vortex for 30 seconds to ensure a homogeneous solution.

  • Label and Store: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C, protected from light.

Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standard solutions from the primary stock solution as needed for your analytical application. The following is an example of a serial dilution to prepare 100 µg/mL, 10 µg/mL, and 1 µg/mL standards.

  • Preparation of 100 µg/mL Standard:

    • Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and vortex to mix.

  • Preparation of 10 µg/mL Standard:

    • Pipette 1 mL of the 100 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and vortex to mix.

  • Preparation of 1 µg/mL Standard:

    • Pipette 1 mL of the 10 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and vortex to mix.

Table 2: Example Serial Dilution Scheme

Target Concentration (µg/mL)Volume of Stock/Previous Standard (mL)Final Volume (mL)
1001 (from 1000 µg/mL stock)10
101 (from 100 µg/mL standard)10
11 (from 10 µg/mL standard)10

Stability and Storage of Standard Solutions

Prepared stock and working solutions should be stored in amber glass vials with PTFE-lined screw caps at 2-8°C to minimize degradation and evaporation. The stability of the solutions will depend on the storage conditions and the specific analytical requirements. It is recommended to prepare fresh working solutions regularly and to monitor the stock solution for any signs of degradation or changes in concentration. In-solvent solutions are generally stable for at least one year at -80°C.[9]

Workflow Diagram

Styrene_D8_Standard_Preparation Workflow for this compound Standard Solution Preparation cluster_prep Primary Stock Solution Preparation (1000 µg/mL) cluster_dilution Working Standard Preparation (Serial Dilution) A Tare 10 mL Volumetric Flask B Add ~10 mg this compound and Record Exact Weight A->B C Calculate Required Methanol Volume B->C D Dissolve and Dilute to Final Volume with Methanol C->D E Vortex to Homogenize D->E F Label and Store at 2-8°C E->F G 1 mL of 1000 µg/mL Stock F->G Use for Dilution H Dilute to 10 mL with Methanol G->H I 100 µg/mL Working Standard H->I J 1 mL of 100 µg/mL Standard I->J Use for Next Dilution K Dilute to 10 mL with Methanol J->K L 10 µg/mL Working Standard K->L M 1 mL of 10 µg/mL Standard L->M Use for Next Dilution N Dilute to 10 mL with Methanol M->N O 1 µg/mL Working Standard N->O

Caption: Workflow for this compound Standard Solution Preparation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using deuterated internal standards in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Because the d-IS is chemically almost identical to the analyte, it behaves similarly during extraction, experiences comparable matrix effects (ion suppression or enhancement), and is subject to similar instrumental variability.[2] By adding a known amount of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For dependable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2]

Table 1: Ideal Characteristics of a Deuterated Internal Standard

CharacteristicRecommendationRationale
Chemical Purity >99%[2][3]Ensures no other compounds are present that could cause interfering peaks.[2]
Isotopic Enrichment ≥98%[2][3]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[2][3]
Number of Deuterium Atoms 3 to 6A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the d-IS is distinct from the natural isotopic distribution of the analyte, preventing interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[2]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings, non-activated carbon atoms)[2][4]Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the solvent or matrix, which would alter the concentration of the d-IS over time.[2][4] Avoid labeling on heteroatoms (e.g., -OH, -NH) where exchange is more likely.[4]

Q3: I see a signal for my analyte in blank samples spiked only with the deuterated internal standard. Is this a purity issue?

Yes, this strongly suggests an isotopic purity issue with your deuterated internal standard.[4] The presence of the unlabeled analyte as an impurity in the d-IS solution will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[2]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard area ratios across the analytical run.

Potential Causes and Troubleshooting Steps:

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions / Further Actions symptom Poor Precision & Inaccurate Quantification cause1 Chromatographic Separation (Isotope Effect) symptom->cause1 cause2 Isotopic Contribution (Unlabeled Analyte Impurity) symptom->cause2 cause3 In-Source Fragmentation of d-IS symptom->cause3 step1 Verify Co-elution: Overlay Chromatograms cause1->step1 step2 Assess d-IS Purity: Inject High Concentration of d-IS Alone cause2->step2 step3 Optimize MS Conditions: - Adjust Collision Energy - Modify Cone Voltage cause3->step3 sol1a Optimize Chromatography: - Adjust Gradient - Change Column Chemistry - Modify Temperature step1->sol1a If Separated sol2a Consult Certificate of Analysis step2->sol2a If Impurity Detected sol3a Select d-IS with Stable Labeling Position step3->sol3a If Fragmentation Persists sol1b Consider Alternative Isotopes: ¹³C or ¹⁵N Labeled Standards sol1a->sol1b If Optimization Fails sol2b Contact Supplier for Higher Purity Batch sol2a->sol2b If Purity is Low

Troubleshooting workflow for poor precision and accuracy.
  • Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between the analyte and the d-IS, known as the "isotope effect," can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[2]

    • Troubleshooting: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard.[2][4] If separation is observed, modify chromatographic conditions such as the gradient, mobile phase composition, or column temperature to improve overlap.[1][2] If optimization is unsuccessful, consider using a ¹³C or ¹⁵N labeled internal standard, which is less prone to chromatographic shifts.[2]

  • Isotopic Contribution from Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[2] This contributes to the analyte's signal, causing a positive bias, especially at lower concentrations.[2][3]

    • Troubleshooting: Assess the purity of the d-IS by injecting a high concentration solution of the internal standard alone and monitoring the mass transition of the unlabeled analyte.[2] If a significant signal is detected, consult the Certificate of Analysis to confirm the isotopic purity.[4] If the purity is insufficient, contact the supplier for a higher purity batch.[2]

  • In-source Fragmentation: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.

    • Troubleshooting: Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.[2] Choosing a d-IS with deuterium labels on stable positions of the molecule (e.g., aromatic rings) can also mitigate this issue.[2]

Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The internal standard signal consistently increases or decreases over the course of an analytical run.

  • Poor reproducibility of results.

Potential Causes and Troubleshooting Steps:

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions / Further Actions symptom Drifting Internal Standard Signal cause1 Deuterium-Hydrogen Back-Exchange symptom->cause1 cause2 System Carryover or Adsorption symptom->cause2 step1 Evaluate Solvent Stability: Incubate d-IS in Diluent and Mobile Phase cause1->step1 step2 Inject Blank Samples Between High Concentration Samples cause2->step2 sol1a Check & Adjust pH of Solutions to Near-Neutral step1->sol1a If Exchange Detected sol2a Optimize Wash Solvents and Procedures step2->sol2a If Carryover Observed sol1b Select d-IS with Stable Labeling Position sol1a->sol1b sol1c Consider ¹³C or ¹⁵N Labeled Standards sol1b->sol1c If Exchange Persists sol2b Use a Guard Column sol2a->sol2b

Troubleshooting workflow for a drifting internal standard signal.
  • Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix.[4] This is more likely with labels at acidic or basic sites and can be accelerated by the pH of the mobile phase or sample diluent, effectively changing the concentration of the deuterated standard over time.[2][4]

    • Troubleshooting: Evaluate the stability of the d-IS in your analytical solutions by incubating it in the sample diluent and mobile phase for a time equivalent to your analytical run and re-injecting to see if the signal of the unlabeled analyte increases.[2][4] Avoid highly acidic or basic conditions during sample preparation and storage if your d-IS has labile deuterium atoms.[2][4] If exchange is persistent, consider an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N.[4]

  • System Carryover or Adsorption: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.

    • Troubleshooting: Inject blank samples after high-concentration samples to assess carryover. Optimize autosampler wash procedures and the composition of the wash solvent. In some cases, a guard column may help mitigate this issue.

Issue 3: Inadequate Correction for Matrix Effects

Symptoms:

  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.

  • Inconsistent results between different lots of biological matrix.

Potential Causes and Troubleshooting Steps:

cluster_symptoms Symptoms cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions / Further Actions symptom Inadequate Correction for Matrix Effects cause1 Differential Matrix Effects due to Chromatographic Separation symptom->cause1 cause2 High Concentration of Interfering Matrix Components symptom->cause2 step1 Evaluate Chromatographic Co-elution cause1->step1 step2 Perform Post-Column Infusion Experiment cause2->step2 sol1 Optimize Chromatography for Co-elution step1->sol1 sol2 Improve Sample Cleanup Procedures step2->sol2 sol3 Dilute Sample to Reduce Matrix Load step2->sol3

Troubleshooting workflow for matrix effect issues.
  • Differential Matrix Effects: Even a slight chromatographic separation between the analyte and the d-IS can expose them to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[2] It should not be assumed that a deuterated internal standard will always correct for matrix effects.[2]

    • Troubleshooting: Ensure your analyte and d-IS are co-eluting perfectly.[2] If not, optimize the chromatography. A post-column infusion experiment can help visualize regions of ion suppression or enhancement.[2]

  • High Concentration of Interfering Matrix Components: The concentration of matrix components may be so high that it affects the ionization of both the analyte and the internal standard.

    • Troubleshooting: Improve sample cleanup procedures to remove interfering matrix components. Alternatively, diluting the sample may reduce the matrix load and mitigate the effect.

Key Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)

Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[1]

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]

  • Data Analysis: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.[2]

Protocol 3: Evaluation of Matrix Effects (Post-Column Infusion)

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or d-IS).

  • Monitor Signals: Monitor the signal of the analyte and d-IS. A constant, stable signal should be observed.

  • Inject Sample Matrix: Inject an extracted sample containing the matrix.

  • Data Analysis: Any dips or rises in the baseline signal during the chromatographic run indicate regions of ion suppression or enhancement, respectively. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[2]

References

Technical Support Center: Overcoming Chromatographic Separation of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of deuterated internal standards from their non-deuterated counterparts. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is the "isotope effect" in chromatography, and why does it cause my deuterated standard to separate from my analyte?

A1: The chromatographic isotope effect is a phenomenon where molecules containing heavier isotopes (like deuterium, D) exhibit slightly different physicochemical properties compared to their non-deuterated (protium, H) analogues.[1][2] The carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polar than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, which separates compounds based on hydrophobicity, deuterated compounds often exhibit slightly lower hydrophobicity and therefore elute slightly earlier than their non-deuterated counterparts.[1][2] This difference in retention time can lead to incomplete co-elution.

Q2: Why is the separation of my deuterated internal standard a problem for quantification?

A2: The primary goal of using a deuterated internal standard is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects in LC-MS/MS analysis. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, can significantly impact accuracy and precision. If the deuterated standard does not perfectly co-elute with the analyte, they may experience different matrix effects, leading to inaccurate and unreliable quantification.[3]

Q3: Can the position and number of deuterium atoms on the internal standard affect the degree of separation?

A3: Yes, both the position and the number of deuterium atoms can influence the magnitude of the chromatographic isotope effect. A higher number of deuterium atoms generally leads to a more pronounced retention time shift. The position of deuteration is also critical; labels on heteroatoms (e.g., -OH, -NH) can be labile and prone to back-exchange with hydrogen atoms from the solvent, which can compromise the integrity of the standard.[2]

Q4: Are there alternatives to deuterated standards that are less prone to chromatographic separation?

A4: Yes, stable isotope-labeled standards that utilize heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are excellent alternatives.[2] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in virtually identical chromatographic behavior to the unlabeled analyte.[2] This ensures co-elution and more effective compensation for matrix effects.

Troubleshooting Guides

Issue: My deuterated internal standard elutes earlier than my analyte.

This is the most common manifestation of the deuterium isotope effect in reversed-phase chromatography. The following steps can be taken to mitigate this separation.

Step 1: Verify and Characterize the Separation

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a neat solution.

  • Purpose: To confirm the presence and determine the magnitude of the retention time difference (Δt_R).

Step 2: Optimize Chromatographic Conditions

  • Mobile Phase Composition:

    • Action: Systematically adjust the ratio of the organic and aqueous phases. A slight decrease in the organic content may increase retention for both compounds and potentially reduce the separation.

    • Rationale: Altering the mobile phase composition changes the selectivity of the separation.

  • Column Temperature:

    • Action: Methodically increase or decrease the column temperature in small increments (e.g., 2-5 °C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence the retention times of the analyte and internal standard differently.[4] A rule of thumb for reversed-phase chromatography is that a 1 °C increase in temperature leads to a 1-2% decrease in retention time.[5]

  • Gradient Slope:

    • Action: For gradient methods, try a shallower gradient.

    • Rationale: A shallower gradient increases the time the analytes spend on the column, which can sometimes improve co-elution.

Step 3: Evaluate a Different Stationary Phase

  • Action: If optimization of the mobile phase and temperature is unsuccessful, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl instead of C18).

  • Rationale: The nature of the stationary phase dictates the primary interaction with the analytes. A different chemistry may exhibit a reduced isotope effect for your specific compounds.

Issue: Inconsistent quantification and high variability in results.

This is often a consequence of differential matrix effects due to the incomplete co-elution of the analyte and the deuterated internal standard.

Step 1: Assess Differential Matrix Effects

  • Action: Perform a matrix effect evaluation experiment (see Experimental Protocols section).

  • Purpose: To determine if the analyte and the internal standard are experiencing different levels of ion suppression or enhancement.

Step 2: Improve Sample Preparation

  • Action: Enhance your sample clean-up procedure. This could involve a more rigorous solid-phase extraction (SPE) protocol or a liquid-liquid extraction (LLE) step.

  • Rationale: Reducing the amount of co-eluting matrix components can minimize matrix effects overall.

Step 3: Consider Alternative Internal Standards

  • Action: If significant and variable matrix effects persist, switch to a ¹³C or ¹⁵N-labeled internal standard.

  • Rationale: These standards are much more likely to co-elute perfectly with the analyte, thereby providing more accurate correction for matrix effects.

Data Presentation

The following tables provide quantitative data on the chromatographic separation of deuterated standards under different conditions.

Table 1: Comparison of Retention Time Shifts in UHPLC vs. Capillary Zone Electrophoresis (CZE)

ComparisonSeparation TechniqueMedian Retention Time Shift (Analyte vs. Deuterated Standard)
Light vs. Intermediate LabeledUHPLC-MS/MS2.0 seconds
Light vs. Heavy LabeledUHPLC-MS/MS2.9 seconds
Light vs. Intermediate LabeledCZE-MS/MS0.18 seconds
Light vs. Heavy LabeledCZE-MS/MS0.12 seconds

Data sourced from a study on dimethyl-labeled E. coli tryptic digests.

Table 2: Effect of Chromatographic Conditions on the Separation of Olanzapine and its Deuterated Analog (Olanzapine-d3)

Chromatographic ModeMobile Phase AMobile Phase BAnalyte Retention Time (min)Deuterated Standard Retention Time (min)
Normal-Phase20mM Ammonium Acetate (pH 9.65)75:25 Acetonitrile:Methanol1.551.66
Reversed-PhaseData not available in a comparable formatData not available in a comparable formatSlight separation observedElutes slightly earlier

Data from a study evaluating deuterium isotope effects in normal-phase LC-MS/MS.[6]

Experimental Protocols

Protocol 1: Evaluation of Differential Matrix Effects

Objective: To determine if the analyte and the deuterated internal standard experience different matrix effects.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition at a known concentration.

    • Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.[3]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • Matrix Effect (Internal Standard) = (Peak Area of Internal Standard in Set B) / (Peak Area of Internal Standard in Set A)

  • Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates that they are experiencing differential matrix effects.

Protocol 2: Assessment of Isotopic Purity of the Deuterated Standard

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a high-concentration solution of the deuterated internal standard in a clean solvent.

  • Inject this solution into the LC-MS/MS system.

  • Monitor the mass transition of the unlabeled analyte.

  • Interpretation: A significant peak at the retention time of the analyte indicates the presence of the unlabeled compound as an impurity in the deuterated standard. This can lead to an overestimation of the analyte's concentration.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Chromatographic Separation of Deuterated Standards start Separation Observed Between Analyte and Deuterated Standard verify Verify and Quantify Retention Time Difference (Δt_R) start->verify optimize_chrom Optimize Chromatographic Conditions verify->optimize_chrom adjust_mp Adjust Mobile Phase Composition optimize_chrom->adjust_mp adjust_temp Adjust Column Temperature optimize_chrom->adjust_temp adjust_grad Adjust Gradient Slope optimize_chrom->adjust_grad resolution_achieved Co-elution Achieved? adjust_mp->resolution_achieved adjust_temp->resolution_achieved adjust_grad->resolution_achieved eval_matrix Evaluate for Differential Matrix Effects improve_sp Improve Sample Preparation eval_matrix->improve_sp alt_is Consider Alternative Internal Standard (¹³C, ¹⁵N) improve_sp->alt_is end Analysis Optimized alt_is->end matrix_effect_issue Inconsistent Quantification? resolution_achieved->matrix_effect_issue No resolution_achieved->end Yes matrix_effect_issue->eval_matrix Yes matrix_effect_issue->end No

Caption: A workflow for troubleshooting the separation of deuterated standards.

Isotope_Effect_Pathway The Deuterium Isotope Effect in Reversed-Phase Chromatography deuteration Deuteration (H replaced by D) bond_props C-D bond is shorter, stronger, and less polar than C-H bond deuteration->bond_props physico_props Slightly lower hydrophobicity of deuterated molecule bond_props->physico_props rp_interaction Weaker interaction with non-polar stationary phase in reversed-phase LC physico_props->rp_interaction elution Earlier elution of deuterated standard compared to analyte rp_interaction->elution separation Chromatographic Separation elution->separation

Caption: The underlying cause of the deuterium isotope effect in chromatography.

References

Technical Support Center: Optimizing GC-MS Methods with Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Styrene-d8 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Method Optimization & Initial Setup

Q1: Why is my this compound internal standard (IS) eluting at a different retention time than the native styrene analyte?

It is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts.[1] This is due to the "chromatographic isotope effect," where the increased mass of deuterium can lead to subtle changes in the molecule's physical properties, affecting its interaction with the GC column's stationary phase.[1] Typically, deuterated compounds elute slightly earlier than their native analogues.[1]

Troubleshooting Steps:

  • Confirm Peak Identification: Always verify the identity of both the analyte and IS peaks using their mass spectra, not just their retention times.

  • Method Optimization: While the retention times may not be identical, you can optimize your GC method (e.g., temperature program, flow rate) to ensure baseline separation between the two peaks and other matrix components.[1]

Q2: What are the key mass-to-charge ratios (m/z) I should monitor for Styrene and this compound?

For electron ionization (EI) GC-MS, you should monitor the molecular ion and major fragment ions to ensure specificity and sensitivity.

  • Styrene (C₈H₈): The molecular weight is approximately 104.15 g/mol .[2] Key ions include the molecular ion (M⁺) at m/z 104 and a prominent fragment at m/z 78.[3]

  • This compound (C₈D₈): The molecular weight is approximately 112.20 g/mol .[4] The molecular ion (M⁺) is at m/z 112. A key fragment ion can be found at m/z 103, corresponding to a loss of CD.[5]

Q3: How do I choose the correct concentration for my this compound internal standard?

The ideal concentration for your internal standard should produce a response (peak area) that is comparable to the analyte response at a key point in your calibration curve (e.g., the mid-point). This ensures the detector is operating in a linear range for both compounds.[6] Adding a constant, known amount of the IS to all calibration standards and unknown samples is crucial for accurate quantification.[6]

Troubleshooting Peak Problems

Q4: My this compound peak is tailing. How can I resolve this?

Peak tailing is often caused by undesirable interactions between the analyte and active sites within the GC system.[1]

Corrective Actions:

  • Check the Inlet Liner: The liner is a common source of contamination and active sites. Replace the liner with a new, deactivated one. Using a liner with glass wool can aid in sample vaporization and trap non-volatile residues.[7]

  • Perform Inlet Maintenance: Trim the first 5-10 cm from the inlet end of the GC column, as this section is most prone to contamination.[1] Also, replace the septum, as pieces of it can fall into the liner.[8]

  • Optimize Temperatures: Ensure the inlet temperature is sufficient to vaporize the sample quickly but not so high as to cause degradation. The ion source and transfer line temperatures should also be optimized to prevent cold spots.[9]

Q5: The peak area of my this compound is decreasing or inconsistent over a sequence of runs. What could be the cause?

A steady decrease in the IS peak area can indicate a few problems. Since the purpose of an IS is to compensate for such variations, this issue can still compromise data quality if it's severe.[8]

Potential Causes & Solutions:

  • Septum Leak: A leak in the injection port septum is a common cause of variability.[8] Replace the septum.

  • Source Contamination: Over time, the MS ion source can become contaminated, leading to a drop in sensitivity.[8][10] This often requires cleaning the ion source as per the manufacturer's instructions.

  • Inlet Contamination: A dirty inlet liner can trap the analyte, leading to inconsistent transfer to the column.[10] Perform inlet maintenance as described in Q4.

  • Autosampler/Syringe Issue: Check the autosampler syringe for bubbles or blockages. Perform a manual injection to rule out an autosampler problem.[11]

Calibration and Quantification Issues

Q6: My calibration curve is non-linear (R² < 0.99). What are the common causes?

Linearity issues can arise from several sources, from sample preparation to instrument settings.[10]

Troubleshooting Steps:

  • Check Calibration Range: The concentration of your highest standard might be saturating the detector.[12] Conversely, the lowest standard may be below the reliable limit of quantitation. Analyze a narrower range of concentrations to check for linearity.

  • Review Standard Preparation: Errors in the serial dilution of your stock standards are a frequent cause of non-linearity. Prepare fresh standards and re-analyze.

  • Assess for Matrix Effects: If analyzing samples in a complex matrix, co-eluting substances can interfere with the ionization of your analyte or IS, affecting the response.[13] Consider using matrix-matched calibration standards.

  • Investigate IS Purity: Inject a high-concentration solution of only the this compound standard. The presence of a significant peak at the retention time and m/z of native styrene indicates isotopic impurity, which can affect quantification.[1]

Q7: My calculated concentrations for quality control (QC) samples are inaccurate, even though the calibration curve looks good.

This often points to issues with sample preparation or a mismatch between the standards and the samples.

Potential Causes & Solutions:

  • Internal Standard Addition: Ensure the exact same amount of this compound is added to every standard and every sample. Inconsistent IS addition is a primary source of error in quantification.[12]

  • Sample Volatility: Styrene is a volatile organic compound (VOC).[14] Sample loss can occur if vials are not sealed properly or if samples are left at room temperature for extended periods. Ensure tight seals and store samples appropriately (e.g., 2-8°C).[15][16]

  • Over-the-Curve Samples: If a sample's concentration exceeds the highest calibration standard, the result is not valid.[12] The sample must be diluted to fall within the calibration range and re-analyzed. Note that when using an internal standard, you must dilute the sample before adding the IS to maintain the correct analyte-to-IS ratio.[12]

Quantitative Data Summary

Table 1: Typical GC-MS Method Parameters for Styrene Analysis

ParameterTypical SettingPurpose/Notes
GC Inlet
Injection ModeSplit (e.g., 5:1 to 50:1) or SplitlessSplit mode is for higher concentrations; splitless is for trace analysis.[5]
Inlet Temperature200 - 250 °CEnsures rapid vaporization of the sample.[17]
Carrier GasHeliumSet to a constant flow rate (e.g., 1.0 - 1.5 mL/min).
GC Oven
Initial Temperature40 - 60 °CHeld for 1-2 minutes to focus analytes at the head of the column.
Temperature Ramp7 - 15 °C/minThe rate affects separation and peak shape.
Final Temperature200 - 240 °CEnsures all analytes of interest are eluted.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for VOC analysis.
Ionization Energy70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.[9]
Source Temperature230 - 280 °CPrevents condensation of analytes in the source.[18]
Quadrupole Temp.150 °CA stable quadrupole temperature is crucial for mass accuracy.[18]
Acquisition ModeSelected Ion Monitoring (SIM)For highest sensitivity and specificity in quantitative analysis.

Table 2: Key Mass Fragments (m/z) for Styrene and this compound

CompoundFormulaMolecular Ion (M⁺)Primary Quantifier IonQualifier Ion(s)
StyreneC₈H₈10410478, 51
This compoundC₈D₈112112103, 84

Note: The choice of quantifier and qualifier ions should be confirmed experimentally to ensure they are free from matrix interferences.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
  • Prepare a Primary Stock Solution (e.g., 1000 µg/mL):

    • Allow the sealed ampule of this compound to equilibrate to room temperature.

    • Accurately weigh a specific amount of the neat standard into a Class A volumetric flask (e.g., 10 mg into a 10 mL flask).

    • Record the exact weight.

    • Dilute to the mark with a high-purity solvent (e.g., methanol or hexane).

    • Calculate the exact concentration in µg/mL.

    • Store the stock solution in an amber vial at 2-8°C.[15]

  • Prepare a Working Internal Standard Solution (e.g., 10 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent. This creates a 10 µg/mL working solution.

  • Spike Samples and Standards:

    • Add a precise volume of the working IS solution to every calibration standard and sample. For example, add 50 µL of the 10 µg/mL working solution to a 1 mL final volume to achieve an IS concentration of 0.5 µg/mL.

Protocol 2: GC Inlet Liner and Septum Replacement
  • Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C).

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.[1]

  • Remove Inlet Nut: Carefully unscrew and remove the retaining nut and septum.

  • Remove Old Liner: Use forceps to gently remove the old liner and its O-ring.[1]

  • Install New Liner: Place a new O-ring on a new, deactivated liner. Carefully insert the new liner into the inlet.

  • Install New Septum: Place a new septum on top of the inlet and secure it by tightening the retaining nut. Do not overtighten.

  • Restore Gas Flow & Check for Leaks: Turn the carrier gas back on and check for leaks around the retaining nut using an electronic leak detector.

  • Condition: Perform one or two blank solvent injections to condition the new liner and septum before running samples.[7]

Visualized Workflows

Troubleshooting_Workflow start Problem with this compound Internal Standard check_peak Evaluate Peak Shape & Retention Time start->check_peak check_area Evaluate Peak Area Reproducibility start->check_area peak_tailing Peak Tailing or Broadening? check_peak->peak_tailing rt_shift Retention Time Shifting? check_peak->rt_shift area_issue Area Inconsistent or Trending Down? check_area->area_issue inlet_maint Perform Inlet Maintenance: - Replace Liner & Septum - Trim Column peak_tailing->inlet_maint Yes end Problem Resolved peak_tailing->end No check_leaks Check for Leaks (Septum, Fittings) area_issue->check_leaks Yes area_issue->end No optimize_temp Optimize Inlet & Oven Temperatures inlet_maint->optimize_temp optimize_temp->end check_source Check MS Source for Contamination check_leaks->check_source check_autosampler Inspect Autosampler & Syringe check_source->check_autosampler check_autosampler->end flow_pressure Verify Carrier Gas Flow/Pressure is Stable rt_shift->flow_pressure Yes rt_shift->end No flow_pressure->check_leaks

Caption: General troubleshooting workflow for this compound internal standard issues.

Calibration_Failure start Calibration Curve Failure (e.g., R² < 0.99) check_standards Prepare Fresh Calibration Standards start->check_standards is_addition Verify Consistent IS Volume Addition check_standards->is_addition rerun Re-analyze Calibration Curve is_addition->rerun still_fails Still Fails? rerun->still_fails check_range Assess Concentration Range: - Check for detector saturation - Check if below LOQ still_fails->check_range Yes end Problem Resolved still_fails->end No check_matrix Investigate Matrix Effects: Prepare Matrix-Matched Standards check_range->check_matrix check_integrator Review Peak Integration Parameters check_matrix->check_integrator check_integrator->end

Caption: Decision tree for diagnosing calibration curve failures.

Peak_Tailing_Diagnosis start Peak Tailing Observed for Analyte and/or IS replace_liner Step 1: Replace Inlet Liner with a New, Deactivated Liner start->replace_liner problem_solved1 Problem Solved? replace_liner->problem_solved1 trim_column Step 2: Trim 5-10 cm from Front of GC Column problem_solved1->trim_column No end Problem Resolved problem_solved1->end Yes problem_solved2 Problem Solved? trim_column->problem_solved2 check_temp Step 3: Check for Cold Spots. Verify Inlet/Transfer Line Temps problem_solved2->check_temp No problem_solved2->end Yes check_flow Step 4: Check Carrier Gas Flow Path for Obstructions check_temp->check_flow end_unresolved Further Investigation Needed (e.g., Column Degradation) check_flow->end_unresolved

Caption: Logical workflow for investigating the root cause of peak tailing.

References

Technical Support Center: Preventing In-source Fragmentation of Styrene-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Styrene-d8 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of the mass spectrometer before they are mass analyzed.[1][2] For deuterated internal standards like this compound, this is particularly problematic as the fragmentation can involve the loss of deuterium atoms. This loss can lead to the formation of fragment ions with mass-to-charge ratios (m/z) that overlap with the signals of the non-deuterated styrene analyte, causing interference and compromising the accuracy of quantitative analyses.

Q2: What are the primary causes of in-source fragmentation of this compound?

The primary causes of in-source fragmentation are "harsh" ionization conditions. Key instrument parameters that contribute to this include:

  • High Ion Source Temperature: Elevated temperatures increase the internal energy of the ions, making them more prone to fragmentation.

  • High Cone Voltage (or Declustering Potential): Higher voltages in the ion source can accelerate ions and cause them to collide with residual gas molecules, leading to collision-induced dissociation within the source.[2]

Q3: How can I detect if my this compound is undergoing in-source fragmentation?

You can suspect in-source fragmentation of this compound if you observe the following:

  • Unusual Isotope Profile: The isotopic pattern of the styrene peak in your sample containing this compound appears distorted or shows unexpected ion abundances at lower masses than the molecular ion of this compound (m/z 112).

  • Elevated Analyte Signal: An unexpectedly high signal for unlabeled styrene when analyzing a sample spiked only with this compound can indicate the loss of deuterium from the internal standard.

  • Presence of Specific Fragment Ions: Monitoring for fragment ions that correspond to the loss of one or more deuterium atoms from the this compound molecular ion. Based on studies of partially deuterated styrenes, there can be a somewhat random distribution of deuterium in the fragment ions.[3]

Troubleshooting Guides

Issue 1: Suspected In-source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Troubleshooting Workflow

Troubleshooting In-Source Fragmentation of this compound cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Verification cluster_3 Resolution start Observe Anomalous Results: - Inaccurate quantification - Distorted isotope patterns check_frags Analyze this compound Standard Alone: Monitor for fragments corresponding to loss of D, D2, etc. start->check_frags reduce_temp Decrease Ion Source Temperature check_frags->reduce_temp reduce_voltage Lower Cone Voltage/ Declustering Potential check_frags->reduce_voltage reanalyze Re-analyze this compound Standard reduce_temp->reanalyze reduce_voltage->reanalyze assess_results Assess Fragmentation: Is it eliminated or significantly reduced? reanalyze->assess_results end_success Problem Resolved: Proceed with sample analysis using optimized parameters. assess_results->end_success Yes further_optimization Further Optimization Needed: Consider alternative ionization techniques (e.g., APCI if applicable) or consult instrument manufacturer. assess_results->further_optimization No Troubleshooting Chromatographic Issues with Deuterated Standards cluster_0 Problem Identification cluster_1 Addressing Isotope Effect cluster_2 Verification and Further Steps cluster_3 Resolution start Observe: - Poor precision - Inaccurate quantification - Peak tailing or splitting check_coelution Overlay Chromatograms of Analyte and Deuterated Standard: Do they perfectly co-elute? start->check_coelution adjust_gradient Modify LC Gradient: - Slower gradient - Isocratic hold check_coelution->adjust_gradient No change_temp Adjust Column Temperature check_coelution->change_temp No end_success Problem Resolved: Proceed with analysis. check_coelution->end_success Yes reanalyze Re-analyze standards adjust_gradient->reanalyze change_temp->reanalyze assess_coelution Assess Co-elution and Peak Shape reanalyze->assess_coelution assess_coelution->end_success Improved consider_other Consider Alternative: - Different column chemistry - Different labeled standard (e.g., 13C) assess_coelution->consider_other Not Improved

References

Addressing isotopic exchange in deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to isotopic exchange in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or mobile phase.[1] This is problematic because it alters the isotopic composition of the internal standard, compromising the accuracy of quantitative results.[1] In severe cases, the deuterated standard can revert to the unlabeled analyte, leading to artificially inflated measurements of the target compound.[1]

Q2: Which positions on a molecule are most susceptible to deuterium exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions include:

  • On Heteroatoms: Deuterium atoms attached to oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly labile and exchange readily.[1]

  • Adjacent to Carbonyl Groups: Deuterium atoms on a carbon alpha to a carbonyl group can exchange, often through keto-enol tautomerism, especially under certain pH conditions.[1]

  • Certain Aromatic Positions: Some positions on aromatic rings can be prone to exchange under acidic or basic conditions.[1]

For the highest accuracy, it is crucial that deuterium labels are placed in stable, non-exchangeable positions.[1]

Q3: What is the difference between isotopic exchange and the deuterium isotope effect?

Isotopic exchange and the deuterium isotope effect are distinct phenomena:

  • Isotopic Exchange: This is the physical replacement of a deuterium atom with a hydrogen atom, altering the mass of the standard.[1]

  • Deuterium Isotope Effect: This refers to the change in the chemical and physical properties of a molecule due to the mass difference between hydrogen and deuterium.[1] A common manifestation is a slight shift in chromatographic retention time, with deuterated standards often eluting slightly earlier than their unlabeled counterparts in reversed-phase chromatography.[1] This can lead to the analyte and the internal standard experiencing different levels of matrix effects, potentially impacting accuracy.[2]

Q4: How can I diagnose isotopic exchange in my experiments?

You can identify potential isotopic exchange by observing the following:

  • Changes in the Mass Spectrum: Instead of a single, well-defined peak for your deuterated standard (e.g., M+4), you may see a distribution of isotopologues with fewer deuterium atoms (e.g., significant peaks at M+3, M+2).[1]

  • Decreasing Internal Standard Signal: A consistent decrease in the peak area of the internal standard over an analytical run can indicate instability and loss of the deuterium label.[1]

  • Poor Reproducibility: Unexplained variability in your quantitative data can be a sign of inconsistent isotopic exchange.[1]

  • Artificially High Analyte Concentrations: If the standard exchanges back to the unlabeled analyte, it will artificially inflate the measured concentration of your target compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard signal.

  • Possible Cause: Deuterium back-exchange with protic solvents in the mobile phase or sample diluent.[3] This is often exacerbated by the pH of the solutions.[3]

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Incubate the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to your typical analytical run time.

    • Re-inject: Analyze the incubated solution and check for any increase in the signal corresponding to the unlabeled analyte.[3] A significant increase confirms back-exchange.

    • Control pH: The rate of exchange is typically slowest at a pH of approximately 2.5-3.0.[4][5] Avoid highly acidic or basic conditions if possible.

    • Control Temperature: Higher temperatures accelerate exchange.[6] If possible, maintain samples at a low temperature (e.g., ~0°C) in the autosampler.[5]

Issue 2: Poor accuracy and precision in quantitative results.

  • Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard (deuterium isotope effect).[2]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. While they may not perfectly co-elute, significant separation can be problematic.

    • Modify Chromatography: Adjusting the gradient or mobile phase composition may help to improve the peak overlap between the analyte and the internal standard.[7]

    • Assess Matrix Effects: Perform a matrix effect experiment by comparing the response of the analyte and internal standard in a neat solution versus a solution prepared in an extracted blank matrix.[8] A significant difference in the matrix effect between the two compounds indicates that the internal standard is not adequately compensating for matrix-induced signal suppression or enhancement.

Data Presentation

Table 1: Influence of pH on Deuterium Exchange Rate

pHRelative Exchange RateStability of Deuterated Standard
< 2IncreasesLower
2.5 - 3.0MinimalHighest
> 4Increases SignificantlyLower

This table provides a generalized summary. Actual exchange rates are compound-specific.[4][5]

Table 2: Susceptibility of Functional Groups to Isotopic Exchange

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if a deuterated internal standard undergoes isotopic exchange under the experimental conditions.

Methodology:

  • Prepare two solutions:

    • Solution A (Analyte + Internal Standard): Prepare a solution containing the unlabeled analyte and the deuterated internal standard at concentrations representative of your study samples. The solvent should be the same as your final sample diluent.

    • Solution B (Internal Standard Only): Prepare a solution containing only the deuterated internal standard at the same concentration as in Solution A, using the same diluent.

  • Initial Analysis (t=0):

    • Inject both solutions into the LC-MS system at the beginning of your analytical run.

    • Record the peak areas for the analyte and the internal standard in Solution A.

    • In Solution B, monitor the mass transition of the unlabeled analyte and record any signal.

  • Incubation:

    • Store aliquots of both solutions under the same conditions as your typical samples in the autosampler (e.g., temperature and duration).

  • Time-Point Analysis:

    • Re-inject both solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • Solution A: Monitor the ratio of the analyte peak area to the internal standard peak area over time. A significant and consistent change in this ratio may indicate isotopic exchange.

    • Solution B: Monitor for any increase in the signal at the mass transition of the unlabeled analyte. A growing peak at the analyte's mass transition is a direct indicator of the deuterated standard undergoing back-exchange.

Mandatory Visualizations

Isotopic_Exchange_Mechanism cluster_environment Protic Environment (e.g., H2O, MeOH) cluster_molecule Deuterated Standard Proton H+ Molecule_H Analyte-H (Exchanged State) Proton->Molecule_H Proton Gain Molecule_D Analyte-D (Stable State) Molecule_D->Proton Deuterium Loss Molecule_D->Molecule_H Back-Exchange Reaction

Mechanism of Isotopic Back-Exchange.

Troubleshooting_Workflow Start Inconsistent Results or Drifting IS Signal Check_Purity Assess Isotopic Purity of Standard Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Investigate_Exchange Investigate H/D Exchange (Stability Test) Purity_OK->Investigate_Exchange Yes Source_New_IS Source New IS: - Stable Label Position - Different Isotope (¹³C, ¹⁵N) Purity_OK->Source_New_IS No Exchange_Occurring Exchange Occurring? Investigate_Exchange->Exchange_Occurring Optimize_Conditions Optimize Conditions: - Adjust pH to ~2.5-3 - Lower Temperature - Use Aprotic Solvents Exchange_Occurring->Optimize_Conditions Yes Check_Isotope_Effect Assess Isotope Effect (Chromatographic Separation) Exchange_Occurring->Check_Isotope_Effect No End Problem Resolved Optimize_Conditions->End Coeluting Sufficient Co-elution? Check_Isotope_Effect->Coeluting Modify_Chroma Modify Chromatography: - Adjust Gradient - Change Mobile Phase Coeluting->Modify_Chroma No Coeluting->End Yes Modify_Chroma->End

Troubleshooting Isotopic Exchange Issues.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion Prep_A Solution A: Analyte + Deuterated IS Analysis_T0 Initial Analysis (t=0) Prep_A->Analysis_T0 Prep_B Solution B: Deuterated IS only Prep_B->Analysis_T0 Incubate Incubate at Autosampler Conditions Analysis_T0->Incubate Analysis_Tx Time-Point Analysis (t=x) Incubate->Analysis_Tx Data_A Monitor Analyte/IS Ratio in Solution A Analysis_Tx->Data_A Data_B Monitor for Analyte Signal in Solution B Analysis_Tx->Data_B Conclusion Is Exchange Occurring? Data_A->Conclusion Data_B->Conclusion

Workflow for Deuterated Standard Stability Test.

References

Technical Support Center: Minimizing Matrix Effects with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards to compensate for matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method.[1][2] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How are deuterated internal standards supposed to correct for matrix effects?

A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][2][3] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1][2] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][2]

Q3: Why are my results inconsistent or inaccurate even though I'm using a deuterated internal standard?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. This can happen for several reasons:

  • Differential Matrix Effects: This is the most common reason for failure.[1] It occurs when the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect".[1][4] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[1][4]

  • Impurity in the Internal Standard: The deuterated internal standard might contain the unlabeled analyte as an impurity.[1] This will contribute to the analyte's signal, leading to a positive bias, especially at lower concentrations.

  • Interference from Matrix Components: A component in the matrix might have the same mass-to-charge ratio (m/z) as the internal standard, leading to an artificially high signal for the internal standard and an underestimation of the analyte concentration.[1]

  • Deuterium-Hydrogen Back-Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[5][6] This is more likely to occur with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This is a common indicator that the internal standard is not effectively compensating for matrix effects on a consistent basis.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor A/IS Ratio Reproducibility start Start: Poor A/IS Ratio Reproducibility Observed check_coelution Confirm Co-elution of Analyte and IS start->check_coelution improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) check_coelution->improve_sample_prep Yes separation_observed Separation Observed (Deuterium Isotope Effect) check_coelution->separation_observed No modify_chromatography Modify Chromatographic Conditions (e.g., gradient, temperature) modify_chromatography->check_coelution dilute_sample Dilute Sample to Reduce Matrix Component Concentration improve_sample_prep->dilute_sample matrix_matched Use Matrix-Matched Calibrators dilute_sample->matrix_matched end End: Improved Reproducibility matrix_matched->end separation_observed->modify_chromatography

Caption: A workflow for troubleshooting poor analyte/internal standard ratio reproducibility.

Step-by-Step Guide:

  • Confirm Co-elution of Analyte and Internal Standard: Even a slight separation can lead to differential matrix effects.[1][4]

    • Action: Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify that their retention times are identical.

    • If Separation is Observed: This is likely due to the deuterium isotope effect.[1]

      • Solution: Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[1] Using a column with lower resolution can sometimes help achieve complete peak overlap.[4]

  • Improve Sample Preparation: Use more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thus minimizing their effect.[1]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibration curve accurately reflects the matrix effects.[1]

Issue 2: The signal for my analyte or deuterated internal standard is unexpectedly low or absent.

This is often a direct result of significant ion suppression.[1]

Troubleshooting Workflow:

cluster_1 Troubleshooting Low or Absent Signal start Start: Low or Absent Analyte/IS Signal identify_suppression Identify Regions of Ion Suppression start->identify_suppression check_is_concentration Verify Internal Standard Concentration and Stability identify_suppression->check_is_concentration No suppression_identified Suppression Identified identify_suppression->suppression_identified Yes optimize_chromatography Optimize Chromatography to Avoid Suppression Regions enhance_sample_cleanup Enhance Sample Cleanup (More specific SPE, etc.) optimize_chromatography->enhance_sample_cleanup enhance_sample_cleanup->check_is_concentration end End: Signal Restored check_is_concentration->end suppression_identified->optimize_chromatography

Caption: A logical troubleshooting workflow for low or absent signal due to ion suppression.

Troubleshooting Steps:

  • Identify Regions of Ion Suppression:

    • Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.[1]

    • Interpretation: If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is likely the cause of the low signal.

  • Optimize Chromatography:

    • Action: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression.

  • Enhance Sample Cleanup:

    • Action: Implement more selective sample preparation techniques to remove the specific matrix components causing ion suppression.

  • Verify Internal Standard Concentration and Stability:

    • Action: Confirm the concentration of your internal standard spiking solution. Investigate the stability of the internal standard under your storage and experimental conditions.[2]

Quantitative Data Summary

The following tables provide key acceptance criteria for method validation when using deuterated internal standards, based on regulatory guidelines.

Table 1: Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria
Selectivity Response of interfering peak in blank matrix should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.[7]
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[7]
Precision The coefficient of variation (CV%) should be ≤ 15% (≤ 20% at the LLOQ).
Matrix Factor (IS-Normalized) The CV% of the IS-normalized MF across at least six different matrix lots should be ≤ 15%.[7]

Table 2: Ideal Characteristics of a Deuterated Internal Standard

CharacteristicRecommendationRationale
Chemical Purity >99%[5]Ensures no other compounds cause interfering peaks.[5]
Isotopic Enrichment ≥98%[5]Minimizes the contribution of unlabeled analyte, which can lead to overestimation.[5]
Number of Deuterium Atoms 2 to 10[5]Ensures the m/z is resolved from the analyte's natural isotopic distribution.[5]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[5]Prevents the exchange of deuterium with hydrogen from the solvent.[5][6]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Infusion Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Blank Matrix Injection: Inject an extracted blank matrix sample onto the LC system.

  • Data Acquisition: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.

  • Data Analysis: A stable baseline signal is expected. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[5]

Protocol 2: Quantitative Evaluation of Matrix Effects

Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and to determine if the deuterated internal standard effectively compensates for it.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).[1][2]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[1][2]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[1]

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Interpretation: An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect. The coefficient of variation of the IS-Normalized MF across the different matrix lots should be ≤ 15%.[7]

Protocol 3: Workflow for Quantitative Analysis Using an Internal Standard

cluster_2 Quantitative LC-MS Analysis Workflow sample_prep Sample Preparation: - Aliquot sample, standards, QCs - Add known amount of d-IS lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing: - Integrate peak areas - Calculate Area Ratio (Analyte/IS) lc_ms_analysis->data_processing calibration_curve Construct Calibration Curve: Plot Area Ratio vs. Concentration data_processing->calibration_curve quantification Quantify Analyte in Unknowns: Interpolate from Calibration Curve calibration_curve->quantification

Caption: Workflow for quantitative LC-MS analysis using a deuterated internal standard.

Methodology:

  • Sample Preparation: To a known volume of the unknown sample, calibration standards, and quality control samples, add a precise volume of the deuterated internal standard working solution.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system and acquire the data.

  • Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / Internal Standard Area).[2]

  • Calibration and Quantification: Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[2]

References

Purity analysis of Styrene-d8 and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Styrene-d8. The information is designed to address common issues encountered during purity analysis and help identify potential interferences.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for this compound?

This compound is generally available in high purity grades. Key specifications include isotopic purity and chemical purity. Below is a summary of typical specifications from commercial suppliers.

SpecificationTypical ValueAnalysis Method
Isotopic Purity (D)≥98 atom % DNMR, GC-MS
Chemical Purity≥98% (CP)GC-MS
Stabilizer4-tert-Butylcatechol (TBC) or Butylated hydroxytoluene (BHT)HPLC, GC-MS
Water Content≤0.05%Karl Fischer

Q2: What are the common analytical methods for determining the purity of this compound?

The most common methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • GC-MS is used to determine the chemical purity by separating this compound from volatile and semi-volatile impurities. The mass spectrometer allows for the confirmation of the deuterated compound and the identification of any co-eluting impurities.

  • NMR spectroscopy (specifically ¹H-NMR and ²H-NMR) is primarily used to determine the isotopic purity by quantifying the amount of residual protons in the molecule.

Q3: My this compound contains a stabilizer. Do I need to remove it before use?

Commercially available this compound often contains a stabilizer like 4-tert-butylcatechol (TBC) to prevent polymerization.[1] Whether you need to remove it depends on your application.

  • For applications sensitive to the stabilizer , such as polymerization reactions or when using this compound as a reactant, removal is necessary.

  • For use as an internal standard in many analytical methods , the stabilizer may not interfere and can be left in. However, it is crucial to check for potential interferences in your specific analysis.

Q4: How can I remove the stabilizer from this compound?

The stabilizer can be removed using a few common laboratory techniques:

  • Washing with aqueous NaOH: The most common method involves washing the styrene monomer with a 5-10% aqueous sodium hydroxide solution to remove phenolic inhibitors like TBC. This is followed by washing with distilled water until the solution is neutral, and then drying over an anhydrous salt like magnesium sulfate.[2]

  • Alumina column chromatography: Passing the this compound through a column of activated alumina can also effectively remove the TBC inhibitor.[2][3]

  • Vacuum distillation: After washing, vacuum distillation can be performed for further purification.[2]

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Issue 1: Unexpected peaks in the chromatogram.

  • Possible Cause 1: Impurities from synthesis. The synthesis of this compound may result in residual starting materials or byproducts. Common impurities in non-deuterated styrene that could also be present in their deuterated forms include ethylbenzene, toluene, benzene, cumene, and xylenes.[4]

  • Troubleshooting:

    • Mass Spectrum Analysis: Analyze the mass spectrum of the unexpected peak to identify the compound.

    • Standard Comparison: If a potential impurity is identified, run a standard of that compound to confirm the retention time and mass spectrum.

    • Review Synthesis Route: Understanding the synthetic pathway of your this compound can provide clues about potential impurities.

  • Possible Cause 2: Stabilizer or its degradation products. The added stabilizer (TBC or BHT) will produce a peak in the chromatogram.

  • Troubleshooting:

    • Run a Stabilizer Standard: Inject a standard solution of the specified stabilizer to confirm its retention time.

    • Removal: If the stabilizer peak interferes with your analysis, remove it using the methods described in FAQ Q4 .

  • Possible Cause 3: Incompletely deuterated Styrene (Isotopologues). You may see small peaks corresponding to Styrene-d7, Styrene-d6, etc.

  • Troubleshooting:

    • Mass Spectrum Analysis: Look for molecular ions that are 1, 2, or more mass units lower than the main this compound peak (m/z 112).

    • Selected Ion Monitoring (SIM): Use SIM mode to monitor for the expected ions of the different isotopologues to confirm their presence.

  • Possible Cause 4: System Contamination. Ghost peaks can arise from septum bleed, contaminated injection port liners, or carryover from previous injections.

  • Troubleshooting:

    • Run a Blank: Inject a solvent blank to see if the unexpected peaks are present.

    • System Maintenance: If the blank shows contamination, bake out the column, replace the septum and liner, and clean the injection port.

Workflow for Identifying Unexpected Peaks in GC-MS

start Unexpected Peak in GC Chromatogram ms_analysis Analyze Mass Spectrum of the Peak start->ms_analysis compare_library Compare with MS Library ms_analysis->compare_library known_compound Peak Identified as Known Compound compare_library->known_compound unknown_compound Peak Remains Unknown compare_library->unknown_compound check_stabilizer Is it the Stabilizer? unknown_compound->check_stabilizer run_stabilizer_std Run Stabilizer Standard check_stabilizer->run_stabilizer_std Yes check_impurities Could it be a Synthesis Impurity? check_stabilizer->check_impurities No stabilizer_confirmed Stabilizer Confirmed run_stabilizer_std->stabilizer_confirmed run_impurity_std Run Standards of Expected Impurities check_impurities->run_impurity_std Yes check_isotopologues Are there Isotopologues? check_impurities->check_isotopologues No impurity_confirmed Impurity Confirmed run_impurity_std->impurity_confirmed sim_mode Use SIM Mode to Check for d0-d7 check_isotopologues->sim_mode Yes check_contamination Is it System Contamination? check_isotopologues->check_contamination No isotopologues_confirmed Isotopologues Confirmed sim_mode->isotopologues_confirmed run_blank Run Solvent Blank check_contamination->run_blank blank_shows_peak Peak in Blank: System Contamination run_blank->blank_shows_peak perform_maintenance Perform System Maintenance blank_shows_peak->perform_maintenance start Low Isotopic Purity Measured by NMR check_integration Verify Integration and Baseline start->check_integration reprocess_spectrum Reprocess Spectrum check_integration->reprocess_spectrum Incorrect integration_correct Integration is Correct check_integration->integration_correct Correct reprocess_spectrum->integration_correct check_impurities Check for Protonated Impurities integration_correct->check_impurities run_2d_nmr Run 2D NMR (COSY, HSQC) check_impurities->run_2d_nmr check_solvent Check for Water in NMR Solvent check_impurities->check_solvent No Impurities Found compare_gcms Compare with GC-MS Data run_2d_nmr->compare_gcms impurity_identified Impurity Identified compare_gcms->impurity_identified recalculate_purity Recalculate Purity Excluding Impurity Signals impurity_identified->recalculate_purity purity_confirmed Isotopic Purity Confirmed recalculate_purity->purity_confirmed use_fresh_solvent Use Fresh/Dry Deuterated Solvent check_solvent->use_fresh_solvent use_fresh_solvent->purity_confirmed

References

Technical Support Center: Enhancing Signal-to-Noise Ratio with Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Styrene-d8 in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on leveraging this compound to enhance the signal-to-noise ratio in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: How does this compound enhance the signal-to-noise ratio (S/N)?

A1: this compound, a deuterated solvent, primarily enhances the signal-to-noise ratio in ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.[1][2][3] In ¹H NMR, standard non-deuterated solvents produce large signals that can obscure the signals from the analyte of interest.[4][5] By replacing hydrogen atoms with deuterium, this compound becomes "invisible" in the ¹H NMR spectrum, thus eliminating the large solvent peaks and significantly reducing the background noise. This allows the signals from your compound of interest to be observed with much greater clarity, effectively increasing the signal-to-noise ratio.[1]

Q2: What are the primary applications of this compound in research and drug development?

A2: this compound has several key applications:

  • NMR Solvent: It serves as a deuterated solvent for acquiring high-resolution NMR spectra of analytes, particularly those soluble in non-polar aromatic solvents.[6]

  • Internal Standard: In mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), this compound is used as an internal standard for the quantitative analysis of volatile organic compounds.[7]

  • Kinetic and Mechanistic Studies: The deuterium isotope effect, where C-D bonds react slower than C-H bonds, makes this compound valuable for studying reaction mechanisms.[6][8]

  • Synthesis of Labeled Compounds: It is used in the synthesis of deuterated polymers and other labeled molecules for various research purposes, including tracking metabolic pathways of drugs.[8][9]

  • Drug Development: Deuterated compounds, in general, are used to improve the metabolic stability and pharmacokinetic profiles of drugs.[10][11][12] this compound can be a building block in the synthesis of such deuterated drug candidates.

Q3: My this compound sample contains 4-tert-butylcatechol (TBC). Will this interfere with my experiment?

A3: 4-tert-butylcatechol (TBC) is added as a stabilizer to prevent the polymerization of styrene.[13][14] In most applications, the low concentration of TBC (typically 10-15 mg/L) does not significantly interfere.[14] However, in highly sensitive analyses or when working at very low analyte concentrations, the TBC signals may be observable in the NMR spectrum or in the chromatogram. It is crucial to be aware of the presence of TBC and its expected spectral signature to avoid misinterpretation of your data.

Q4: Can I remove the 4-tert-butylcatechol (TBC) stabilizer from this compound?

A4: Yes, the TBC stabilizer can be removed, but it should be done with caution and immediately before use, as unstabilized styrene can polymerize. A common method is to pass the this compound through a small column of activated alumina or silica gel. However, be aware that once the stabilizer is removed, the risk of polymerization increases, especially upon exposure to heat, light, or air.

Data Presentation

The use of deuterated solvents is a fundamental strategy for improving the signal-to-noise ratio in ¹H NMR spectroscopy. The following table provides a conceptual illustration of the significant improvement in the signal-to-noise ratio (S/N) when using a deuterated solvent compared to its non-deuterated counterpart.

SolventAnalyte ConcentrationEstimated S/N Ratio (Analyte Signal vs. Largest Solvent Signal)Comments
Styrene (non-deuterated)10 mM< 1:1000The intense signals from the solvent protons completely obscure the analyte signals.
This compound (99.5% D)10 mM> 100:1The residual proton signals from the solvent are minimal, allowing for clear detection of the analyte signals.

Note: The S/N ratios are estimates and can vary depending on the specific analyte, spectrometer, and experimental parameters.

Experimental Protocols

Protocol 1: Preparing an NMR Sample with this compound

Objective: To prepare a sample for high-resolution ¹H NMR analysis using this compound as the solvent.

Materials:

  • This compound (≥98 atom % D)

  • Analyte of interest

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer (optional)

  • Balance

Procedure:

  • Weigh the Analyte: Accurately weigh 2-10 mg of your solid sample directly into a clean, dry vial. For a liquid sample, use a microliter syringe to transfer an appropriate volume.

  • Add this compound: Add approximately 0.6-0.7 mL of this compound to the vial containing your analyte. The final sample height in the NMR tube should be at least 4.5 cm.[4]

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

  • Filter the Sample: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[8][15][16]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Homogenize: Gently invert the NMR tube several times to ensure the solution is homogeneous.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: Using this compound as an Internal Standard in GC-MS

Objective: To perform quantitative analysis of a volatile organic compound (VOC) using this compound as an internal standard.

Materials:

  • This compound (≥98 atom % D)

  • Analyte of interest

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks and pipettes

  • GC-MS system

Procedure:

  • Prepare a Stock Solution of Internal Standard: Prepare a stock solution of this compound in a high-purity solvent at a known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Create a series of calibration standards by adding varying, known amounts of the analyte to volumetric flasks. To each flask, add a constant, known amount of the this compound internal standard stock solution. Dilute to volume with the solvent.

  • Prepare the Sample: To your unknown sample, add the same constant, known amount of the this compound internal standard stock solution.

  • GC-MS Analysis: Inject the calibration standards and the sample into the GC-MS system.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Calculate the peak area ratio for your unknown sample.

    • Determine the concentration of the analyte in your sample using the calibration curve.[17]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio Despite Using this compound

Possible Cause Troubleshooting Step
Low Analyte Concentration Increase the amount of your sample dissolved in the this compound.
Poor Magnetic Field Homogeneity (Shimming) Ensure the sample is properly positioned in the spectrometer and perform manual or automated shimming procedures to optimize the magnetic field.[18]
Insoluble Particles in the Sample Re-filter your sample through a fresh cotton/glass wool plug to remove any suspended solids.[15][16]
Paramagnetic Impurities Paramagnetic impurities can broaden NMR signals. If suspected, try to repurify your sample.
Incorrect Receiver Gain An improperly set receiver gain can lead to poor signal intensity. Use the automatic gain setting or manually optimize it.

Issue 2: Unexpected Peaks in the NMR Spectrum

Possible Cause Troubleshooting Step
Residual Protons in this compound Even highly deuterated solvents contain a small amount of residual protons. The residual peak for this compound will appear in the aromatic region. Consult a solvent impurity chart for the exact chemical shift.
Water Contamination Many deuterated solvents are hygroscopic. A broad peak around 1.5-2.5 ppm in a non-polar solvent like this compound could be due to water. To minimize this, use dry glassware and handle the solvent in a dry environment.[10]
Stabilizer (4-tert-butylcatechol) The stabilizer will have its own characteristic peaks. Identify these peaks to avoid misinterpreting them as part of your analyte's spectrum.
Sample Impurities The unexpected peaks may be from impurities in your sample. Verify the purity of your sample using other analytical techniques like LC-MS or GC-MS.
Contamination from NMR Tube or Cap Ensure NMR tubes and caps are thoroughly cleaned and dried before use.[4]

Issue 3: Polymerization of this compound

Possible Cause Troubleshooting Step
Absence of Stabilizer If you have removed the TBC stabilizer, the risk of polymerization is high. Use the unstabilized this compound immediately after preparation.
Exposure to Heat or Light Store this compound in a cool, dark place. Avoid leaving samples in direct sunlight or near heat sources.
Presence of Initiators Certain impurities can act as polymerization initiators. Ensure your sample and glassware are free from such contaminants.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire NMR Spectrum filter->nmr process Process Data nmr->process analyze Analyze Spectrum process->analyze

NMR Sample Preparation and Analysis Workflow.

Troubleshooting_Signal_Noise cluster_causes Potential Causes cluster_solutions Solutions start Poor S/N Ratio low_conc Low Analyte Concentration start->low_conc poor_shim Poor Shimming start->poor_shim particles Particulates start->particles paramagnetic Paramagnetic Impurities start->paramagnetic inc_conc Increase Concentration low_conc->inc_conc re_shim Re-shim poor_shim->re_shim re_filter Re-filter Sample particles->re_filter purify Purify Sample paramagnetic->purify

Troubleshooting Poor Signal-to-Noise Ratio.

Signaling_Pathway_Drug_Development styrene_d8 This compound deuterated_drug Deuterated Drug Candidate styrene_d8->deuterated_drug Synthesis metabolism In Vivo Metabolism (Slower due to KIE) deuterated_drug->metabolism pk_profile Improved Pharmacokinetic Profile metabolism->pk_profile efficacy Enhanced Therapeutic Efficacy / Reduced Toxicity pk_profile->efficacy

Role of this compound in Drug Development.

References

Technical Support Center: Troubleshooting Calibration Curve Issues with Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Styrene-d8 as an internal standard in analytical experiments, particularly in gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard (IS) eluting at a slightly different retention time than native Styrene?

A1: This is a known phenomenon called the "chromatographic isotope effect."[1] The increased mass of deuterium in this compound can lead to subtle differences in its physical properties, affecting its interaction with the GC column's stationary phase. Typically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[1]

Q2: My calibration curve for Styrene is non-linear. What are the common causes when using this compound as an internal standard?

A2: Non-linear calibration curves can arise from several factors. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to signal suppression or enhancement.[2]

  • In-source Fragmentation: The internal standard, this compound, might undergo fragmentation in the ion source of the mass spectrometer, potentially leading to a loss of deuterium and creating ions that interfere with the quantification of the native analyte.[1]

  • Isotopic Impurity: The this compound standard may contain a small amount of unlabeled Styrene, which can cause a positive bias, especially at low concentrations.

Q3: What is an acceptable linearity (r²) for a calibration curve?

A3: The acceptable coefficient of determination (r²) value can vary depending on the application and regulatory guidelines. For many applications, an r² value of ≥ 0.995 is considered acceptable.[3][4] However, for assays requiring high accuracy, such as in pharmaceutical analysis, a stricter requirement of r² ≥ 0.999 may be necessary.[3] It is important to consult the specific guidelines relevant to your field.

Q4: Can the purity of my this compound standard affect my results?

A4: Yes, both the chemical and isotopic purity of this compound are critical.

  • Chemical Purity: The presence of other interfering compounds can lead to inaccurate quantification.

  • Isotopic Purity: The presence of unlabeled Styrene as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at lower levels.[5]

Q5: What is "isotopic exchange" or "back-exchange" and is it a concern for this compound?

A5: Isotopic exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, such as the solvent or sample matrix. This is more common when deuterium is attached to heteroatoms (like oxygen or nitrogen). For this compound, the deuterium atoms are on the aromatic ring and the vinyl group, which are generally stable and less prone to exchange under typical GC-MS conditions. However, harsh sample preparation conditions (e.g., strong acids or bases) could potentially facilitate this exchange.[1]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve deviates from linearity, often showing a plateau at higher concentrations or a curve at lower concentrations.

Troubleshooting Workflow:

start Non-Linear Calibration Curve check_range Check Concentration Range start->check_range dilute Dilute High Concentration Standards check_range->dilute High-end non-linearity check_matrix Investigate Matrix Effects check_range->check_matrix General non-linearity check_purity Assess IS Purity check_range->check_purity Low-end non-linearity end_linear Linear Curve Achieved dilute->end_linear matrix_matched Prepare Matrix-Matched Calibrators check_matrix->matrix_matched post_spike Perform Post-Extraction Spike Experiment check_matrix->post_spike matrix_matched->end_linear post_spike->end_linear analyze_is Analyze High Concentration of IS Alone check_purity->analyze_is optimize_ms Optimize MS Conditions analyze_is->optimize_ms IS is pure analyze_is->end_linear IS is impure -> New IS softer_ionization Use Softer Ionization (Lower eV) optimize_ms->softer_ionization softer_ionization->end_linear start Poor/Inconsistent IS Response check_system Check GC-MS System start->check_system leak_check Perform Leak Check check_system->leak_check inlet_maintenance Inlet Maintenance (Liner, Septum) leak_check->inlet_maintenance check_extraction Evaluate Extraction Efficiency inlet_maintenance->check_extraction System OK post_spike_recovery Perform Post-Extraction Spike check_extraction->post_spike_recovery optimize_extraction Optimize Extraction Protocol post_spike_recovery->optimize_extraction Low Recovery check_stability Assess IS Stability post_spike_recovery->check_stability Good Recovery, Inconsistent Response end_stable Stable IS Response Achieved optimize_extraction->end_stable solvent_stability Incubate IS in Sample Solvent check_stability->solvent_stability solvent_stability->end_stable

References

Validation & Comparative

Styrene-d8 vs. Non-deuterated Styrene in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the choice of standards is paramount to achieving accurate and reliable quantification. This guide provides a comprehensive comparison of the use of styrene-d8, a deuterated internal standard, versus non-deuterated styrene in analytical methodologies, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is crucial for researchers, scientists, and drug development professionals who require high-quality data for applications ranging from environmental monitoring and toxicology to pharmaceutical analysis.

The Gold Standard: Isotope Dilution Mass Spectrometry

This compound, a fully deuterated variant of styrene, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this powerful quantitative technique, a known amount of the deuterated standard is added to a sample at the beginning of the sample preparation process. Because this compound is chemically almost identical to non-deuterated styrene, it behaves similarly during extraction, cleanup, and analysis.[1] Any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference.[2] This allows for highly accurate and precise quantification, as the ratio of the native analyte to the deuterated standard remains constant even with variations in sample preparation and instrument response.[1]

Performance Comparison: Internal Standard vs. External Standard Methods

The use of an internal standard like this compound can significantly improve the performance of an analytical method compared to an external standard method, where the quantification relies on a calibration curve generated from standards prepared separately from the samples. The following table summarizes typical performance data for the analysis of styrene using GC-MS with and without an internal standard.

Performance MetricMethod with this compound (Internal Standard)Method with Non-deuterated Styrene (External Standard)
Linearity (R²)
≥ 0.9990.9903 - 0.99993
Limit of Detection (LOD) 0.04 - 0.6 ng/mL0.1 - 0.8 ppm
Limit of Quantitation (LOQ) 0.15 - 1.86 ng/mL1.20 µg/mL - 1.86 ng/mL
Recovery (%) 90 - 116%91.4 - 97.8%
Repeatability (RSD) < 15%< 2.81% - 4.36%

Experimental Protocols

Key Experiment: Quantification of Styrene in a Liquid Matrix using GC-MS with this compound Internal Standard

Objective: To accurately quantify the concentration of styrene in a liquid sample using a deuterated internal standard.

Materials:

  • Styrene standard

  • This compound internal standard

  • Dichloromethane (DCM), analytical grade

  • Sample matrix (e.g., water, food simulant)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of styrene and this compound in DCM at a concentration of 1000 µg/mL.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the sample matrix with varying concentrations of the styrene stock solution. Add a constant amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation: To a known volume of the sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

  • GC-MS Analysis: Inject a 1 µL aliquot of each calibration standard and the sample into the GC-MS system.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of styrene to the peak area of this compound against the concentration of styrene for the calibration standards. Determine the concentration of styrene in the sample by using the peak area ratio from the sample and the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationship between the analytical methods and the experimental workflow for styrene analysis.

logical_relationship cluster_methods Analytical Methods for Styrene Quantification cluster_internal_standards Types of Internal Standards External_Standard External Standard Method Internal_Standard Internal Standard Method Non_Deuterated_IS Non-Deuterated IS Internal_Standard->Non_Deuterated_IS Similar Chemical Properties Deuterated_IS This compound (Deuterated IS) Internal_Standard->Deuterated_IS Ideal Chemical & Physical Properties IDMS Isotope Dilution Mass Spectrometry Deuterated_IS->IDMS Enables Analytical_Problem Need for Accurate Styrene Quantification Analytical_Problem->External_Standard Simpler Approach Analytical_Problem->Internal_Standard Higher Accuracy & Precision

Caption: Logical relationship of analytical methods for styrene quantification.

experimental_workflow Start Start Stock_Solution Prepare Stock Solutions (Styrene & this compound) Start->Stock_Solution Calibration_Standards Prepare Calibration Standards (Spike with Styrene & constant this compound) Stock_Solution->Calibration_Standards Sample_Preparation Prepare Sample (Add constant this compound) Stock_Solution->Sample_Preparation GCMS_Analysis GC-MS Analysis Calibration_Standards->GCMS_Analysis Sample_Preparation->GCMS_Analysis Data_Analysis Data Analysis (Generate Calibration Curve & Quantify) GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for styrene analysis using an internal standard.

Conclusion

The use of this compound as an internal standard in analytical methods like GC-MS offers significant advantages over non-deuterated styrene used in external standard methods. The near-identical chemical and physical properties of this compound to the native analyte allow it to effectively compensate for variations in sample preparation and instrument response, leading to improved accuracy, precision, and reliability of quantitative results. While the initial cost of deuterated standards may be higher, the enhanced data quality and reduced need for repeat analyses often justify the investment for critical applications in research, drug development, and regulated environments.

References

A Comparative Guide to Internal Standards for the Validation of Analytical Methods for Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of styrene in various matrices is critical across numerous fields, from monitoring food contact material compliance to assessing environmental exposure and ensuring the quality of pharmaceutical products. The validation of the analytical methods used for this purpose is paramount to guarantee reliable and reproducible data. A key component of a robust analytical method, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is the use of an internal standard. This guide provides a comparative overview of Styrene-d8 and other common internal standards used in the validation of analytical methods for styrene quantification.

The Role of the Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the unknown samples. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard should not be naturally present in the sample and should be well-resolved chromatographically from other components. For mass spectrometry, isotopically labeled analogs of the analyte, such as this compound, are often the preferred choice as they exhibit nearly identical chemical behavior to the analyte.

Comparison of Internal Standards for Styrene Analysis

This section compares the performance of this compound with two common alternatives: Toluene and its deuterated form, Toluene-d8. The selection of an appropriate internal standard is contingent on the specific requirements of the analytical method, including the matrix, the expected concentration range of styrene, and the instrumentation used.

Table 1: Performance Characteristics of Internal Standards for Styrene Quantification

Validation ParameterThis compound (GC-MS)Toluene (GC-FID)[1][2][3]Toluene-d8 (GC-MS)
Linearity (R²) > 0.99 (Typical)> 0.99[1][2]> 0.99 (Typical)
Accuracy (% Recovery) 90-110% (Expected)86.58 - 98.74%[1]90-110% (Expected)
Precision (%RSD) < 15% (Typical)< 10%[1][2]< 15% (Typical)
Limit of Detection (LOD) Analyte & Matrix Dependent0.6 ng/mL[3]Analyte & Matrix Dependent
Limit of Quantification (LOQ) Analyte & Matrix Dependent1.86 ng/mL[3]Analyte & Matrix Dependent
Structural Similarity High (Isotopologue)ModerateModerate
Co-elution Risk Low (Mass Spectrometry)PossibleLow (Mass Spectrometry)

Note: Data for this compound and Toluene-d8 are based on typical performance characteristics for deuterated internal standards in GC-MS analysis of volatile organic compounds, as specific comprehensive validation reports for styrene analysis were not available in the cited literature. Data for Toluene is derived from a specific validation study for styrene and α-methylstyrene analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. Below are representative experimental protocols for the quantification of styrene using this compound as an internal standard with GC-MS.

Experimental Protocol: Quantification of Styrene in a Polymer Matrix using this compound by GC-MS

1. Objective: To validate a method for the quantification of residual styrene monomer in a polymer matrix.

2. Materials and Reagents:

  • Styrene (analytical standard, >99% purity)

  • This compound (internal standard, >98% isotopic purity)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Polymer sample

  • Volumetric flasks, pipettes, and syringes

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

3. Standard Preparation:

  • Styrene Stock Solution (1000 µg/mL): Accurately weigh 100 mg of styrene and dissolve in 100 mL of DCM.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the styrene stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 5 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 1 g of the polymer sample into a 20 mL headspace vial.

  • Add 5 mL of DCM to the vial.

  • Spike the sample with the this compound internal standard stock solution to a final concentration of 5 µg/mL.

  • Seal the vial and vortex for 1 minute to facilitate the extraction of styrene from the polymer matrix.

  • Allow the sample to equilibrate for at least 1 hour at room temperature.

5. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Styrene: m/z 104 (quantification), 78, 51 (qualifier)

      • This compound: m/z 112 (quantification)

6. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the ratio of the peak area of styrene to the peak area of this compound against the concentration of styrene. Perform a linear regression and determine the coefficient of determination (R²), which should be ≥ 0.99.

  • Accuracy: Analyze a blank polymer sample spiked with known concentrations of styrene (low, medium, and high levels). Calculate the percent recovery. Acceptance criteria are typically between 80% and 120%.

  • Precision: Analyze at least five replicates of a spiked polymer sample at a medium concentration level. Calculate the relative standard deviation (%RSD). Acceptance criteria are typically ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

Analytical Method Validation Workflow prep_standards Standard Preparation (Styrene & this compound) gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis prep_sample Sample Preparation (Polymer Dissolution & Spiking) prep_sample->gcms_analysis data_acquisition Data Acquisition (Peak Area Integration) gcms_analysis->data_acquisition calibration_curve Calibration Curve Generation (Linearity Assessment) data_acquisition->calibration_curve quantification Quantification of Styrene in Sample data_acquisition->quantification calibration_curve->quantification validation_assessment Validation Parameter Assessment (Accuracy, Precision, LOD, LOQ) quantification->validation_assessment report Final Report validation_assessment->report

Caption: Workflow for the validation of an analytical method for styrene using GC-MS.

Signaling Pathway of Method Validation Logic

The process of analytical method validation follows a logical pathway to ensure the method is fit for its intended purpose.

Method Validation Logic method_development Analytical Method Development validation_protocol Develop Validation Protocol method_development->validation_protocol define_requirements Define Analytical Requirements define_requirements->method_development execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness evaluate_results Evaluate Results vs. Acceptance Criteria specificity->evaluate_results linearity->evaluate_results accuracy->evaluate_results precision->evaluate_results lod_loq->evaluate_results robustness->evaluate_results validation_report Prepare Validation Report evaluate_results->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Logical flow of the analytical method validation process.

Conclusion

The choice of an internal standard is a critical decision in the development and validation of analytical methods for styrene. This compound, being an isotopic analog, offers the highest degree of chemical similarity to the analyte, minimizing potential biases in quantification. While other internal standards like Toluene and Toluene-d8 can also provide reliable results, their performance should be carefully evaluated against the specific requirements of the method. This guide provides a framework for comparing these internal standards and a detailed protocol to aid researchers in the validation of their analytical methods, ultimately contributing to the generation of high-quality, reliable data.

References

A Researcher's Guide to Deuterated Internal Standards for Styrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of styrene, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of commonly used deuterated internal standards for styrene analysis by gas chromatography-mass spectrometry (GC-MS), supported by representative experimental data and detailed methodologies.

In the realm of quantitative analytical chemistry, particularly for chromatographic techniques, internal standards are indispensable for correcting variations that can arise during sample preparation and analysis. Deuterated stable isotope-labeled internal standards are widely regarded as the "gold standard" because their chemical and physical properties are nearly identical to the analyte of interest.[1][2][3] This ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and improving the precision and accuracy of the results.[4][5][6][7]

For styrene analysis, several deuterated isotopologues are commercially available, with styrene-d8, styrene-d5, and styrene-d3 being the most common. The selection of the optimal deuterated standard depends on several factors, including the desired mass shift, potential for isotopic overlap, and the stability of the deuterium labels.

Performance Comparison of Deuterated Styrene Internal Standards

This compound is often considered the most robust choice for an internal standard in styrene analysis.[10][11] Its eight deuterium atoms provide a significant mass shift of 8 daltons from the native styrene molecule. This large mass difference minimizes the potential for isotopic overlap from the natural abundance of ¹³C in the analyte, which can be a concern with less-deuterated standards, especially at low concentrations. The deuterium atoms in this compound are located on the aromatic ring and the vinyl group, which are generally non-exchangeable under typical analytical conditions.

Styrene-d5 , with five deuterium atoms on the aromatic ring, also offers a substantial mass shift and is a suitable internal standard. However, some studies using poly(styrene-d5) have noted the potential for hydrogen-deuterium (H-D) exchange under certain conditions, which could compromise analytical accuracy.[12][13] While this is less of a concern for the monomer under standard GC-MS conditions, it is a factor to consider, particularly if the analytical method involves harsh chemical treatments.

Styrene-d3 , with three deuterium atoms, provides a smaller mass shift. While still effective, there is a greater theoretical risk of isotopic overlap compared to the more heavily deuterated analogs. This can potentially impact the accuracy and precision of the assay, especially at the lower limits of quantification.

The following table summarizes the expected performance characteristics of these deuterated internal standards based on typical method validation data for styrene analysis by GC-MS.

Performance MetricThis compoundStyrene-d5Styrene-d3
Linearity (R²) > 0.995> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%93 - 107%90 - 110%
Precision (% RSD) < 5%< 7%< 10%
Limit of Quantification (LOQ) ~0.1 ng/mL~0.2 ng/mL~0.5 ng/mL
Potential for Isotopic Overlap LowLow to ModerateModerate
Relative Cost HighModerateLower

Experimental Protocol: A General Method for Styrene Quantification by GC-MS

This section provides a detailed methodology for the quantitative analysis of styrene in a liquid matrix using a deuterated internal standard. This protocol is a representative example and may require optimization for specific sample matrices and instrumentation.

1. Reagents and Materials

  • Styrene (analytical standard grade)

  • Deuterated internal standard (this compound, Styrene-d5, or Styrene-d3)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., water, plasma, etc.)

  • Autosampler vials with septa

2. Standard and Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of styrene and the chosen deuterated internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of styrene by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration of 100 ng/mL in methanol.

  • Calibration Standards: To 1 mL of the appropriate matrix in an autosampler vial, add 10 µL of each styrene working standard solution and 10 µL of the internal standard spiking solution.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Test Samples: To 1 mL of the test sample in an autosampler vial, add 10 µL of the internal standard spiking solution.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Styrene: m/z 104 (quantifier), 78, 51 (qualifiers)

    • This compound: m/z 112 (quantifier)

    • Styrene-d5: m/z 109 (quantifier)

    • Styrene-d3: m/z 107 (quantifier)

4. Data Analysis

  • Integrate the peak areas for the quantifier ions of styrene and the deuterated internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of styrene in the QC and test samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of styrene using a deuterated internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Standards (Analyte) Stock->Working Spiking IS Spiking Solution Stock->Spiking Cal_QC Calibration Standards & QCs Working->Cal_QC Spiking->Cal_QC Sample Test Samples Spiking->Sample Injection GC Injection Cal_QC->Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Response Ratio Calculation Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Concentration Determination Calibration->Quantification

Figure 1. A generalized workflow for the quantitative analysis of styrene using a deuterated internal standard.

G cluster_logic Principle of Isotope Dilution Analyte Styrene (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Deuterated Styrene (IS) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Ratio Ratio of Analyte/IS (Constant) GCMS->Ratio Result Accurate Quantification Ratio->Result

Figure 2. The logical relationship illustrating how a deuterated internal standard corrects for analytical variability.

References

Styrene-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical factor that directly influences the accuracy and precision of results. This guide provides an objective comparison of styrene-d8 as an internal standard against a common non-deuterated alternative, toluene, supported by experimental data.

This compound, a deuterated form of styrene, is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs).[1] Its key advantage lies in its chemical and physical similarity to the analyte of interest, styrene, and other aromatic compounds. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects and instrument variability, leading to more robust and reliable quantification.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is paramount for achieving high-quality data in quantitative analysis. While isotopically labeled standards like this compound are often considered the gold standard, it is valuable to compare their performance with other alternatives. The following table summarizes validation data from a study utilizing toluene as an internal standard for the quantification of styrene, providing a benchmark for a non-deuterated alternative.

Performance ParameterStyrene with Toluene as Internal StandardThis compound (Expected Performance)
Linearity (Correlation Coefficient, r) 0.9903[2]Typically >0.99
Precision (Repeatability, RSD%) 0.11% - 2.42% (across different concentrations)[2]Generally expected to be low (<15%)
Accuracy (% Recovery) 86.58% - 98.74%[3]Generally expected to be within 85-115%

Note: The performance of any internal standard is highly dependent on the specific analyte, matrix, and analytical method. The data for toluene is from a specific validated GC-FID method. The expected performance for this compound is based on the general characteristics of deuterated internal standards, which are known to provide high accuracy and precision by co-eluting with the analyte and experiencing similar matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the use of toluene as a non-deuterated internal standard and a general protocol for the application of this compound.

Protocol 1: Quantification of Styrene using Toluene as an Internal Standard (GC-FID)

This protocol is based on a validated method for the quantification of styrene and α-methylstyrene.[2][3][4]

1. Standard and Sample Preparation:

  • Prepare a stock solution of styrene in dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 6.83x10⁻⁴ mol/L to 4.059x10⁻³ mol/L.[2]

  • To 2 mL of each calibration standard and sample, add a fixed amount (e.g., 15 µL) of a toluene internal standard solution.[4]

2. GC-FID Analysis:

  • Injector Temperature: 280°C

  • Split Ratio: 1/100

  • Injection Volume: 0.2 µL

  • Oven Temperature Program: Start at 50°C for 1 min, ramp to 80°C at 2°C/min, hold for 2 min, then ramp to 200°C at 10°C/min, and hold for 12 min.

  • Detector (FID) Temperature: 280°C

  • Carrier Gas: Helium at a flow rate of 30 mL/min.

3. Data Analysis:

  • Calculate the ratio of the peak area of styrene to the peak area of toluene for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the styrene standards.

  • Determine the concentration of styrene in the samples from the calibration curve.

Protocol 2: General Workflow for Quantification of Volatile Organic Compounds using this compound as an Internal Standard (GC-MS)

This protocol outlines a typical workflow for the use of this compound in the analysis of VOCs.

1. Sample Preparation:

  • To a known volume or weight of the sample (e.g., water, soil extract, or dissolved polymer), add a precise amount of a standard solution of this compound.

  • The concentration of the internal standard should be in the same order of magnitude as the expected analyte concentration.

  • Prepare calibration standards containing known concentrations of the target analytes and the same fixed concentration of this compound.

2. GC-MS Analysis:

  • Injector: Operate in splitless or split mode depending on the expected analyte concentration.

  • Column: Use a capillary column suitable for the separation of volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Oven Temperature Program: Optimize the temperature program to achieve good separation of the analytes of interest.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the target analytes and for this compound (e.g., m/z 112 for the molecular ion).

3. Data Analysis:

  • Calculate the ratio of the peak area of the target analyte to the peak area of this compound for each standard and sample.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

  • Quantify the analyte concentration in the samples using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification A Prepare Analyte Stock Solution B Create Calibration Curve Standards A->B D Add Fixed Amount of Internal Standard (Toluene or this compound) to all Standards and Samples B->D C Prepare Samples C->D E Inject into GC-MS/FID D->E F Separation on GC Column E->F G Detection by MS or FID F->G H Measure Peak Areas of Analyte and Internal Standard G->H I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Determine Analyte Concentration in Samples J->K

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

Analyte Analyte SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Quantification Quantification Ratio->Quantification

Caption: Logical relationship of an internal standard in a quantitative analytical workflow.

Conclusion

Both deuterated and non-deuterated internal standards can be effectively used in quantitative analysis. The choice of internal standard significantly impacts the accuracy and precision of the results.

  • This compound , as a deuterated internal standard, is expected to offer superior performance in compensating for matrix effects and variability during sample preparation and analysis due to its close physicochemical similarity to the analyte. This is particularly advantageous in complex matrices where significant signal suppression or enhancement may occur.

  • Toluene , as a non-deuterated internal standard, can also provide acceptable accuracy and precision, as demonstrated by the validation data presented. It is a more cost-effective option but may not track the analyte's behavior as closely as a deuterated analog, potentially leading to greater variability in complex samples.

Ultimately, the selection of an internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard provides the required accuracy, precision, and robustness for the specific application and sample matrix. For high-stakes applications in regulated environments, the use of a deuterated internal standard such as this compound is generally the preferred approach.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods Using Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Styrene-d8 in the inter-laboratory comparison of analytical methods for volatile organic compounds (VOCs), with a primary focus on styrene. Given the absence of direct inter-laboratory proficiency tests for this compound as a primary analyte, this document focuses on its critical role as an internal standard to ensure accuracy and reproducibility in such comparisons. The principles and data presented here are synthesized from established analytical methods, validation studies, and standard protocols.

The Role of this compound as an Internal Standard

This compound is a deuterated analog of styrene where eight hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS) methods.[1] When added to a sample at a known concentration, this compound co-elutes with styrene and exhibits similar chemical behavior during sample preparation and analysis. However, it is distinguishable by its higher mass-to-charge ratio in the mass spectrometer. This allows it to be used to correct for variations in sample injection volume, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the quantification of styrene and other related VOCs.[2][3][4]

Performance of Analytical Methods Using Internal Standards

While specific inter-laboratory comparison data for this compound is not publicly available, the performance of analytical methods for styrene using internal standards has been well-documented in validation studies. These studies provide a benchmark for the expected performance across different laboratories. The key performance parameters are summarized in the table below.

Performance ParameterTypical Value/RangeAnalytical MethodInternal StandardReference
Linearity (r²) > 0.99GC-FIDToluene[5][6]
Limit of Detection (LOD) 0.8 ppmGC-MS-[7]
Limit of Quantitation (LOQ) 0.0010 mass %Capillary GCn-propylbenzene[8]
Precision (RSD) < 1.77%GC-[7]
Accuracy (Recovery) 90 - 116%HS-SPME-GC-MS/MS-[9]

Note: The data presented is from single-laboratory validation studies and is intended to be indicative of the performance achievable with a well-validated method.

Experimental Protocols

A detailed experimental protocol for the analysis of styrene in a given matrix (e.g., water, soil, biological fluid) using this compound as an internal standard is crucial for a successful inter-laboratory comparison. The following is a generalized protocol based on common GC-MS methods.

Objective:

To determine the concentration of styrene in a set of blind samples distributed to participating laboratories, using this compound as an internal standard to ensure comparability of results.

Materials:
  • Styrene standard solution (certified reference material)

  • This compound internal standard solution (certified reference material)

  • High-purity solvent (e.g., methanol, dichloromethane)

  • Sample matrix (e.g., deionized water, blank soil)

  • Autosampler vials with septa

Instrumentation:
  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for VOC analysis (e.g., DB-5ms, HP-5ms)

Procedure:
  • Preparation of Calibration Standards:

    • Prepare a stock solution of styrene in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Spike each calibration standard with a constant, known concentration of the this compound internal standard solution.

  • Sample Preparation:

    • Accurately weigh or measure a portion of the unknown sample.

    • Spike the sample with the same constant, known concentration of the this compound internal standard solution as used for the calibration standards.

    • Perform any necessary extraction or cleanup steps as defined in the specific method (e.g., liquid-liquid extraction, solid-phase microextraction).

  • GC-MS Analysis:

    • Analyze the calibration standards and prepared samples by GC-MS.

    • Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for both styrene and this compound.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area of Styrene / Concentration of Styrene) / (Area of this compound / Concentration of this compound)

    • Calculate the average RF from the calibration standards.

    • For each unknown sample, calculate the concentration of styrene using the following formula: Concentration of Styrene = (Area of Styrene / Area of this compound) * (Concentration of this compound / Average RF)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_spike Internal Standard Spiking cluster_analysis Analysis cluster_data Data Processing Cal_Std Calibration Standards Spike_Cal Spike with This compound Cal_Std->Spike_Cal Sample Unknown Samples Spike_Sample Spike with This compound Sample->Spike_Sample GCMS GC-MS Analysis Spike_Cal->GCMS Spike_Sample->GCMS Calc_RF Calculate Response Factors GCMS->Calc_RF Calibration Data Calc_Conc Calculate Styrene Concentration GCMS->Calc_Conc Sample Data Calc_RF->Calc_Conc Result Final Result Calc_Conc->Result

Caption: Experimental workflow for styrene analysis using this compound internal standard.

logical_relationship cluster_sources_of_error Potential Sources of Analytical Variation cluster_internal_standard Role of Internal Standard (this compound) cluster_correction Correction and Normalization Injection Injection Volume Variability Correction Ratio of Analyte to IS Response Injection->Correction Extraction Inconsistent Extraction Efficiency Extraction->Correction Instrument Instrument Response Drift Instrument->Correction IS This compound IS->Correction Result Accurate & Precise Quantification Correction->Result

References

Deuterium Isotope Effects on Styrene-d8 Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chromatographic Deuterium Isotope Effect (CDE)

The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated counterparts is known as the Chromatographic Deuterium Isotope Effect (CDE). This effect stems from the subtle yet significant physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column, resulting in altered retention behavior.

In gas chromatography (GC), the CDE is particularly pronounced. On commonly used non-polar stationary phases, a phenomenon known as the "inverse isotope effect" is frequently observed.[1] This effect results in the deuterated compound eluting earlier than its non-deuterated counterpart. The primary driver for this is the difference in vapor pressure between the isotopologues; the deuterated compound is slightly more volatile. Conversely, on polar stationary phases, a "normal isotope effect," where the deuterated compound elutes later, may be observed due to stronger dipole-dipole or hydrogen bonding interactions.

Predicted Retention Time Comparison: Styrene-d8 vs. Styrene

Based on the principles of the inverse isotope effect observed for deuterated aromatic hydrocarbons on non-polar GC columns, it is anticipated that This compound will have a shorter retention time than styrene under identical chromatographic conditions. This is supported by experimental data for structurally similar compounds, as detailed in the table below.

Compound PairStationary PhaseObserved EffectReference
Toluene-d5 vs. TolueneSPB-5 (non-polar)Toluene-d5 elutes earlier[1]
Ethylbenzene-d10 vs. EthylbenzeneSPB-5 (non-polar)Ethylbenzene-d10 elutes earlier[1]
Benzene-d6 vs. BenzeneSPB-35 (intermediate polarity)Benzene-d6 shows less effective separation[1]

This table summarizes the expected trend for this compound based on data from analogous compounds, as direct comparative data for this compound was not found in the reviewed literature.

Alternative Analytical Approaches

While gas chromatography is a primary method for the analysis of volatile compounds like styrene, other techniques can also be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of styrene, particularly when coupled with a mass spectrometer. The deuterium isotope effect is also observed in HPLC, with deuterated compounds typically eluting earlier in reversed-phase separations.

  • Supercritical Fluid Chromatography (SFC): SFC offers a "green" alternative to normal-phase HPLC and can provide rapid separations of non-polar compounds. The principles of the deuterium isotope effect would still apply.

  • Headspace Gas Chromatography (HS-GC): For samples where styrene is present in a complex matrix, HS-GC is a valuable technique for selective analysis of the volatile components.

The choice of analytical method will depend on the specific application, sample matrix, and available instrumentation.

Experimental Protocol: GC-MS Analysis of Styrene and this compound

This protocol outlines a validated gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of styrene and this compound.[2][3][4][5]

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended to observe the inverse isotope effect.

2. Reagents and Standards:

  • Styrene (analytical standard grade)

  • This compound (isotopic purity >98%)

  • Internal Standard (e.g., Toluene-d8 or other suitable non-interfering compound)

  • Solvent: Dichloromethane or other suitable high-purity solvent.

3. Standard Preparation:

  • Prepare individual stock solutions of styrene, this compound, and the internal standard in the chosen solvent.

  • Create a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range.

  • Prepare a mixed standard containing both styrene and this compound to determine their relative retention times.

4. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

5. Data Analysis:

  • Record the retention times for styrene and this compound from the analysis of the mixed standard.

  • Calculate the relative retention time of this compound to styrene.

  • For quantitative analysis, generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for this compound vs. Styrene GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Standard_Prep Prepare Styrene, this compound & Internal Standard Solutions Mixed_Standard Create Mixed Standard Standard_Prep->Mixed_Standard Injection Inject Sample into GC-MS Mixed_Standard->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Get_RT Determine Retention Times (RT) Detection->Get_RT Compare_RT Compare RT of this compound and Styrene Get_RT->Compare_RT Quantify Quantitative Analysis Get_RT->Quantify RT_Table Retention Time Comparison Table Compare_RT->RT_Table Conc_Data Concentration Data Quantify->Conc_Data

Caption: Workflow for the GC-MS analysis of this compound and Styrene.

Logical Relationship of Deuterium Isotope Effect

deuterium_isotope_effect Deuterium Isotope Effect on GC Retention Time cluster_cause Physicochemical Cause cluster_effect Chromatographic Effect cluster_outcome Observed Outcome (Non-polar GC column) Deuteration H to D Substitution Bond_Properties C-D bond is shorter, stronger Lower polarizability Deuteration->Bond_Properties Interactions Altered intermolecular interactions with stationary phase Bond_Properties->Interactions Volatility Increased volatility Interactions->Volatility Inverse_Effect Inverse Isotope Effect Volatility->Inverse_Effect Shorter_RT This compound elutes earlier (Shorter Retention Time) Inverse_Effect->Shorter_RT

Caption: The causal chain of the deuterium isotope effect in GC.

References

A Researcher's Guide to Quantifying the Isotopic Purity of Styrene-d8 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards is a critical factor that directly impacts the accuracy and reliability of experimental results. Styrene-d8, a common internal standard in quantitative mass spectrometry-based analyses, is no exception. This guide provides a comprehensive comparison of commercially available this compound standards, detailing the analytical methodologies for verifying their isotopic purity and presenting the data in a clear, comparative format.

Comparison of Commercial this compound Standards

The isotopic purity of this compound standards from major chemical suppliers is typically high, often exceeding 98 atom % D. However, variations in the isotopic distribution can occur between different batches and manufacturers. The following table summarizes the advertised isotopic purity of this compound from several leading suppliers. It is important to note that for the most accurate comparison, researchers should always refer to the Certificate of Analysis (CoA) for a specific lot number.

ManufacturerProduct NumberAdvertised Isotopic Purity (atom % D)
Sigma-Aldrich 338222≥98
Cambridge Isotope Laboratories, Inc. DLM-380≥98
CDN Isotopes D-113698
Thermo Scientific AC1662598+
Zeochem 30076898.0

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using two analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating this compound from its non-deuterated and partially deuterated isotopologues and for quantifying their relative abundances.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

  • GC Separation: Inject a small volume (typically 1 µL) of the prepared sample into a gas chromatograph equipped with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program should be optimized to ensure good separation of styrene from any potential impurities. A typical program might start at 50°C and ramp to 250°C.

  • Mass Spectrometric Analysis: The eluent from the GC column is introduced into a mass spectrometer operating in electron ionization (EI) mode. The mass spectrometer is set to scan a mass range that includes the molecular ions of this compound (m/z 112) and its lower isotopologues (m/z 104-111).

  • Data Analysis: The isotopic purity is determined by calculating the relative abundance of the ion corresponding to the fully deuterated species (d8) compared to the sum of the abundances of all styrene isotopologue ions (d0 to d8). The formula for calculating the atom % D is:

    where n is the number of deuterium atoms in an isotopologue and I_n is the intensity of the corresponding molecular ion peak.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy can be used to determine the amount of residual protons in a this compound sample, thereby providing a measure of its isotopic purity.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound standard in a deuterated solvent that does not have signals in the regions where residual proton signals of styrene are expected (e.g., chloroform-d, CDCl₃). An internal standard with a known concentration and a distinct, sharp signal (e.g., 1,3,5-trinitrobenzene) can be added for quantitative analysis.

  • NMR Data Acquisition: Acquire a ¹H-NMR spectrum of the prepared sample using a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.

  • Data Analysis: Integrate the areas of the residual proton signals corresponding to the aromatic and vinyl protons of styrene. The total integrated area of these residual protons is then compared to the integral of the known internal standard to calculate the concentration of non-deuterated and partially deuterated species. The isotopic purity is then calculated by subtracting the percentage of residual protons from 100%.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for quantifying the isotopic purity of this compound standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute this compound in solvent Injection Inject into GC Dilution->Injection 1 µL Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Integrate Ion Chromatograms Detection->Integration Calculation Calculate Isotopic Purity Integration->Calculation

GC-MS workflow for isotopic purity analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolution Dissolve this compound in deuterated solvent InternalStandard Add Internal Standard Dissolution->InternalStandard Acquisition Acquire ¹H-NMR Spectrum InternalStandard->Acquisition Integration Integrate Residual Proton Signals Acquisition->Integration Calculation Calculate Isotopic Purity Integration->Calculation

¹H-NMR workflow for isotopic purity analysis.

By following these detailed protocols and utilizing the comparative data, researchers can confidently select and verify the isotopic purity of their this compound standards, ensuring the integrity and accuracy of their analytical results.

Performance of Styrene-d8 as an Internal Standard Across Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Styrene-d8 as an internal standard in various analytical matrices, including environmental and biological samples. The selection of an appropriate internal standard is critical for accurate and precise quantification in chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), by compensating for sample matrix effects and variations in sample preparation and instrument response. This compound, a deuterated analog of styrene, is a commonly employed internal standard for the analysis of volatile organic compounds (VOCs). This guide presents a summary of its performance characteristics, detailed experimental protocols, and a comparison with a potential alternative.

Data Presentation: Performance Characteristics of this compound

The following tables summarize the typical performance of this compound in terms of linearity, recovery, and matrix effects in water, soil, and biological matrices. This data has been synthesized from various analytical methodologies and validation studies.

Matrix Analytical Method Linearity (R²) Concentration Range Average Recovery (%) Matrix Effect (%) Alternative Internal Standard
Water Headspace GC-MS>0.9950.5 - 200 µg/L95 - 105< 15Toluene-d8
Soil Purge and Trap GC-MS>0.995 - 500 µg/kg90 - 110< 20Toluene-d8
Biological (Blood/Urine) LC-MS/MS>0.991 - 1000 ng/mL85 - 115< 25Toluene-d8

Note: Performance characteristics can vary based on the specific experimental conditions, instrumentation, and the complexity of the sample matrix.

Comparative Analysis with Toluene-d8

While this compound is an ideal internal standard for styrene analysis due to its structural similarity, Toluene-d8 is another commonly used internal standard for the analysis of a broader range of volatile organic compounds.

Parameter This compound Toluene-d8 Considerations
Structural Similarity to Styrene HighModerateThis compound more closely mimics the chromatographic behavior and ionization of styrene.
Co-elution with Styrene Nearly identical retention time.Different retention time.Co-elution of the internal standard and analyte is ideal for compensating for matrix effects at the point of elution.
Potential for Interference MinimalPotential for interference from endogenous toluene in the sample.
Cost and Availability Generally higher cost.Generally lower cost and more readily available.Practical considerations for routine high-throughput analysis.

Experimental Protocols

Detailed methodologies for the analysis of styrene using this compound as an internal standard in different matrices are provided below.

Analysis of Styrene in Water by Headspace GC-MS

This method is suitable for the determination of volatile organic compounds, including styrene, in drinking and surface water.

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • If residual chlorine is present, add a quenching agent (e.g., sodium thiosulfate).

  • Store samples at 4°C until analysis.

  • For analysis, transfer a 10 mL aliquot of the water sample to a 20 mL headspace vial.

  • Add a known amount of this compound internal standard solution to achieve a final concentration within the calibration range (e.g., 20 µg/L).

  • Add a salting-out agent (e.g., sodium chloride) to increase the partitioning of styrene into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 220°C at 10°C/min, hold for 2 minutes.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for styrene (m/z 104, 78, 51) and this compound (m/z 112, 86, 58).

3. Headspace Autosampler Conditions:

  • Oven Temperature: 80°C.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Equilibration Time: 15 minutes.

  • Injection Volume: 1 mL.

Analysis of Styrene in Soil by Purge and Trap GC-MS

This protocol is designed for the quantification of volatile organic compounds in soil and sediment samples.

1. Sample Preparation:

  • Collect soil samples in appropriate containers and store at 4°C.

  • Weigh approximately 5 g of the soil sample into a purge and trap vial.

  • Add a known amount of this compound internal standard solution.

  • Add 5 mL of organic-free water to the vial.

  • Immediately seal the vial.

2. Purge and Trap Conditions:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes.

  • Trap: Tenax/silica gel/charcoal or equivalent.

  • Desorb Temperature: 250°C for 2 minutes.

  • Bake Temperature: 270°C for 8 minutes.

3. GC-MS Conditions:

  • Same as for water analysis.

Analysis of Styrene in Biological Matrices (Blood/Urine) by LC-MS/MS

This method is suitable for the sensitive determination of styrene in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen blood or urine samples at room temperature.

  • To a 100 µL aliquot of the sample, add 200 µL of acetonitrile containing a known concentration of this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: Sciex QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for styrene and this compound.

Mandatory Visualization

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis Sample 10 mL Water Sample Add_IS Add this compound Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Headspace Headspace Incubation Seal->Headspace GCMS GC-MS Analysis Headspace->GCMS Data Data Acquisition GCMS->Data

Figure 1: Experimental workflow for Styrene analysis in water.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis Sample 5g Soil Sample Add_IS Add this compound Sample->Add_IS Add_Water Add Water Add_IS->Add_Water Seal Seal Vial Add_Water->Seal PurgeTrap Purge and Trap Seal->PurgeTrap GCMS GC-MS Analysis PurgeTrap->GCMS Data Data Acquisition GCMS->Data

Figure 2: Experimental workflow for Styrene analysis in soil.

experimental_workflow_biological cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Blood/Urine Add_IS_ACN Add this compound in ACN Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data Data Acquisition LCMSMS->Data

Figure 3: Experimental workflow for Styrene analysis in biological matrices.

Cross-Validation of Analytical Results: A Comparative Guide to Using Styrene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the use of Styrene-d8 as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of styrene and other volatile organic compounds. We will delve into its performance characteristics, supported by experimental data, and provide a detailed representative methodology for its application in a cross-validation study.

This compound, a deuterated analog of styrene, is a widely used internal standard due to its chemical similarity to the analyte of interest. This similarity ensures that it behaves comparably during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response. Its distinct mass-to-charge ratio allows for clear differentiation from the non-labeled styrene in the mass spectrometer, a critical feature for accurate quantification using isotope dilution mass spectrometry.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development. While this compound is a common choice for styrene analysis, other compounds can be used. The following table summarizes typical performance data for analytical methods utilizing this compound compared to an external standard method and an alternative internal standard, Toluene-d8. This data has been compiled from various validation studies to provide a comparative overview.

ParameterMethod with this compound Internal StandardExternal Standard MethodMethod with Toluene-d8 Internal Standard
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%85 - 115%93 - 107%
Precision (% RSD) < 5%< 15%< 7%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL0.5 - 2 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL1 - 10 ng/mL

Note: The values presented in this table are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

A robust cross-validation of an analytical method is essential to ensure its accuracy and reliability. Below is a representative experimental protocol for the quantification of styrene in a given matrix using this compound as an internal standard, based on established methodologies such as those outlined by the U.S. Environmental Protection Agency (EPA) and ASTM International.[1][2][3][4]

Representative Experimental Protocol for Styrene Quantification using this compound Internal Standard by GC-MS

1. Preparation of Standards

  • Primary Stock Solution of Styrene: Prepare a stock solution of styrene in methanol at a concentration of 1 mg/mL.

  • Primary Stock Solution of this compound: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with appropriate volumes of the styrene stock solution to achieve a concentration range relevant to the expected sample concentrations. A typical range might be 1, 5, 10, 50, 100, and 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in methanol.

2. Sample Preparation

  • To 1 mL of the sample, add 10 µL of the 50 ng/mL this compound internal standard working solution, resulting in a final internal standard concentration of 0.5 ng/mL.

  • Vortex the sample for 30 seconds.

  • Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Styrene: m/z 104 (quantifier), 78, 51 (qualifiers).

      • This compound: m/z 112 (quantifier), 86 (qualifier).

4. Data Analysis and Cross-Validation

  • Construct a calibration curve by plotting the ratio of the peak area of styrene to the peak area of this compound against the concentration of the calibration standards.

  • Quantify the concentration of styrene in the samples using the calibration curve.

  • Cross-Validation: To cross-validate the method, analyze a set of quality control (QC) samples (low, medium, and high concentrations) prepared independently. The results should be compared against the nominal concentration, and the accuracy and precision should fall within the acceptance criteria (e.g., accuracy within ±15%, precision <15% RSD).

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Styrene_Stock Styrene Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (1-500 ng/mL) Styrene_Stock->Cal_Standards IS_Stock This compound Stock Solution (1 mg/mL) IS_Working This compound Working Solution (50 ng/mL) IS_Stock->IS_Working Spiked_Sample Spiked Sample IS_Working->Spiked_Sample Add 10 µL Sample Sample (1 mL) Sample->Spiked_Sample Extracted_Sample Extracted Sample for Analysis Spiked_Sample->Extracted_Sample Liquid-Liquid Extraction GC_MS GC-MS System Extracted_Sample->GC_MS Inject 1 µL Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Styrene Calibration_Curve->Quantification Validation Cross-Validation with QC Samples Quantification->Validation

Caption: Experimental workflow for styrene analysis using this compound.

Start Start: Method Validation Define_Params Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Start->Define_Params Prep_Standards Prepare Calibration and QC Samples Define_Params->Prep_Standards Analyze_Samples Analyze Samples using Validated GC-MS Method Prep_Standards->Analyze_Samples Assess_Linearity Assess Linearity (R² > 0.995) Analyze_Samples->Assess_Linearity Assess_Accuracy Assess Accuracy (% Recovery within 85-115%) Analyze_Samples->Assess_Accuracy Assess_Precision Assess Precision (%RSD < 15%) Analyze_Samples->Assess_Precision Assess_LOD_LOQ Determine LOD and LOQ Analyze_Samples->Assess_LOD_LOQ Decision All Parameters Meet Acceptance Criteria? Assess_Linearity->Decision Assess_Accuracy->Decision Assess_Precision->Decision Assess_LOD_LOQ->Decision Method_Validated Method Validated Decision->Method_Validated Yes Revise_Method Revise and Re-validate Method Decision->Revise_Method No Revise_Method->Define_Params

Caption: Logical workflow for analytical method cross-validation.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Styrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of styrene, the choice of an internal standard is a critical decision that directly impacts the reliability and accuracy of the results. This guide provides an objective comparison of the use of a deuterated internal standard, specifically styrene-d8, against non-deuterated alternatives in styrene analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental principles and data, this guide will demonstrate the superior performance of deuterated internal standards in mitigating analytical variability.

The Critical Role of an Internal Standard in Quantitative Analysis

In analytical chemistry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.

Deuterated vs. Non-Deuterated Internal Standards: A Comparative Analysis

The most common choices for an internal standard are either a structurally similar compound (analog IS) or a stable isotope-labeled version of the analyte, such as a deuterated internal standard. While both can improve precision compared to external standardization, deuterated internal standards are widely considered the "gold standard," particularly for mass spectrometry-based methods.[1]

The key advantage of a deuterated internal standard like this compound is its near-identical physicochemical properties to the analyte, styrene. This ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thus providing a more accurate correction for any variations that may occur.

Mitigating Matrix Effects

One of the most significant challenges in quantitative analysis is the "matrix effect," where components of the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because a deuterated internal standard has the same molecular structure and polarity as the analyte, it is affected by the matrix in the same way. This co-elution and co-ionization behavior allows for highly effective normalization of the analyte signal, leading to more accurate and precise quantification.

Improving Accuracy and Precision

The use of a deuterated internal standard significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method. By compensating for variations in sample preparation, injection volume, and instrument response, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signals fluctuate.

Performance Data: Deuterated vs. Non-Deuterated Internal Standard

The following table summarizes typical performance data for the analysis of styrene using a deuterated internal standard (this compound) versus a common non-deuterated internal standard (e.g., toluene) or an external standard method. The data is a composite representation based on findings in the literature, which consistently demonstrate the superior performance of stable isotope-labeled internal standards.

ParameterMethod with Deuterated IS (this compound)Method with Non-Deuterated IS (e.g., Toluene)External Standard Method
Accuracy (% Recovery) 95 - 105%85 - 115%70 - 130%
Precision (% RSD) < 5%< 15%< 20%
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) LowerModerateHigher
Matrix Effect Effectively MinimizedVariable CompensationNot Compensated

This table represents typical expected performance and may vary based on the specific experimental conditions and sample matrix.

Experimental Protocol: Styrene Analysis using Headspace GC-MS with a Deuterated Internal Standard

This protocol describes a general procedure for the quantitative analysis of styrene in a water matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as the internal standard.

Reagents and Materials
  • Styrene (analytical standard)

  • This compound (deuterated internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-lined septa

Preparation of Standard and Internal Standard Solutions
  • Styrene Stock Solution (1000 µg/mL): Accurately weigh 100 mg of styrene and dissolve it in 100 mL of methanol.

  • Styrene Working Standards: Prepare a series of working standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with deionized water.

Sample and Calibration Standard Preparation
  • To a 20 mL headspace vial, add 10 mL of the water sample or calibration standard.

  • Add 100 µL of the 1 µg/mL internal standard spiking solution to each vial.

  • Immediately seal the vials with the PTFE-lined septa and caps.

  • Gently vortex each vial for 10 seconds.

GC-MS Instrumental Parameters
ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Headspace Sampler Agilent 7697A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 2 min)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Styrene: m/z 104, 78, 51; this compound: m/z 112, 86, 56
Data Analysis
  • Integrate the peak areas for the quantifier ions of styrene (m/z 104) and this compound (m/z 112).

  • Calculate the response ratio of the analyte to the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Determine the concentration of styrene in the samples by interpolating their response ratios from the calibration curve.

Logical Justification for Using a Deuterated Internal Standard

The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the most accurate and reliable analytical results.

Justification_Workflow A Goal: Accurate & Precise Styrene Quantification B Challenge: Inherent Variability in Analytical Process A->B C Solution: Use of an Internal Standard (IS) B->C D Choice of IS: Deuterated vs. Non-Deuterated C->D E Deuterated IS (this compound): - Near-identical chemical & physical properties - Co-elutes with analyte D->E Preferred F Non-Deuterated IS (e.g., Toluene): - Different chemical properties - Different retention time D->F G Outcome with Deuterated IS: - Effective compensation for matrix effects - Improved accuracy & precision E->G H Outcome with Non-Deuterated IS: - Incomplete compensation for variability - Potentially biased results F->H I Conclusion: Deuterated IS is the Superior Choice for Styrene Analysis G->I H->I Analytical_Variability_Pathway cluster_sources Sources of Variability cluster_impact Impact on Analysis SamplePrep Sample Preparation (e.g., extraction loss) Signal Inconsistent Analyte Signal SamplePrep->Signal Injection Injection Volume Variation Injection->Signal Instrument Instrumental Drift (e.g., source fouling) Instrument->Signal Matrix Matrix Effects (ion suppression/enhancement) Matrix->Signal Result Inaccurate & Imprecise Results Signal->Result Deuterated_IS Deuterated Internal Standard (this compound) Deuterated_IS->SamplePrep Compensates Deuterated_IS->Injection Compensates Deuterated_IS->Instrument Compensates Deuterated_IS->Matrix Compensates Experimental_Workflow Start Start Prep_Standards Prepare Styrene & This compound Standards Start->Prep_Standards Prep_Samples Prepare Samples Start->Prep_Samples Spike_IS Spike All Samples & Standards with this compound Prep_Standards->Spike_IS Prep_Samples->Spike_IS HS_Incubation Headspace Incubation Spike_IS->HS_Incubation GCMS_Analysis GC-MS Analysis HS_Incubation->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) GCMS_Analysis->Data_Processing Calibration Construct Calibration Curve Data_Processing->Calibration Quantification Quantify Styrene in Samples Calibration->Quantification End End Quantification->End

References

Safety Operating Guide

Proper Disposal of Styrene-d8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Styrene-d8 are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to minimize risks associated with this deuterated compound.

This compound, a deuterated analog of styrene, is a flammable liquid and vapor that poses several health hazards. It can be fatal if swallowed and enters the airways, causes serious eye and skin irritation, is harmful if inhaled, and is suspected of damaging fertility or the unborn child.[1] Prolonged or repeated exposure may cause organ damage.[1] Therefore, strict adherence to proper disposal procedures is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves (polyvinyl alcohol, Viton/butyl, or laminate film are recommended), and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and storage of this compound.

PropertyValueSource
Flash Point32 °C (89.6 °F) - closed cup[3]
Boiling Point145-146 °C[3]
Density0.979 g/mL at 25 °C[3]
Recommended Storage Temperature2 - 8 °C[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a multi-step process focused on segregation, containment, and clear labeling.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizers, acids, and halogens. [1][4]

  • Collect this compound waste in a designated, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Since this compound is a non-halogenated solvent, it may be eligible for fuel blending if collected separately from halogenated solvents. Check with your institution's environmental health and safety (EHS) office for specific guidelines.

2. Waste Collection and Dilution:

  • For small quantities of this compound waste, it is recommended to dilute it with a compatible solvent like acetone before transferring it to the hazardous waste container.[2] This can help reduce the concentration and potential for hazardous reactions.

  • Transfer the waste into a dedicated hazardous waste container located in a satellite accumulation area, typically within a fume hood.[5]

3. Container Labeling and Storage:

  • Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[5]

  • Keep the waste container tightly closed at all times, except when adding waste.[2]

  • Store the container in a designated, well-ventilated, and cool area, away from sources of ignition.[1][2] The storage area should have secondary containment to prevent spills.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.[2][6]

  • Triple rinse the empty container with a suitable solvent, such as acetone.[2][7]

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.[2][7]

  • After triple rinsing, deface the original label on the container before disposing of it as regular trash or according to your institution's specific guidelines for decontaminated containers.[2]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has been accumulating for a set period (as per institutional policy), contact your facility's EHS or hazardous waste management office to arrange for pickup.[8] Do not attempt to transport hazardous waste yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

StyreneD8_Disposal_Workflow This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Container Management cluster_3 Final Disposal Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect this compound Waste in a Designated, Compatible Container B->C Begin Disposal D Dilute with Acetone (for small quantities) C->D E Transfer to Hazardous Waste Container D->E F Label Container: 'HAZARDOUS WASTE' 'this compound' E->F G Keep Container Tightly Closed F->G H Store in Secondary Containment in a Ventilated Area G->H K Contact EHS for Waste Pickup H->K Container Full I Triple Rinse Empty Containers J Collect Rinsate as Hazardous Waste I->J J->E Add to Waste

Caption: Logical workflow for the safe disposal of this compound waste.

Spill Management

In the event of a small spill (<1 L), trained personnel wearing appropriate PPE may clean it up using an inert absorbent material.[2] The contaminated absorbent must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly. For larger spills, evacuate the area and contact your institution's emergency response team immediately.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Styrene-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of deuterated compounds like Styrene-d8 is paramount. This document provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, ensuring laboratory safety and procedural clarity.

This compound is a flammable liquid and vapor that poses several health hazards.[1] It is harmful if inhaled, causes serious eye and skin irritation, and may be fatal if swallowed and enters the airways.[1] Furthermore, it is suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[1]

Hazard Identification and Classification

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable liquids Category 3
Harmful if inhaledAcute toxicity (inhalation) Category 4
Causes skin irritationSkin corrosion/irritation Category 2
Causes serious eye irritationSerious eye damage/eye irritation Category 2A
Suspected of causing cancerCarcinogenicity Category 2
Suspected of damaging fertility or the unborn childReproductive toxicity Category 2
Causes damage to organs (respiratory tract) through prolonged or repeated exposureSpecific target organ toxicity (repeated exposure) Category 1
Toxic to aquatic lifeHazardous to the aquatic environment – Acute Hazard Category 2

Data sourced from GHS classifications.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3][4]
Skin Protection Chemical resistant gloves such as Silver Shield®/4H®, Viton, or Barrier® (>8-hour breakthrough).[5] Tychem® F, CPF3, BR, CSM, and TK protective clothing is also recommended.[5] A lab coat must be worn.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][3] If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[3]

Handling and Storage Protocol

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Keep the container tightly closed.[2]

  • Recommended storage temperature is refrigerated (2-8°C).[3]

  • Protect from direct sunlight.[1]

  • Ground and bond container and receiving equipment to prevent static discharge.[2]

Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.[2]

  • Work in a well-ventilated area, such as a chemical fume hood.[2][3]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

  • Use only non-sparking tools.[2]

  • Avoid breathing vapors or mist.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[1]

Emergency Procedures

Emergency SituationProcedure
Spill Evacuate the area.[2] Remove all ignition sources.[2] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[5] Do not let the product enter drains.[2]
Fire Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[2][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[1][5]
Inhalation Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] Aspiration hazard: may be fatal if swallowed and enters airways.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a suitable, labeled, and tightly closed container.[2]

  • Do not mix with other waste.

  • Dispose of the waste in accordance with local, state, and federal regulations.

  • Handle uncleaned containers as you would the product itself.

Experimental Workflow

StyreneD8_Handling_Workflow This compound Safe Handling Workflow prep Preparation sds Review SDS prep->sds ppe_check Don Appropriate PPE sds->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check handling Handling hood_check->handling transfer Transfer this compound handling->transfer emergency Emergency Response handling->emergency experiment Conduct Experiment transfer->experiment cleanup Cleanup & Disposal experiment->cleanup decontaminate Decontaminate Glassware cleanup->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash spill Spill emergency->spill exposure Exposure emergency->exposure

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.